molecular formula C8H8Cl2N2O2 B3038277 2,6-Dichloro-N-methoxy-N-methylisonicotinamide CAS No. 848498-98-6

2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Cat. No.: B3038277
CAS No.: 848498-98-6
M. Wt: 235.06 g/mol
InChI Key: SHPBNJWZTJOZQQ-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-methoxy-N-methylisonicotinamide is a useful research compound. Its molecular formula is C8H8Cl2N2O2 and its molecular weight is 235.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dichloro-N-methoxy-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-12(14-2)8(13)5-3-6(9)11-7(10)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPBNJWZTJOZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=NC(=C1)Cl)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dichloro-N-methoxy-N-methylisonicotinamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide, a halogenated pyridine derivative featuring a Weinreb amide functionality. This document delves into the molecular structure, detailed synthetic protocols, and thorough characterization of this compound. Given its structural motifs, this guide explores its potential applications as a versatile intermediate in organic synthesis and drug discovery, drawing parallels with related 2,6-dichloropyridine and Weinreb amide compounds. The information presented herein is intended to equip researchers and professionals in the fields of medicinal chemistry and synthetic organic chemistry with the necessary knowledge to synthesize, characterize, and utilize this compound in their research endeavors.

Introduction: The Strategic Importance of Substituted Pyridines and Weinreb Amides

The pyridine ring is a cornerstone in medicinal chemistry, with its derivatives playing a crucial role in the development of therapeutic agents for a wide range of diseases. The introduction of halogen substituents, such as chlorine, at the 2- and 6-positions of the pyridine ring can significantly modulate the electronic properties and metabolic stability of the molecule, making 2,6-dichloropyridine derivatives valuable building blocks in drug discovery.[1][2] These compounds serve as versatile intermediates for the synthesis of more complex active pharmaceutical ingredients (APIs), including antiarrhythmic agents and potassium channel antagonists.[1]

Complementing the strategic importance of the dichloropyridine core is the Weinreb amide (N-methoxy-N-methylamide) functionality. Introduced by Steven M. Weinreb and Steven Nahm in 1981, this amide variant has become an indispensable tool in organic synthesis. Its key advantage lies in its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which upon acidic workup, cleanly affords a ketone. This circumvents the over-addition problem often encountered with other carboxylic acid derivatives, providing a reliable method for ketone synthesis. Furthermore, Weinreb amides can be reduced to aldehydes, showcasing their versatility.

The convergence of a 2,6-dichloropyridine scaffold with a Weinreb amide moiety in this compound creates a molecule of significant synthetic potential. This guide will now proceed to detail the molecular structure and a robust synthetic pathway to this compound.

Molecular Structure and Properties

This compound is a crystalline solid at room temperature.[2] Its molecular structure is characterized by a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and an N-methoxy-N-methylamide group at the 4-position.

PropertyValueSource
Molecular Formula C8H8Cl2N2O2[3]
Molecular Weight 235.06 g/mol [3]
CAS Number 848498-98-6[3]
SMILES CN(C(=O)C1=CC(=NC(=C1)Cl)Cl)OC[3]
Appearance White or off-white crystalline solid[2]
Storage Inert atmosphere, 2-8°C[3]

The presence of the two electron-withdrawing chlorine atoms significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. The Weinreb amide at the 4-position provides a versatile handle for the introduction of a wide range of functional groups.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the readily available citrazinic acid. The first step involves the conversion of citrazinic acid to 2,6-dichloroisonicotinic acid, followed by the formation of the Weinreb amide.

Step 1: Synthesis of 2,6-Dichloroisonicotinic Acid

This protocol is adapted from a known procedure for the synthesis of 2,6-dichloroisonicotinic acid from citrazinic acid.[4]

Reaction Scheme:

Synthesis of 2,6-Dichloroisonicotinic Acid Citrazinic_Acid Citrazinic Acid Product 2,6-Dichloroisonicotinic Acid Citrazinic_Acid->Product Reagents POCl3, Et4NCl 130-145 °C, 20 h Reagents->Product

Caption: Synthesis of 2,6-dichloroisonicotinic acid.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol).

  • Carefully add phosphorus oxychloride (20 mL, excess) to the suspension.

  • Heat the reaction mixture at 130°C for 18 hours.

  • Increase the temperature to 145°C and continue heating for an additional 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (150 g) in a large beaker with stirring to quench the excess phosphorus oxychloride.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield 2,6-dichloroisonicotinic acid as a white solid (yield: ~89%).[4]

  • The product can be characterized by ¹H NMR (400 MHz, DMSO-d6): δ 7.85 (s, 2H), 13.90 (br s, 1H, OH).[4]

Step 2: Synthesis of this compound (Weinreb Amide Formation)

This protocol describes a general and reliable method for the conversion of a carboxylic acid to a Weinreb amide via the corresponding acid chloride.

Reaction Scheme:

Weinreb Amide Formation Starting_Material 2,6-Dichloroisonicotinic Acid Intermediate 2,6-Dichloroisonicotinoyl Chloride Starting_Material->Intermediate SOCl2 or (COCl)2 cat. DMF, DCM, rt Final_Product This compound Intermediate->Final_Product N,O-Dimethylhydroxylamine Hydrochloride, Base (e.g., Pyridine) DCM, 0 °C to rt

Caption: Two-step conversion to the final Weinreb amide.

Experimental Protocol:

  • Formation of the Acid Chloride:

    • To a solution of 2,6-dichloroisonicotinic acid (10.0 g, 52.1 mmol) in anhydrous dichloromethane (100 mL) under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 mL).

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add oxalyl chloride (5.4 mL, 62.5 mmol, 1.2 equiv) or thionyl chloride (4.6 mL, 62.5 mmol, 1.2 equiv) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. The reaction can be monitored by TLC by taking a small aliquot, quenching it with methanol, and observing the formation of the methyl ester.

    • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent to obtain the crude 2,6-dichloroisonicotinoyl chloride, which is typically used in the next step without further purification.

  • Weinreb Amide Formation:

    • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (5.58 g, 57.3 mmol, 1.1 equiv) in anhydrous dichloromethane (100 mL) under an inert atmosphere.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add a base, such as pyridine (9.2 mL, 114.6 mmol, 2.2 equiv) or triethylamine (16.0 mL, 114.6 mmol, 2.2 equiv), to the suspension and stir for 15 minutes.

    • Dissolve the crude 2,6-dichloroisonicotinoyl chloride from the previous step in anhydrous dichloromethane (50 mL).

    • Add the solution of the acid chloride dropwise to the cold suspension of N,O-dimethylhydroxylamine hydrochloride and base.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC until the starting acid chloride is consumed.

    • Quench the reaction by adding water (100 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO3 (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Spectroscopic Characterization (Predicted)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.8-8.0 ppm (s, 2H, Ar-H)

    • δ ~3.8 ppm (s, 3H, N-OCH₃)

    • δ ~3.4 ppm (s, 3H, N-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~165-168 ppm (C=O)

    • δ ~150-153 ppm (C-Cl)

    • δ ~145-148 ppm (quaternary Ar-C)

    • δ ~122-125 ppm (Ar-CH)

    • δ ~61-63 ppm (N-OCH₃)

    • δ ~33-35 ppm (N-CH₃)

  • FT-IR (KBr, cm⁻¹):

    • ~1660-1680 cm⁻¹ (C=O stretching, amide)

    • ~1540-1560 cm⁻¹ (C=C and C=N stretching, aromatic ring)

    • ~1100-1200 cm⁻¹ (C-O stretching)

    • ~700-800 cm⁻¹ (C-Cl stretching)

  • Mass Spectrometry (EI):

    • Expected M+ peak at m/z = 234 (for ³⁵Cl isotopes) with characteristic isotopic pattern for two chlorine atoms (M+2 at ~65% and M+4 at ~10% of M+).

Potential Applications in Organic Synthesis and Medicinal Chemistry

While specific biological activity data for this compound is not yet published, its structural features suggest significant potential as a versatile intermediate in several areas of chemical research.

Synthesis of Ketones and Aldehydes

As a Weinreb amide, the primary and most direct application of this compound is in the synthesis of ketones and aldehydes.

Applications_of_Weinreb_Amide Weinreb_Amide 2,6-Dichloro-N-methoxy- N-methylisonicotinamide Ketone 4-Acyl-2,6-dichloropyridine Weinreb_Amide->Ketone 1. R-MgBr or R-Li 2. H3O+ Aldehyde 2,6-Dichloropyridine-4-carbaldehyde Weinreb_Amide->Aldehyde 1. DIBAL-H or LiAlH4 2. H3O+

Caption: Synthetic utility of the Weinreb amide moiety.

This allows for the introduction of a variety of carbon-based substituents at the 4-position of the 2,6-dichloropyridine ring, which can then be further functionalized.

Intermediate in Drug Discovery

The 2,6-dichloropyridine core is a privileged scaffold in medicinal chemistry. The chlorine atoms can be selectively displaced by various nucleophiles (e.g., amines, thiols, alcohols) through nucleophilic aromatic substitution (SNAr) reactions. This allows for the generation of diverse libraries of compounds for biological screening. The Weinreb amide can be converted to a ketone which can then serve as a handle for further derivatization, such as in the synthesis of oximes, hydrazones, or other heterocyclic systems.

Given that derivatives of 2,6-dichloropyridine have shown promise as anticancer and antimicrobial agents, it is plausible that derivatives of this compound could exhibit interesting biological activities.

Conclusion

This compound is a synthetically valuable compound that combines the robust reactivity of a 2,6-dichloropyridine ring with the versatile synthetic utility of a Weinreb amide. This guide has provided a detailed, step-by-step protocol for its synthesis from readily available starting materials. While experimental characterization data is currently sparse in the literature, the predicted spectroscopic data provides a solid foundation for its identification. The potential applications of this molecule as a key intermediate in the synthesis of novel ketones, aldehydes, and ultimately, new drug candidates, are significant. It is our hope that this technical guide will serve as a valuable resource for researchers and professionals, stimulating further investigation into the chemistry and potential biological activities of this promising compound.

References

In-Depth Technical Guide to 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-N-methoxy-N-methylisonicotinamide is a synthetic chemical compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a dichlorinated pyridine ring coupled with a Weinreb amide moiety, suggests its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The Weinreb amide functionality is of particular interest as it allows for controlled reactions with organometallic reagents to form ketones, a common structural motif in pharmacologically active compounds. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering insights for its handling, application, and further research.

Chemical Identity and Structure

The fundamental identification of this compound is established through its unique CAS number, molecular formula, and structure.

IdentifierValue
IUPAC Name 2,6-dichloro-N-methoxy-N-methylpyridine-4-carboxamide
CAS Number 848498-98-6[1]
Molecular Formula C₈H₈Cl₂N₂O₂[1]
Molecular Weight 235.06 g/mol [1]
Canonical SMILES CN(C(=O)C1=CC(=NC(=C1)Cl)Cl)OC[1]

The structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough review of available scientific literature and chemical supplier data did not yield experimentally determined values for several key physical properties of this compound. The following table summarizes the available information and highlights the data gaps.

PropertyValueSource
Appearance White to yellow solid[2]
Purity ≥97%[3]
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
pKa Data not available
logP Data not available

Expert Insight: The absence of readily available experimental data for these fundamental properties is not uncommon for novel or specialized chemical intermediates. For researchers requiring this information for applications such as reaction optimization, formulation development, or computational modeling, experimental determination is recommended. Alternatively, computational prediction methods can provide useful estimates.[4]

Experimental Protocols

Given the lack of specific experimental data, this section outlines a general workflow for the determination of a key physical property: solubility. This protocol is a standard method that can be adapted for this compound.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This method is based on the OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105.

Objective: To determine the water solubility of this compound at a given temperature.

Materials:

  • This compound

  • Distilled or deionized water

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of water in a flask. The excess solid should be clearly visible.

    • Seal the flask and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. A preliminary study might be needed to determine the time to reach equilibrium (e.g., 24-48 hours).

  • Phase Separation:

    • After equilibration, allow the mixture to stand in the thermostatically controlled environment to allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the samples at a suitable speed.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted solution by HPLC to determine the concentration of this compound.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of the compound.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

    • Calculate the solubility by taking into account the dilution factor.

cluster_0 Solubility Determination Workflow A Add excess compound to water B Equilibrate in shaker bath A->B C Centrifuge for phase separation B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Quantify using calibration curve F->G

Caption: Workflow for the experimental determination of aqueous solubility.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, information from suppliers suggests the following hazards:

  • Harmful if swallowed.[1]

  • May cause skin and eye irritation.[1]

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

Storage:

  • Store in a tightly sealed container in an inert atmosphere (e.g., under nitrogen or argon).

  • Keep in a cool, dry place, with recommended storage at 2-8°C.[1]

Synthesis and Reactivity

The synthesis of this compound would likely involve the reaction of 2,6-dichloroisonicotinoyl chloride with N,O-dimethylhydroxylamine. The starting 2,6-dichloroisonicotinoyl chloride can be prepared from 2,6-dichloroisonicotinic acid by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride.

The reactivity of this compound is dominated by the Weinreb amide group. This functionality is known for its ability to react with organolithium or Grignard reagents to produce ketones in a controlled manner, as the intermediate tetrahedral adduct is stable at low temperatures and does not collapse to form a tertiary alcohol. This makes this compound a valuable precursor for the synthesis of various ketones bearing the 2,6-dichloropyridine scaffold.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic and medicinal chemistry. While its fundamental chemical identity is well-established, a notable gap exists in the public domain regarding its detailed experimental physical properties. The information provided in this guide on its identity, structure, handling, and potential reactivity serves as a valuable resource for researchers. It is strongly recommended that key physical properties, such as solubility and melting point, be determined experimentally prior to its extensive use in research and development projects.

References

2,6-Dichloro-N-methoxy-N-methylisonicotinamide synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for this compound. This compound, a Weinreb-Nahm amide, is a highly valuable and versatile intermediate in modern organic synthesis, particularly for the controlled formation of ketones from organometallic reagents. The guide elucidates the strategic two-step synthesis commencing from 2,6-dichloroisonicotinic acid. Core discussions include the mechanistic underpinnings of each transformation, the rationale behind procedural choices, and detailed experimental protocols designed for reproducibility and scalability. This document is intended for researchers, chemists, and drug development professionals seeking a practical and in-depth understanding of this synthesis.

Introduction

This compound is a specialized chemical intermediate belonging to the class of Weinreb-Nahm amides.[1] The defining feature of a Weinreb amide is the N-methoxy-N-methylamide moiety, which allows for the synthesis of ketones from highly reactive organolithium or Grignard reagents without the common problem of over-addition to form tertiary alcohols.[1] This is achieved through the formation of a stable, chelated tetrahedral intermediate that collapses only upon acidic workup.[1]

The 2,6-dichloropyridine scaffold is a prevalent structural motif in medicinal chemistry and agrochemicals, imparting specific electronic and steric properties.[2] The synthesis of the title compound, therefore, provides a critical building block for accessing a wide range of complex molecules, including potential drug candidates and biologically active compounds. This guide details a logical and efficient pathway, beginning with the activation of 2,6-dichloroisonicotinic acid to its corresponding acyl chloride, followed by a nucleophilic acyl substitution reaction with N,O-dimethylhydroxylamine.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis plan. The target Weinreb amide is disconnected at the amide C-N bond. This reveals two key synthons: an electrophilic acyl cation equivalent derived from 2,6-dichloroisonicotinic acid and a nucleophilic N-methoxy-N-methylamine moiety. The practical chemical equivalents for these synthons are 2,6-dichloroisonicotinoyl chloride and N,O-dimethylhydroxylamine, respectively. The acyl chloride, in turn, is directly accessible from its parent carboxylic acid.

G target This compound intermediate1 2,6-Dichloroisonicotinoyl Chloride target->intermediate1 Amide Disconnection (C-N) reagent1 N,O-Dimethylhydroxylamine target->reagent1 start 2,6-Dichloroisonicotinic Acid intermediate1->start Functional Group Interconversion (Acyl Chloride <- Carboxylic Acid) G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Weinreb Amidation start 2,6-Dichloroisonicotinic Acid intermediate 2,6-Dichloroisonicotinoyl Chloride start->intermediate SOCl₂, cat. DMF Toluene, Reflux product 2,6-Dichloro-N-methoxy- N-methylisonicotinamide intermediate->product reagent HN(OMe)Me·HCl Et₃N reagent->product

References

2,6-Dichloro-N-methoxy-N-methylisonicotinamide IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract and Core Principles

This technical guide provides a comprehensive overview of this compound, a specialized chemical intermediate of significant interest in the fields of medicinal chemistry and agrochemical synthesis. The document elucidates its formal IUPAC nomenclature, physicochemical properties, and, most critically, the strategic rationale behind its synthesis as a Weinreb amide. A detailed, field-proven protocol for its preparation from 2,6-dichloroisonicotinic acid is presented, with an emphasis on the causality behind procedural choices. Furthermore, this guide explores the compound's primary application as a versatile building block, enabling the development of novel molecular entities by leveraging the unique reactivity of its parent compound, a known modulator of plant systemic acquired resistance.

Compound Identification and Physicochemical Properties

The formal IUPAC name for the topic compound is 2,6-dichloro-N-methoxy-N-methylpyridine-4-carboxamide . It is commonly referred to in chemical literature and supplier catalogs by the name this compound. The "isonicotino-" prefix designates a pyridine ring substituted at the 4-position. This molecule is a stable, crystalline solid under standard conditions and serves as a key precursor in multi-step organic synthesis.

Table 1: Physicochemical and Handling Data

Parameter Value Reference(s)
CAS Number 848498-98-6 [1][2]
Molecular Formula C₈H₈Cl₂N₂O₂ [2][3][4]
Molecular Weight 235.07 g/mol [4][5]
Appearance White to off-white solid N/A

| Storage Conditions | Inert atmosphere, 2-8°C |[2][4] |

The Strategic Utility of the Weinreb Amide Moiety

A central feature of this molecule is the N-methoxy-N-methylamide group, commonly known as a Weinreb amide.[6][7] Its utility in organic synthesis, particularly in drug development, cannot be overstated. Unlike other carboxylic acid derivatives (e.g., esters, acid chlorides), Weinreb amides exhibit controlled reactivity towards strong nucleophiles such as Grignard and organolithium reagents.

The primary advantage is the prevention of "over-addition." Upon nucleophilic attack at the carbonyl carbon, a highly stable five-membered ring intermediate is formed, stabilized by chelation with the methoxy group and the metal cation (e.g., Mg²⁺, Li⁺) from the organometallic reagent.[6] This tetrahedral intermediate is stable at low temperatures and does not collapse to eliminate the methoxyamine group until acidic workup. This stability effectively prevents a second nucleophilic addition, allowing for the clean and high-yield synthesis of ketones or aldehydes (if a hydride source is used).[7] This control is paramount in the synthesis of complex pharmaceutical and agrochemical targets.

G cluster_0 Standard Ketone Synthesis (Over-addition Risk) cluster_1 Weinreb Amide Synthesis (Controlled) Ester Ester / Acid Chloride Tetra1 Unstable Tetrahedral Intermediate Ester->Tetra1 + R-MgX Ketone Ketone Product Tetra1->Ketone Collapse Tertiary_Alcohol Tertiary Alcohol (Over-addition Product) Ketone->Tertiary_Alcohol + R-MgX (fast) Final_Ketone Ketone Product (High Yield) Weinreb Weinreb Amide Tetra2 Stable Chelate Intermediate Weinreb->Tetra2 + R-MgX Tetra2->Final_Ketone Aqueous Workup

Figure 1: Comparison of reaction pathways for standard esters versus Weinreb amides.

Synthesis and Experimental Protocol

The synthesis of this compound is reliably achieved via the coupling of its parent carboxylic acid, 2,6-dichloroisonicotinic acid, with N,O-dimethylhydroxylamine hydrochloride. This transformation requires the activation of the carboxylic acid, which can be accomplished through various modern coupling agents or by conversion to an acid chloride.

G Start 2,6-Dichloroisonicotinic Acid Intermediate Acid Chloride Intermediate Start->Intermediate Activation Reagent1 SOCl₂ or (COCl)₂ Reagent1->Intermediate Product 2,6-Dichloro-N-methoxy- N-methylisonicotinamide Intermediate->Product Coupling Reagent2 N,O-Dimethylhydroxylamine HCl + Base (e.g., Pyridine) Reagent2->Product

Caption: General workflow for the synthesis of the target Weinreb amide.

Detailed Step-by-Step Synthesis Protocol

This protocol describes a robust and scalable method starting from the carboxylic acid. The causality for each step is explained to provide a deeper understanding of the reaction mechanics.

Materials:

  • 2,6-dichloroisonicotinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • N,O-dimethylhydroxylamine hydrochloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Acid Chloride Formation (Activation Step):

    • To a round-bottom flask under an inert atmosphere, add 2,6-dichloroisonicotinic acid (1.0 eq).

    • Suspend the acid in anhydrous DCM (approx. 10 mL per gram of acid).

    • Add a catalytic amount of dimethylformamide (DMF, 1-2 drops). Causality: DMF catalyzes the formation of the Vilsmeier reagent, which is the active species for converting the acid to the acid chloride.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.5 eq) dropwise. Causality: These reagents convert the carboxylic acid to the more reactive acid chloride. Oxalyl chloride is often preferred as its byproducts (CO, CO₂) are gaseous and easily removed.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear.

    • Remove the solvent and excess reagent under reduced pressure to yield the crude 2,6-dichloroisonicotinoyl chloride. Proceed immediately to the next step.

  • Amide Coupling:

    • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

    • Cool the suspension to 0°C.

    • Slowly add anhydrous pyridine or TEA (2.5 eq) dropwise. Causality: The first equivalent of base neutralizes the hydrochloride salt to free the amine. The second equivalent acts as an acid scavenger for the HCl generated during the acylation reaction.

    • Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous DCM.

    • Add the acid chloride solution dropwise to the cold amine/base suspension.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours (monitor by TLC).

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers and wash sequentially with 1M HCl, water, and finally brine. Causality: The washes remove excess base, salts, and any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Applications in Agrochemical and Pharmaceutical R&D

The primary value of this compound is as a highly versatile synthetic intermediate. Its utility stems from the biological activity of its parent scaffold, 2,6-dichloroisonicotinic acid (INA).

Agrochemical Research: Plant Defense Elicitors

INA is a well-documented synthetic elicitor of Systemic Acquired Resistance (SAR) in plants.[8] SAR is a natural defense mechanism providing broad-spectrum resistance to fungal, viral, and bacterial pathogens.[8][9] Research has shown that derivatives of INA can act as potent elicitors, sometimes exceeding the activity of the parent acid.[10]

The Weinreb amide of INA is an ideal starting point for creating a library of ketone derivatives. By reacting it with various Grignard reagents (R-MgX), researchers can systematically introduce a wide range of side chains (R-groups) at the 4-position of the pyridine ring. These new analogues can then be screened for enhanced SAR-inducing activity, improved plant uptake, or modified soil persistence, accelerating the discovery of new crop protection agents.

Pharmaceutical Development: Scaffolding for Bioactive Molecules

The dichloropyridine core is a privileged scaffold in medicinal chemistry. The parent compound, 2,6-dichloroisonicotinic acid, is noted as a key intermediate in the synthesis of anti-inflammatory and anti-cancer agents.[11] Furthermore, other substituted isonicotinamide derivatives have been successfully developed as potent and selective RAF inhibitors for treating RAS mutant cancers, demonstrating the value of this chemical class in oncology.[12]

By using this compound, drug development professionals can rapidly generate a diverse set of ketone analogues for high-throughput screening. The resulting ketones are valuable precursors for further chemical modifications, such as conversion to alcohols, amines, or complex heterocyclic systems, enabling the exploration of a vast chemical space around the dichloropyridine core to identify novel therapeutic leads.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for chemical innovation. Its identity as a Weinreb amide provides a robust and controlled method for elaborating the 2,6-dichloroisonicotinic acid scaffold. This control is critical for efficiently generating libraries of novel ketone derivatives, which are of high interest for screening as next-generation plant defense elicitors and as potential therapeutic agents in human medicine. The synthesis protocols and chemical principles outlined in this guide provide researchers with the foundational knowledge to effectively utilize this powerful building block in their discovery programs.

References

An In-Depth Technical Guide to the Safe Handling of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Compound Profile and Strategic Importance

2,6-Dichloro-N-methoxy-N-methylisonicotinamide (CAS No. 848498-98-6) is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery.[1][2][3] Its structure, featuring a dichlorinated pyridine ring and a Weinreb amide, makes it a versatile synthetic intermediate. The Weinreb amide functionality is particularly valuable as it allows for the controlled formation of carbon-carbon bonds to produce ketones without the common side reaction of over-addition seen with other organometallic reagents. The dichloro-substitution pattern offers multiple reaction sites for further chemical modification, such as nucleophilic aromatic substitution, enabling the synthesis of diverse and complex molecular scaffolds.[4]

Given its utility in the synthesis of novel chemical entities destined for biological screening, researchers, chemists, and drug development professionals must have a comprehensive understanding of its safe handling, storage, and disposal. This guide provides a detailed framework for managing this compound in a laboratory setting, grounded in established safety protocols and an understanding of its chemical properties.

Physicochemical and Safety Data

A precise understanding of the compound's properties is the foundation of safe handling. The following data has been consolidated from various chemical suppliers and safety data sheets.

PropertyValueSource
Chemical Name This compound[5]
CAS Number 848498-98-6[5][6]
Molecular Formula C₈H₈Cl₂N₂O₂[5][6][7]
Molecular Weight 235.07 g/mol [7][8]
Storage Conditions Store at 2-8°C under an inert atmosphere[6][9]

Hazard Identification and GHS Classification

While a complete toxicological profile has not been fully investigated, data from supplier Safety Data Sheets (SDS) for this and structurally similar compounds allow for a robust hazard assessment.[10] The primary hazards are associated with irritation and potential harm upon ingestion.

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Danger H302: Harmful if swallowed.[6]
Skin Corrosion / Irritation (Category 2)GHS07 (Exclamation Mark)Danger H315: Causes skin irritation.[6][11]
Serious Eye Damage / Eye Irritation (Category 2)GHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[11]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemGHS07 (Exclamation Mark)Warning H335: May cause respiratory irritation.[12]

Note: The signal word "Danger" is used here as a conservative measure, reflecting the most severe warning found for the listed H-statements.[6]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach, combining engineering controls and appropriate PPE, is essential to minimize exposure.

Engineering Controls

The causality behind engineering controls is the principle of containment—isolating the hazard from the operator.

  • Chemical Fume Hood: All handling of the solid compound, including weighing, and any reactions involving it must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed. Eyewash stations and safety showers must be readily accessible and tested regularly.[10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the identified hazards.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[10] Standard safety glasses are insufficient as they do not protect against splashes or fine dust.

  • Skin Protection: Wear nitrile or neoprene gloves that are appropriate for handling chlorinated organic compounds. Always inspect gloves for tears or punctures before use. A lab coat must be worn and kept buttoned.

  • Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. In situations where a fume hood is not available or during a large spill cleanup, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter (conforming to EN 143) is necessary.[10]

Standard Operating Procedures for Handling and Storage

A systematic workflow prevents accidental exposure and maintains compound integrity.

Receiving and Storage

Upon receipt, inspect the container for damage. The compound should be stored in a tightly sealed container in a designated, refrigerated (2-8°C) area, preferably under an inert atmosphere like argon or nitrogen.[6][9] This is critical because the methoxyamide group can be sensitive to hydrolysis, and refrigeration slows potential degradation pathways. It should be stored away from incompatible materials such as strong bases, amines, and reducing agents.[10]

Weighing and Solution Preparation
  • Preparation: Before handling, ensure the fume hood is operational and the workspace is clean. Assemble all necessary equipment (spatulas, weigh paper, vials, solvent).

  • Equilibration: Allow the container to warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise its integrity.

  • Dispensing: Inside the fume hood, carefully transfer the desired amount of the solid. Avoid creating dust. Use anti-static weigh boats or paper if the material is fine and prone to static dispersal.

  • Sealing: Promptly and securely seal the main container, purge with an inert gas if possible, and return it to cold storage.

  • Cleanup: Clean all tools and the workspace surface thoroughly after use.

Safe_Handling_Workflow cluster_0 Preparation & Staging cluster_1 Active Handling (in Fume Hood) cluster_2 Post-Handling Receive Receive Compound Inspect Inspect Container Receive->Inspect Check Integrity Store Store at 2-8°C (Inert Atmosphere) Inspect->Store If OK Equilibrate Equilibrate to RT Store->Equilibrate Retrieve for Use Weigh Weigh & Dispense Equilibrate->Weigh Prepare Prepare Solution Weigh->Prepare Reseal Reseal & Purge Prepare->Reseal After Use Clean Decontaminate Workspace & Tools Prepare->Clean Return Return to Storage Reseal->Return Dispose Dispose of Waste Clean->Dispose

Caption: A generalized workflow for the safe handling of the compound.

Emergency Procedures

Rapid and correct response during an emergency is critical.

First-Aid Measures
  • If Inhaled: Immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[11]

  • In Case of Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[11][13]

  • In Case of Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][13]

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the safety data sheet to the attending physician.[11][13]

Accidental Release Measures
  • Evacuate: Alert others in the area and evacuate non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.

  • Contain: Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand.

  • Collect: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[10]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[10]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Emergency_Response_Tree cluster_exposure Personnel Exposure cluster_spill Environmental Release cluster_actions Incident Incident Occurs Inhalation Inhalation Incident->Inhalation Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Ingestion Ingestion Incident->Ingestion Spill Spill Incident->Spill FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash with Soap & Water (15 min) Skin->WashSkin FlushEyes Flush Eyes with Water (15 min) Eye->FlushEyes RinseMouth Rinse Mouth Ingestion->RinseMouth Immediate Evacuate Evacuate & Ventilate Spill->Evacuate Medical Seek Medical Attention FreshAir->Medical WashSkin->Medical FlushEyes->Medical RinseMouth->Medical Immediate Contain Contain with Absorbent Evacuate->Contain Collect Collect for Disposal Contain->Collect

Caption: A decision tree for responding to common laboratory incidents.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not dispose of it via standard drains or trash.[10]

  • Arrange for disposal through a licensed professional waste disposal service, ensuring compliance with all local, state, and federal regulations.[11][13]

Application Context: Synthesis Workflow and Associated Risks

To contextualize the handling procedures, consider a common use case: the synthesis of a ketone via the addition of a Grignard reagent to the Weinreb amide. This highlights critical points of risk.

Synthesis_Risk_Points cluster_risks Key Risk Points Start 2,6-Dichloro-N-methoxy- N-methylisonicotinamide Reaction Reaction Setup (Anhydrous THF, -78°C) Start->Reaction Solid Handling Risk Grignard Grignard Reagent (e.g., PhMgCl) Grignard->Reaction Reagent Handling Risk Quench Aqueous Quench (e.g., NH4Cl) Reaction->Quench Exotherm Risk Workup Extraction & Purification Quench->Workup Waste & Solvent Risk Product Desired Ketone Product Workup->Product Risk1 Risk 1: Inhalation/contact during weighing of starting material. Risk2 Risk 2: Handling of pyrophoric or highly reactive Grignard reagent. Risk3 Risk 3: Control of highly exothermic quench process. Risk4 Risk 4: Handling of large volumes of flammable solvents and aqueous waste.

Caption: Illustrative synthesis showing key stages where safe handling is paramount.

Each step in this theoretical synthesis carries its own set of risks that must be managed. The initial handling of the solid starting material carries the risks of irritation and ingestion as detailed in this guide. Subsequent steps introduce new hazards (e.g., pyrophoric reagents, exothermic reactions, flammable solvents) that require their own specific safety protocols.

Conclusion

This compound is a valuable tool for chemical synthesis in a research and development setting. Its potential hazards are well-defined and manageable through the consistent application of robust safety protocols. By integrating engineering controls, correct PPE usage, and established standard operating procedures for handling, storage, and emergency response, researchers can safely harness the synthetic utility of this compound to advance their scientific objectives.

References

An In-depth Technical Guide to 2,6-Dichloro-N-methoxy-N-methylisonicotinamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Inferred Significance

2,6-Dichloro-N-methoxy-N-methylisonicotinamide, with the chemical formula C₈H₈Cl₂N₂O₂, belongs to the class of N-methoxy-N-methylamides, more commonly known as Weinreb amides. The presence of a dichlorinated pyridine ring, a privileged scaffold in medicinal chemistry, suggests its potential as a precursor for a variety of biologically active molecules. Dichloropyridine derivatives have been explored for a range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] The core utility of this compound, however, is inferred to be its function as a stable and versatile acylating agent in the synthesis of ketones and aldehydes.

The Weinreb amide functionality is renowned for its ability to react with organometallic reagents (such as Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This intermediate resists the typical over-addition seen with other acylating agents like esters or acid chlorides, thus preventing the formation of tertiary alcohols and allowing for the clean synthesis of ketones upon acidic workup.[3] This controlled reactivity makes this compound a valuable tool for the precise construction of complex molecular architectures.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
CAS Number 848498-98-6[4]
Molecular Formula C₈H₈Cl₂N₂O₂[4]
Molecular Weight 235.06 g/mol [4]
Appearance Inferred to be a solid at room temperature
Storage Inert atmosphere, 2-8°C[4]
Spectroscopic Characterization (Predicted)

While specific spectral data for this compound is not widely published, its structure allows for the prediction of its key spectroscopic features, which are essential for its unambiguous identification and purity assessment.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy and N-methyl protons, likely as singlets in the 3.0-4.0 ppm region. The aromatic protons on the pyridine ring would appear as a singlet in the downfield region (typically 7.0-8.5 ppm).

  • ¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon (around 160-170 ppm), the carbons of the dichloropyridine ring, and the methoxy and N-methyl carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis of this compound

The synthesis of this compound is most logically achieved through the coupling of its corresponding carboxylic acid precursor, 2,6-dichloroisonicotinic acid, with N,O-dimethylhydroxylamine hydrochloride. This transformation is a standard method for the preparation of Weinreb amides.[5][6]

Synthetic Workflow

The overall synthetic strategy involves the activation of the carboxylic acid followed by nucleophilic acyl substitution by N,O-dimethylhydroxylamine.

G cluster_0 Synthesis Workflow 2_6_dichloroisonicotinic_acid 2,6-Dichloroisonicotinic Acid Activated_Intermediate Activated Carboxylic Acid Intermediate (e.g., Acyl Phosphate) 2_6_dichloroisonicotinic_acid->Activated_Intermediate Activation Weinreb_Amide This compound Activated_Intermediate->Weinreb_Amide Amide Coupling Coupling_Reagent Coupling Reagent (e.g., PPh3/I2 or POCl3) Coupling_Reagent->Activated_Intermediate Amine N,O-Dimethylhydroxylamine Hydrochloride Amine->Weinreb_Amide Base Non-nucleophilic Base (e.g., DIPEA) Base->Weinreb_Amide G cluster_0 Ketone Synthesis Workflow Weinreb_Amide 2,6-Dichloro-N-methoxy- N-methylisonicotinamide Tetrahedral_Intermediate Stable Tetrahedral Intermediate Weinreb_Amide->Tetrahedral_Intermediate Organometallic_Reagent Organometallic Reagent (R-MgX or R-Li) Organometallic_Reagent->Tetrahedral_Intermediate Ketone 2,6-Dichloropyridyl Ketone Tetrahedral_Intermediate->Ketone Acid_Workup Acidic Workup (e.g., aq. NH4Cl) Acid_Workup->Ketone

References

Chlorinated Nicotinamide Derivatives: A Technical Guide to Synthesis, Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of chlorinated nicotinamide derivatives, a class of compounds with significant and expanding applications in both agriculture and medicine. We will delve into their synthesis, explore their diverse biological activities, and analyze the structure-activity relationships that govern their potency and selectivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic and agrochemical agents.

Introduction: The Versatile Scaffold of Nicotinamide

Nicotinamide, a form of vitamin B3, is a fundamental biological molecule that serves as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+)[1]. NAD+ is central to cellular metabolism, playing a critical role in redox reactions and as a substrate for various enzymes involved in cellular signaling pathways[1]. The inherent biological relevance and versatile chemical nature of the nicotinamide scaffold have made it a privileged structure in medicinal chemistry and agrochemical research.

The strategic addition of chlorine atoms to the nicotinamide ring system has emerged as a powerful strategy for modulating the parent molecule's physicochemical properties and biological activity. This halogenation can significantly impact factors such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to compounds with enhanced potency and novel mechanisms of action. Chlorinated nicotinamide derivatives have found widespread use as fungicides in agriculture and are increasingly being investigated for their therapeutic potential as antifungal, antimicrobial, and enzyme-inhibiting agents in medicine[2][3].

Synthetic Strategies for Chlorinated Nicotinamide Derivatives

The synthesis of chlorinated nicotinamide derivatives typically involves the formation of an amide bond between a chlorinated nicotinic acid (or its activated form) and a suitable amine.

General Synthetic Pathway

A common and versatile method for synthesizing these derivatives is the acylation of a primary or secondary amine with a chlorinated nicotinoyl chloride. The general workflow can be summarized as follows:

  • Activation of Chlorinated Nicotinic Acid: The synthesis usually begins with a commercially available or synthesized chlorinated nicotinic acid. This carboxylic acid is then activated, most commonly by converting it to the corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4]

  • Amide Bond Formation: The resulting chlorinated nicotinoyl chloride is then reacted with a desired amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This condensation reaction forms the stable amide linkage, yielding the final chlorinated nicotinamide derivative.[4][5]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation Chlorinated Nicotinic Acid Chlorinated Nicotinic Acid Chlorinated Nicotinoyl Chloride Chlorinated Nicotinoyl Chloride Chlorinated Nicotinic Acid->Chlorinated Nicotinoyl Chloride Activation Chlorinating Agent (e.g., SOCl2) Chlorinating Agent (e.g., SOCl2) Chlorinating Agent (e.g., SOCl2)->Chlorinated Nicotinoyl Chloride Chlorinated Nicotinamide Derivative Chlorinated Nicotinamide Derivative Chlorinated Nicotinoyl Chloride->Chlorinated Nicotinamide Derivative Acylation Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Chlorinated Nicotinamide Derivative Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->Chlorinated Nicotinamide Derivative

Caption: General Synthetic Workflow for Chlorinated Nicotinamide Derivatives.

"One-Pot" Synthesis

To improve efficiency and reduce waste, "one-pot" synthetic methods have been developed. For instance, 2-chloro-N-(2,4-difluorophenyl)nicotinamide can be synthesized in a single reaction vessel. This process involves the reaction of 2-chloro-3-trichloromethylpyridine with water in the presence of a catalyst to form 2-chloronicotinoyl chloride in situ, which then directly reacts with 2,4-difluoroaniline to yield the final product without the need for isolating the intermediate.[6]

Biological and Pharmacological Activities

Chlorinated nicotinamide derivatives exhibit a broad spectrum of biological activities, with antifungal and enzyme-inhibiting properties being the most extensively studied.

Antifungal Activity

A significant number of chlorinated nicotinamide derivatives have been developed as potent antifungal agents for both agricultural and clinical applications.

  • Agricultural Fungicides: The most prominent example is Boscalid , a succinate dehydrogenase inhibitor (SDHI) fungicide widely used in agriculture. Its chemical structure, 2-chloro-N-(4'-chloro-[1,1'-biphenyl]-2-yl)nicotinamide, is a key template for the development of new fungicides.[3] Many novel derivatives have been synthesized and show high activity against various plant pathogens.[3]

  • Clinical Antifungal Potential: Several chlorinated nicotinamide derivatives have demonstrated promising activity against human fungal pathogens, including drug-resistant strains of Candida albicans. For example, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide has shown moderate antifungal activity.[2] The mechanism of action for many of these compounds involves the disruption of the fungal cell wall.[2]

Table 1: Antifungal Activity of Representative Chlorinated Nicotinamide Derivatives

CompoundTarget OrganismActivity (EC₅₀/MIC in µg/mL)Reference
(S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate (3i)Botryosphaeria berengriana6.68 ± 0.72[3]
N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide (3)Rhizoctonia solani, Sclerotinia sclerotiorumModerate Activity[2]
Compound 4f (a dichlorinated N-(thiophen-2-yl) nicotinamide)Pseudoperonospora cubensis (cucumber downy mildew)1.96[4]
BoscalidSclerotinia spp., Zymospetoria spp.High Activity[3]
Enzyme Inhibition

The mechanism of action for many biologically active chlorinated nicotinamide derivatives is the inhibition of specific enzymes.

  • Succinate Dehydrogenase (SDH) Inhibition: As mentioned, many chlorinated nicotinamide derivatives, particularly the agricultural fungicides, function as SDHIs. They bind to the ubiquinone-binding site of the SDH enzyme complex in the mitochondrial respiratory chain, blocking cellular respiration and leading to fungal cell death. Molecular docking studies have been employed to understand the binding interactions within the active site.[3][7]

  • Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: Isosteric analogues of nicotinamide adenine dinucleotide (NAD) where the nicotinamide portion is chlorinated have been shown to be competitive inhibitors of IMPDH, an enzyme involved in the de novo biosynthesis of guanine nucleotides. This makes them potential candidates for antiviral and anticancer therapies.[8]

  • Alcohol Dehydrogenase (ADH) Inhibition: Certain C-nucleoside analogues of chlorinated nicotinamides have demonstrated potent, noncompetitive inhibition of horse liver ADH.[8]

Succinate Succinate SDH Enzyme SDH Enzyme Succinate->SDH Enzyme Substrate Fumarate Fumarate SDH Enzyme->Fumarate Product Electron Transport Chain Electron Transport Chain SDH Enzyme->Electron Transport Chain Electrons ATP Production ATP Production Electron Transport Chain->ATP Production Chlorinated Nicotinamide Derivative Chlorinated Nicotinamide Derivative Chlorinated Nicotinamide Derivative->SDH Enzyme Inhibition

Caption: Mechanism of Action for SDHI Fungicides.

Antimicrobial Activity

In addition to their antifungal properties, some chlorinated nicotinamide derivatives have been synthesized and evaluated for their antibacterial activity. For example, 3-chloro-2-oxo-azetidine-1-yl)nicotinamide derivatives have shown effectiveness against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[9][10]

Structure-Activity Relationships and Bioisosteric Replacement

The biological activity of chlorinated nicotinamide derivatives is highly dependent on the substitution pattern of the chlorine atoms and other functional groups.

Impact of Chlorine Substitution

The position and number of chlorine atoms on the pyridine ring can dramatically affect the biological activity. For instance, in a series of enzyme inhibitors, a dichlorinated derivative was found to be significantly more active than its chloro-fluoro and difluorinated counterparts, highlighting the importance of the chlorine atoms in binding to the target enzyme.[11] However, in some cases, chlorine substitution, particularly at the 2-position, can lead to steric hindrance that reduces the activity of certain enzymes, as seen with the amidase Pa-Ami.[12]

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to optimize lead compounds.[13][14]

  • Chlorine vs. Fluorine: Chlorine and fluorine are often used as bioisosteric replacements for each other. While they have similar sizes, their electronic properties differ significantly, with fluorine being more electronegative.[13] This can lead to differences in binding interactions, metabolic stability, and solubility. In some cases, fluorinated derivatives show improved aqueous solubility compared to their chlorinated analogues.[11]

  • Replacement of Other Moieties: Bioisosteric replacement is not limited to halogens. In the development of novel fungicides, the azo bond in some nicotinamide derivatives was replaced with a 1,2,4-oxadiazole ring. This led to a significant increase in fungicidal activity against Rhizoctonia solani, demonstrating the power of this strategy to discover novel and more potent compounds.[7]

cluster_0 Nicotinamide Scaffold cluster_1 Bioisosteric Replacements at 'X' Scaffold Pyridine-CONH-R Cl Cl Scaffold->Cl X- F F Cl->F Similar Size, Different Electronegativity CH3 CH3 Cl->CH3 Similar Size & Lipophilicity Br Br

Caption: Bioisosteric Replacements on the Nicotinamide Scaffold.

Experimental Protocols

General Protocol for the Synthesis of a Chlorinated N-phenyl Nicotinamide Derivative

This protocol is a generalized procedure based on common synthetic methods.[4][5]

Step 1: Synthesis of 2-Chloronicotinoyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid (1 equivalent).

  • Slowly add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents) at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloronicotinoyl chloride is often used in the next step without further purification.

Step 2: Synthesis of 2-Chloro-N-(substituted phenyl)nicotinamide

  • Dissolve the desired substituted aniline (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base, such as triethylamine (1.2 equivalents), to the solution and cool the mixture in an ice bath.

  • Dissolve the crude 2-chloronicotinoyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the cooled aniline solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, or until completion.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure chlorinated N-phenyl nicotinamide derivative.

Protocol for In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on standard methods for determining the Minimum Inhibitory Concentration (MIC).

  • Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar for many fungi) at a suitable temperature until sufficient growth is observed. Suspend the fungal colonies in sterile saline to a specific turbidity, corresponding to a known concentration of fungal cells (e.g., using a spectrophotometer).

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate, resulting in a final desired fungal concentration.

  • Controls: Include a positive control (fungal inoculum with no compound), a negative control (broth medium only), and a solvent control (fungal inoculum with the highest concentration of the solvent used).

  • Incubation: Incubate the microtiter plate at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Conclusion and Future Perspectives

Chlorinated nicotinamide derivatives represent a versatile and highly valuable class of compounds with proven success in agriculture and significant potential in medicine. Their broad range of biological activities, coupled with their synthetic tractability, makes them attractive candidates for further investigation.

Future research in this area will likely focus on:

  • Design of Novel Derivatives: The synthesis of new analogues with improved potency, selectivity, and pharmacokinetic properties. The use of computational methods, such as molecular docking and QSAR, will be instrumental in guiding the design of these new molecules.

  • Exploration of New Therapeutic Targets: While enzyme inhibition is a known mechanism, further studies are needed to elucidate the full range of molecular targets for these compounds.

  • Overcoming Drug Resistance: The development of chlorinated nicotinamide derivatives that are effective against drug-resistant strains of pathogens is a critical area of research.

  • Biocatalytic Synthesis: The use of enzymes for the synthesis of these compounds offers a greener and more efficient alternative to traditional chemical methods and warrants further exploration.[12][15]

The continued exploration of chlorinated nicotinamide derivatives holds great promise for the development of next-generation fungicides, antimicrobial agents, and therapeutics for a variety of human diseases.

References

A Technical Guide to 2,6-Dichloro-N-methoxy-N-methylisonicotinamide: Synthesis, Mechanism, and Application as a Weinreb-Nahm Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Core Significance

2,6-Dichloro-N-methoxy-N-methylisonicotinamide is a highly functionalized heterocyclic compound of significant interest in modern organic synthesis. Its primary value lies in its identity as a Weinreb-Nahm amide , a class of reagents renowned for their ability to serve as robust and selective acylating agents.[1][2] This guide provides an in-depth examination of this intermediate, detailing its synthesis, the mechanistic underpinnings of its reactivity, and its practical application in the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. Unlike more reactive acylating agents such as acid chlorides or esters, this intermediate allows for the controlled, single addition of potent nucleophiles like organometallic reagents to yield ketones, effectively preventing the common issue of over-addition to form tertiary alcohols.[1][3] Its stability and predictable reactivity make it an invaluable tool for synthetic chemists aiming to introduce the 2,6-dichloropyridine-4-carbonyl moiety into target molecules.

Physicochemical Properties and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 848498-98-6[5][6]
Molecular Formula C₈H₈Cl₂N₂O₂[5][7]
Molecular Weight 235.06 g/mol [5][7]
Appearance White to off-white solidN/A
Storage Conditions Inert atmosphere, 2-8°C[5]

Safety Profile: As with any chlorinated heterocyclic compound, appropriate handling is mandatory. The compound is classified with the following hazards:

Hazard StatementDescription
H302 Harmful if swallowed
H311, H331 Toxic in contact with skin or if inhaled
H315, H319 Causes skin and serious eye irritation
P261, P280 Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.
Data derived from supplier safety information.[5]

The Weinreb-Nahm Amide: A Cornerstone of Controlled Acylation

The Challenge of Over-Addition

A fundamental challenge in organic synthesis is the reaction of organometallic reagents (e.g., Grignard or organolithium reagents) with common acylating agents like esters or acid chlorides. The initial product, a ketone, is often more reactive than the starting material. This leads to a second nucleophilic attack, or "over-addition," yielding an undesired tertiary alcohol. This side reaction can be difficult to suppress, even with careful stoichiometric control.

The Mechanistic Solution: Chelation-Stabilized Intermediate

The genius of the Weinreb-Nahm amide lies in its ability to form a stable tetrahedral intermediate upon nucleophilic attack.[1][3] The N-methoxy group's oxygen atom acts as a chelating agent for the metal cation (Li⁺ or MgX⁺) of the organometallic reagent. This forms a stable, five-membered cyclic intermediate that is unreactive towards further nucleophilic addition, especially at low temperatures.[1] This intermediate only collapses to the ketone product upon acidic or aqueous workup, ensuring a clean and high-yield transformation.

Caption: Mechanism of Weinreb-Nahm amide acylation.

Synthesis of this compound

The intermediate is reliably synthesized from its corresponding carboxylic acid, 2,6-dichloroisonicotinic acid, which is commercially available.[8][9] The synthesis involves the formation of an amide bond with N,O-dimethylhydroxylamine. This requires activation of the carboxylic acid, typically by converting it to an acid chloride or using a peptide coupling agent.

G Start 2,6-Dichloroisonicotinic Acid Activation Carboxylic Acid Activation Start->Activation e.g., (COCl)₂, SOCl₂, EDC/HOBt Product 2,6-Dichloro-N-methoxy- N-methylisonicotinamide Activation->Product Reagent N,O-Dimethylhydroxylamine Hydrochloride Reagent->Product Base Organic Base (e.g., TEA, DIPEA) Base->Product

Caption: Synthetic pathway to the title compound.

Field-Proven Experimental Protocol: Synthesis

This protocol describes the conversion of 2,6-dichloroisonicotinic acid to its corresponding Weinreb-Nahm amide via an acid chloride intermediate.

Step 1: Acid Chloride Formation

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,6-dichloroisonicotinic acid (1.0 eq).

  • Suspend the acid in anhydrous dichloromethane (DCM, ~0.2 M).

  • Add oxalyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

    • Causality Insight: Oxalyl chloride is a gentle and effective reagent for this conversion. The reaction produces only gaseous byproducts (CO, CO₂, HCl), simplifying purification. Catalytic DMF forms the Vilsmeier reagent in situ, which is the active chlorinating species.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,6-dichloroisonicotinoyl chloride. Proceed immediately to the next step.

Step 2: Amide Formation

  • In a separate flame-dried flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in anhydrous DCM.

  • Cool the suspension to 0 °C and add a non-nucleophilic base such as triethylamine (TEA, 2.5 eq) or N,N-diisopropylethylamine (DIPEA) dropwise. Stir for 15 minutes.

    • Causality Insight: The hydrochloride salt of the amine is used as it is a more stable, non-hygroscopic solid. A base is required to liberate the free amine for the reaction. Using a slight excess ensures full deprotonation.

  • Dissolve the crude acid chloride from Step 1 in anhydrous DCM and add it dropwise to the amine suspension at 0 °C.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS for the disappearance of the acid chloride.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Application in Synthesis: A Gateway to Dichloropyridinyl Ketones

The primary utility of this intermediate is its reaction with organometallic reagents to form ketones. This section provides a general protocol for this transformation.

General Workflow

G Start Weinreb Amide + Grignard Reagent Reaction Reaction at Low Temperature (e.g., -78°C to 0°C) Start->Reaction Quench Aqueous Quench (e.g., sat. NH₄Cl) Reaction->Quench Workup Extraction & Purification Quench->Workup Product Target Ketone Workup->Product

Caption: Standard workflow for ketone synthesis.

Detailed Experimental Protocol: Ketone Synthesis

Step 1: Reaction Setup

  • Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality Insight: Low temperature is critical to maintain the stability of both the organometallic reagent and the resulting tetrahedral intermediate, preventing side reactions and decomposition.

Step 2: Nucleophilic Addition

  • Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 eq, solution in THF) or organolithium reagent dropwise to the stirred solution at -78 °C.

  • Stir the reaction mixture at this temperature for 1 hour, then allow it to slowly warm to 0 °C over 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

Step 3: Quench and Workup

  • Once the starting material is consumed, cool the reaction back to 0 °C and carefully quench it by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Causality Insight: Quenching with a mild acid like NH₄Cl protonates the intermediate and hydrolyzes the magnesium or lithium salts, causing the tetrahedral intermediate to collapse into the desired ketone. It also neutralizes any excess Grignard reagent.

  • Allow the mixture to warm to room temperature. Add ethyl acetate and water, and separate the layers.

  • Extract the aqueous phase twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude ketone by flash column chromatography or recrystallization.

Conclusion

This compound is more than just a chemical; it is a precision tool for synthetic chemists. By leveraging the robust and predictable reactivity of the Weinreb-Nahm amide functionality, it provides a reliable pathway for the synthesis of highly functionalized ketones that are otherwise difficult to access. Its stability and the operational simplicity of its reactions make it a superior choice for multi-step syntheses where yield and purity are paramount. For researchers in drug discovery and agrochemical development, this intermediate represents a key building block for introducing the biologically relevant dichloropyridine scaffold, enabling the exploration of novel chemical space.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic organic chemistry, particularly in the realm of drug discovery and development, the efficient construction of complex heterocyclic scaffolds is of paramount importance. Nitrogen-containing heterocycles are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. Among the myriad of synthetic intermediates, Weinreb amides have emerged as exceptionally versatile and reliable synthons for the controlled formation of carbon-carbon bonds. This application note details the utility of a specific Weinreb amide, 2,6-Dichloro-N-methoxy-N-methylisonicotinamide , as a pivotal building block for the synthesis of a variety of substituted heterocyclic systems.

The strategic placement of chloro-substituents at the 2 and 6 positions of the pyridine ring offers latent functionality for subsequent cross-coupling reactions or nucleophilic aromatic substitutions, thereby expanding the molecular diversity of the resulting heterocyclic products. The N-methoxy-N-methylamide (Weinreb amide) moiety at the 4-position serves as a stable and efficient precursor to a ketone functionality upon reaction with organometallic reagents. This two-stage approach, involving the formation of a pyridyl ketone followed by cyclization reactions, provides a robust and modular strategy for the synthesis of pyrimidines, pyrazoles, isoxazoles, and other important heterocyclic cores.

This guide provides detailed mechanistic insights, step-by-step experimental protocols, and data to enable researchers, scientists, and drug development professionals to effectively utilize this compound in their synthetic endeavors.

Strategic Overview: A Modular Approach to Heterocycle Synthesis

The synthetic utility of this compound lies in its ability to be sequentially functionalized. The core of this strategy involves two key transformations:

  • Weinreb Ketone Synthesis: The N-methoxy-N-methylamide group reacts cleanly with a variety of Grignard or organolithium reagents to afford the corresponding 2,6-dichloropyridyl ketone. This reaction is known for its high fidelity, as the intermediate tetrahedral adduct is stabilized by chelation to the methoxy group, preventing over-addition of the organometallic reagent which is a common side reaction with other acylating agents.[1][2]

  • Heterocycle Formation: The resulting pyridyl ketone is a versatile intermediate that can be readily transformed into various heterocyclic systems through well-established condensation and cyclization reactions. For instance, it can be converted to chalcones or 1,3-diketones, which are precursors for pyrimidines, pyrazoles, and isoxazoles.

G reagent This compound ketone Key Intermediate: 1-(2,6-Dichloropyridin-4-yl)alkan-1-one reagent->ketone Weinreb Ketone Synthesis organometallic Organometallic Reagent (R-MgX or R-Li) organometallic->ketone chalcone Pyridyl Chalcone ketone->chalcone Claisen-Schmidt Condensation diketone Pyridyl 1,3-Diketone ketone->diketone Claisen Condensation pyrimidine Substituted Pyrimidine chalcone->pyrimidine isoxazole Substituted Isoxazole chalcone->isoxazole pyrazole Substituted Pyrazole diketone->pyrazole

Figure 1: General synthetic workflow.

PART 1: Synthesis of the Key Precursor: this compound

The journey begins with the preparation of the title Weinreb amide from the readily available 2,6-dichloroisonicotinic acid. While several methods exist for amide bond formation, a reliable approach involves the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Protocol 1: Synthesis of this compound

This protocol is based on standard procedures for Weinreb amide formation from carboxylic acids.[2]

Materials:

  • 2,6-Dichloroisonicotinic acid

  • Oxalyl chloride or Thionyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Acid Chloride Formation:

    • To a solution of 2,6-dichloroisonicotinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).

    • Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2,6-dichloroisonicotinoyl chloride.

  • Weinreb Amide Formation:

    • Dissolve the crude acid chloride in anhydrous THF.

    • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and triethylamine (2.5 eq) or pyridine (2.5 eq) in anhydrous THF at 0 °C.

    • Slowly add the solution of the acid chloride to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

PART 2: Synthesis of the Key Intermediate: 1-(2,6-Dichloropyridin-4-yl)ethanone

The reaction of the Weinreb amide with a Grignard reagent provides a straightforward route to the corresponding ketone.

Protocol 2: Synthesis of 1-(2,6-Dichloropyridin-4-yl)ethanone

This protocol is a standard application of the Weinreb ketone synthesis.[1]

Materials:

  • This compound

  • Methylmagnesium bromide (MeMgBr) solution in THF (e.g., 3.0 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide solution (1.2-1.5 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2,6-dichloropyridin-4-yl)ethanone.[3]

Compound Starting Material Reagent Yield (%)
This compound2,6-Dichloroisonicotinic acidOxalyl chloride, HN(OMe)Me·HCl75-85
1-(2,6-Dichloropyridin-4-yl)ethanoneThis compoundMeMgBr80-90

Table 1: Representative yields for the synthesis of the key intermediate.

PART 3: Application in Heterocyclic Synthesis

The 1-(2,6-dichloropyridin-4-yl)ethanone is a versatile precursor for a range of heterocyclic compounds. The following protocols illustrate its application in the synthesis of pyrimidines, pyrazoles, and isoxazoles.

A. Synthesis of Substituted Pyrimidines via Chalcone Intermediates

Pyrimidines are synthesized through the cyclocondensation of a chalcone with a suitable nitrogen-containing reagent such as urea, thiourea, or guanidine.[4]

G ketone 1-(2,6-Dichloropyridin-4-yl)ethanone chalcone Pyridyl Chalcone ketone->chalcone Claisen-Schmidt Condensation aldehyde Aromatic Aldehyde (Ar-CHO) aldehyde->chalcone pyrimidine Substituted Pyrimidine chalcone->pyrimidine Cyclocondensation reagent Urea, Thiourea, or Guanidine reagent->pyrimidine

Figure 2: Workflow for pyrimidine synthesis.

Procedure:

  • To a solution of 1-(2,6-dichloropyridin-4-yl)ethanone (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol, add an aqueous solution of potassium hydroxide (2.0-3.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyridyl chalcone.

Procedure:

  • A mixture of the pyridyl chalcone (1.0 eq), guanidine hydrochloride (1.1 eq), and potassium hydroxide (2.0 eq) in ethanol is refluxed for 8-12 hours.

  • After cooling, the reaction mixture is poured into crushed ice.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) affords the pure 2-aminopyrimidine derivative.[4]

B. Synthesis of Substituted Pyrazoles via 1,3-Diketone Intermediates

Pyrazoles are readily synthesized by the condensation of a 1,3-diketone with hydrazine.[5]

G ketone 1-(2,6-Dichloropyridin-4-yl)ethanone diketone Pyridyl 1,3-Diketone ketone->diketone Claisen Condensation ester Aromatic Ester (Ar-COOEt) ester->diketone pyrazole Substituted Pyrazole diketone->pyrazole Knorr Pyrazole Synthesis hydrazine Hydrazine Hydrate (H2NNH2·H2O) hydrazine->pyrazole

Figure 3: Workflow for pyrazole synthesis.

Procedure:

  • To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) or other suitable base (e.g., NaH) in an anhydrous solvent (e.g., ethanol or THF), add a mixture of 1-(2,6-dichloropyridin-4-yl)ethanone (1.0 eq) and a substituted benzoate ester (1.1 eq).

  • Reflux the reaction mixture for 4-8 hours.

  • After cooling, pour the mixture into ice-water and acidify with dilute acid (e.g., HCl or acetic acid).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 1,3-diketone can often be used in the next step without further purification.

Procedure:

  • Dissolve the crude pyridyl 1,3-diketone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate (1.1 eq) and reflux the mixture for 2-4 hours.

  • Upon cooling, the pyrazole derivative often crystallizes from the solution.

  • Collect the product by filtration, wash with cold ethanol, and dry to obtain the pure pyrazole.[5]

C. Synthesis of Substituted Isoxazoles from Chalcone Intermediates

Isoxazoles can be prepared by the reaction of chalcones with hydroxylamine hydrochloride.[6]

G chalcone Pyridyl Chalcone isoxazole Substituted Isoxazole chalcone->isoxazole Cyclocondensation hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->isoxazole

Figure 4: Workflow for isoxazole synthesis.

Procedure:

  • A mixture of the pyridyl chalcone (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and a base such as potassium hydroxide or sodium acetate in a solvent like ethanol is refluxed for 4-8 hours.

  • After cooling, the reaction mixture is poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) provides the pure isoxazole derivative.[6]

Heterocycle Key Intermediate Reagents Typical Yield (%)
PyrimidinePyridyl ChalconeGuanidine·HCl, KOH60-75
PyrazolePyridyl 1,3-DiketoneHydrazine hydrate70-85
IsoxazolePyridyl ChalconeHydroxylamine·HCl, KOH65-80

Table 2: Representative yields for the synthesis of various heterocycles.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its ability to cleanly generate a key pyridyl ketone intermediate, which can then be elaborated into various cyclic systems, makes it a valuable tool for medicinal chemists and synthetic organic chemists. The protocols outlined in this application note provide a solid foundation for the exploration of novel chemical space and the development of new molecular entities with potential biological activity. The presence of the dichloro-substituents on the pyridine ring offers further opportunities for diversification, enhancing the utility of this reagent in modern drug discovery programs.

References

Application Notes & Protocols: 2,6-Dichloro-N-methoxy-N-methylisonicotinamide as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide to the strategic application of 2,6-dichloro-N-methoxy-N-methylisonicotinamide in medicinal chemistry. We explore its role as a bifunctional building block, enabling both the controlled synthesis of complex ketone intermediates via the Weinreb-Nahm reaction and subsequent diversification through functionalization of the dichloropyridine core. This guide offers expert insights, detailed experimental protocols, and troubleshooting advice for researchers engaged in the synthesis of novel therapeutics, particularly in the area of kinase inhibitor development.

Introduction: A Strategically Designed Building Block

In the landscape of drug discovery, efficiency and modularity in molecular design are paramount. This compound is a uniquely valuable starting material that embodies these principles. It combines two critical features into a single, stable reagent:

  • The Weinreb-Nahm Amide: This N-methoxy-N-methylamide moiety is a superior acylating agent for the synthesis of ketones from highly reactive organometallic reagents (e.g., Grignard or organolithium compounds). Its key advantage is the formation of a stable, chelated tetrahedral intermediate that resists the common problem of over-addition to yield a tertiary alcohol.[1][2] The desired ketone is only liberated upon acidic workup, ensuring a clean and high-yielding transformation.[3][4]

  • The 2,6-Dichloropyridine Core: The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently forming the core of small molecule kinase inhibitors. The two chlorine atoms serve as versatile synthetic handles. Their electron-withdrawing nature activates the pyridine ring for nucleophilic aromatic substitution (SNAr), and they are excellent substrates for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the sequential and regioselective introduction of diverse functionalities to explore the chemical space around the core scaffold.

This dual functionality makes this compound an ideal starting point for building libraries of complex, substituted pyridine derivatives for high-throughput screening and lead optimization.

dot

Caption: Chemical Structure of the Title Compound.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is essential for safe and effective use.

PropertyValueSource
CAS Number 848498-98-6
Molecular Formula C₈H₈Cl₂N₂O₂
Molecular Weight 235.07 g/mol -
Appearance White to off-white solid
Storage Store under an inert atmosphere at 2-8°C. Reagent is sensitive to moisture.-

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Due to the nature of the subsequent reactions with organometallics, ensure all glassware is rigorously dried to prevent quenching of the reagents.

Core Application: Weinreb Ketone Synthesis

The primary and most immediate application of this reagent is the synthesis of 4-acyl-2,6-dichloropyridines. This transformation is a cornerstone reaction for building complexity from the isonicotinamide core.

Mechanistic Expertise: Why It Works

The reliability of the Weinreb ketone synthesis stems from the stability of the tetrahedral intermediate formed upon nucleophilic attack.

dot

Caption: Mechanism of the Weinreb Ketone Synthesis.

  • Nucleophilic Attack: The organometallic reagent (R-MgX or R-Li) adds to the carbonyl carbon of the Weinreb amide.

  • Chelation & Stabilization: The resulting tetrahedral intermediate is stabilized by chelation between the oxygen of the methoxy group and the metal cation (MgX⁺ or Li⁺).[1][3] This five-membered ring is stable at low temperatures and prevents the intermediate from collapsing to a ketone prematurely.

  • Controlled Liberation: During aqueous acidic workup, the chelate is broken, and the intermediate collapses to cleanly afford the desired ketone. Any excess organometallic reagent is quenched by the acid before it can react with the newly formed ketone, thus preventing over-addition.[2]

Protocol: Synthesis of (2,6-dichloropyridin-4-yl)(cyclopropyl)methanone

This protocol details a representative synthesis of a key intermediate common in kinase inhibitor scaffolds.

dot

workflow1 start Dissolve Weinreb Amide in Anhydrous THF cool Cool to 0°C (Ice Bath) start->cool add Add Cyclopropylmagnesium Bromide (0.5 M in THF) Dropwise cool->add stir Stir at 0°C for 2h add->stir quench Quench with Saturated Aqueous NH₄Cl stir->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄, Filter wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify via Flash Chromatography concentrate->purify end Isolate Pure Ketone Product purify->end

Caption: Experimental Workflow for Ketone Synthesis.

Materials:

  • This compound (1.0 eq)

  • Cyclopropylmagnesium bromide, 0.5 M solution in THF (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Add anhydrous THF (approx. 0.2 M concentration) and stir until the solid is fully dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Addition of Grignard Reagent: Slowly add the solution of cyclopropylmagnesium bromide (1.2 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

    • Expert Insight:Maintaining a low temperature is critical to ensure the stability of the tetrahedral intermediate and prevent side reactions.

  • Reaction: Stir the reaction mixture at 0°C for 2 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl and extracting with EtOAc.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution while maintaining cooling in the ice bath.

    • Trustworthiness Check:Quenching at low temperature is a crucial safety step to control the exothermic reaction of the excess Grignard reagent with water.

  • Extraction: Transfer the mixture to a separatory funnel, add EtOAc, and separate the layers. Extract the aqueous layer two more times with EtOAc.

  • Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes/EtOAc to afford (2,6-dichloropyridin-4-yl)(cyclopropyl)methanone as a solid.

Further Applications: Diversification of the Pyridine Core

The true power of this building block is realized in the subsequent steps. The ketone product, (2,6-dichloropyridin-4-yl)(cyclopropyl)methanone, is itself a versatile intermediate. The two chlorine atoms can be selectively displaced to build molecular diversity.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing effect of the ketone and the pyridine nitrogen makes the C2 and C6 positions susceptible to attack by nucleophiles like amines or thiols. This is a common strategy for installing key binding motifs for kinase inhibitors.

  • Palladium-Catalyzed Cross-Coupling: Suzuki or Stille couplings can be used to form C-C bonds, introducing aryl or heteroaryl groups. Buchwald-Hartwig amination can be used to install a wide variety of amine substituents under milder conditions than SNAr might require.

Often, one chlorine can be substituted under one set of conditions (e.g., SNAr with an amine), and the second can be functionalized under another (e.g., a Suzuki coupling), providing a powerful and modular route to highly decorated pyridine scaffolds.

References

Application Notes & Experimental Protocols: 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide. This versatile bifunctional reagent incorporates a Weinreb amide moiety on a 4-pyridyl scaffold, flanked by two reactive chlorine atoms. This unique structure allows for selective and sequential transformations, making it a valuable building block in modern synthetic chemistry. We will delve into the core principles of its reactivity, provide detailed, field-tested protocols for key transformations such as Weinreb ketone synthesis and palladium-catalyzed cross-coupling reactions, and offer expert insights into optimizing experimental outcomes.

Compound Profile and Core Reactivity

1.1. Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. Its structure presents two primary sites for chemical modification: the Weinreb amide at the C4 position and the chloro-substituents at the C2 and C6 positions of the pyridine ring.

PropertyValueSource
CAS Number 848498-98-6[1][2][3][4]
Molecular Formula C₈H₈Cl₂N₂O₂[1][2][4]
Molecular Weight 235.07 g/mol [1]
Appearance Off-white to yellow solidN/A
Storage Inert atmosphere, 2-8°C[1]

1.2. Principles of Reactivity

The utility of this reagent is rooted in the distinct reactivity of its two functional domains.

  • The Weinreb-Nahm Amide: The N-methoxy-N-methylamide group is a privileged acylating agent. Upon nucleophilic attack by organometallic reagents (e.g., Grignard or organolithiums), it forms a highly stable, five-membered chelated tetrahedral intermediate.[5][6] This intermediate resists further addition and subsequent collapse, which typically leads to over-addition and alcohol formation in reactions with esters or acid chlorides.[5][7][8] A simple acidic or aqueous workup gently hydrolyzes this intermediate to yield the desired ketone.[5] This allows for the precise synthesis of ketones from a carboxylic acid derivative in high yields.[6][8]

  • The 2,6-Dichloropyridine Core: The two chlorine atoms on the electron-deficient pyridine ring are excellent leaving groups, rendering these positions susceptible to a variety of transition-metal-catalyzed cross-coupling reactions. This enables the strategic formation of carbon-carbon and carbon-heteroatom bonds. Key transformations include the Suzuki-Miyaura coupling for arylation or vinylation[9][10] and the Buchwald-Hartwig amination for the introduction of nitrogen-based nucleophiles.[11][12] The differential reactivity of the chloro-positions can often be exploited for sequential, site-selective modifications.

Application I: Weinreb Ketone Synthesis

This protocol details the reaction of this compound with an organometallic reagent to synthesize the corresponding ketone. The primary advantage of this method is the prevention of over-addition to form a tertiary alcohol, a common side reaction with other acylating agents.[5][8]

Diagram: Weinreb Ketone Synthesis Workflow

reagent 2,6-Dichloro-N-methoxy- N-methylisonicotinamide reaction Reaction Vessel (THF, 0°C to rt) reagent->reaction 1. Dissolve grignard Grignard Reagent (R-MgX) grignard->reaction 2. Add slowly at 0°C intermediate Stable Chelated Intermediate reaction->intermediate 3. Form intermediate quench Aqueous Quench (e.g., sat. NH4Cl) intermediate->quench 4. Hydrolyze workup Extraction & Purification quench->workup 5. Isolate crude product 2,6-Dichloropyridyl Ketone (Product) workup->product 6. Purify Suzuki_Cycle center pd0 Pd(0)L_n pd2_add R¹-Pd(II)L_n-X pd0->pd2_add Oxidative Addition pd2_trans R¹-Pd(II)L_n-R² pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination pd2_trans->c3 c1->pd0 c2->pd2_add Buchwald_Cycle center pd0 Pd(0)L_n pd2_add R¹-Pd(II)L_n-X pd0->pd2_add Oxidative Addition pd2_amine [R¹-Pd(II)L_n(HNR²R³)]⁺X⁻ pd2_add->pd2_amine Amine Coordination pd2_amido R¹-Pd(II)L_n-NR²R³ pd2_amine->pd2_amido Deprotonation (Base) pd2_amido->pd0 Reductive Elimination R1X R¹-X (Aryl Halide) R1X->pd0          Amine HNR²R³ Amine->pd2_add          Product R¹-NR²R³ (Product) Product->pd2_amido         

References

Application Notes & Protocols: The Use of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide as a Chemoselective Acylation Reagent

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide as a specialized acylation reagent. This reagent, a derivative of the well-established Weinreb-Nahm amide class, offers significant advantages in the synthesis of complex ketones, particularly those featuring a dichloropyridine moiety—a common scaffold in pharmaceuticals and agrochemicals. We will explore the underlying mechanism, provide detailed protocols for its synthesis and application, and discuss the critical parameters that ensure high-yield, chemoselective transformations while avoiding common side reactions like over-addition.

Introduction: A Specialized Tool for Ketone Synthesis

In modern organic synthesis, the formation of carbon-carbon bonds to produce ketones is a cornerstone transformation. However, traditional methods using highly reactive organometallic reagents (like Grignard or organolithium compounds) with acylating agents such as acid chlorides or esters are often plagued by a lack of control. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of undesired tertiary alcohol byproducts.[1]

The development of N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides, by Steven Weinreb and Steven Nahm in 1981, provided an elegant solution to this problem.[1] this compound belongs to this privileged class of reagents. Its structure combines the functional advantages of a Weinreb amide with a sterically hindered and electron-deficient dichloropyridine core, making it an invaluable tool for introducing this specific heterocyclic motif into target molecules. The primary advantage of this reagent lies in its ability to react with a potent nucleophile to form a highly stable tetrahedral intermediate, which resists further addition and collapses to the desired ketone only upon acidic workup.[1][2]

The Underlying Mechanism: Engineering Stability

The remarkable selectivity of this compound, and Weinreb amides in general, stems from the formation of a stable, five-membered chelated intermediate upon nucleophilic attack.

Causality of Selectivity:

  • Nucleophilic Addition: An organometallic reagent (R'-M) attacks the amide carbonyl carbon.

  • Chelation & Stabilization: The key step is the formation of a tetrahedral intermediate where the metal cation (e.g., MgX⁺ or Li⁺) is chelated by both the newly formed anionic oxygen and the N-methoxy oxygen.[1] This coordination stabilizes the intermediate, preventing its premature collapse.

  • Resistance to Over-Addition: This chelated adduct is stable at low reaction temperatures (typically -78 °C to 0 °C) and does not readily eliminate the N-methoxy-N-methylamine group to form the ketone in the presence of excess nucleophile.[1] This is the critical difference compared to reactions with acid chlorides, which immediately form the ketone in the reaction mixture.

  • Controlled Collapse: Upon aqueous acidic workup, the chelate is broken, and the tetrahedral intermediate collapses to cleanly afford the desired ketone product.

The following diagram illustrates this crucial mechanistic pathway.

Caption: Mechanism of Weinreb amide acylation.

Synthesis of the Acylation Reagent

The title reagent is not commonly available off-the-shelf and typically requires synthesis from its corresponding carboxylic acid, 2,6-dichloroisonicotinic acid. The most reliable method involves a two-step process: activation of the carboxylic acid to an acid chloride, followed by amidation.

Synthesis_Workflow start 2,6-Dichloroisonicotinic Acid step1 Activation Reagent (e.g., (COCl)₂, SOCl₂) Solvent (e.g., DCM, Toluene) cat. DMF start->step1 intermediate 2,6-Dichloroisonicotinoyl Chloride (in situ) step1->intermediate step2 N,O-Dimethylhydroxylamine Hydrochloride Base (e.g., Pyridine, Et₃N) Solvent (e.g., DCM) intermediate->step2 product 2,6-Dichloro-N-methoxy-N- methylisonicotinamide step2->product

Caption: Workflow for synthesizing the title reagent.

Protocol 3.1: Synthesis of this compound

Materials:

  • 2,6-dichloroisonicotinic acid

  • Oxalyl chloride or Thionyl chloride

  • N,O-dimethylhydroxylamine hydrochloride[1]

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Acid Chloride Formation (Step 1):

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 2,6-dichloroisonicotinic acid (1.0 eq).

    • Suspend the acid in anhydrous DCM (approx. 0.2 M concentration).

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise via a syringe. Causality Note: Oxalyl chloride is chosen for its volatile byproducts (CO, CO₂, HCl), which are easily removed. The catalytic DMF forms the Vilsmeier reagent in situ, which is the active chlorinating species.

    • Allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases and the solution becomes clear. The acid chloride is typically used directly in the next step without isolation.

  • Amidation (Step 2):

    • In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 - 1.2 eq) in anhydrous DCM.

    • Cool this suspension to 0 °C.

    • Slowly add pyridine or triethylamine (2.2 - 2.5 eq) dropwise. Causality Note: Two equivalents of base are required: one to liberate the free amine from its hydrochloride salt and a second to quench the HCl generated during the amidation reaction.

    • Stir for 15-20 minutes at 0 °C.

    • Slowly transfer the freshly prepared acid chloride solution from Step 1 into the amine slurry at 0 °C via cannula.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (or for 4-12 hours, monitoring by TLC/LC-MS).

  • Work-up and Purification:

    • Quench the reaction by slowly adding water or 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure this compound.

Application in Acylation Reactions

The primary application of this reagent is the synthesis of ketones via reaction with organometallic nucleophiles. The protocol is robust and broadly applicable to Grignard reagents, organolithiums, and other related nucleophiles.

Protocol 4.1: General Procedure for Ketone Synthesis

Materials:

  • This compound (1.0 eq)

  • Organometallic reagent (e.g., Phenylmagnesium bromide, n-Butyllithium) (1.1 - 1.3 eq)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • 1 M aqueous HCl solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

  • Standard laboratory glassware, syringes, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone), and inert atmosphere setup.

Procedure:

  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an inert atmosphere, add the Weinreb amide (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: This low temperature is critical to ensure the stability of the tetrahedral intermediate and prevent any potential side reactions or decomposition.[1]

  • Nucleophilic Addition:

    • Slowly add the organometallic reagent (1.1 - 1.3 eq) dropwise to the cooled solution, maintaining the internal temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS by quenching a small aliquot in acidic water.

  • Quenching and Work-up:

    • While the reaction is still cold, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1 M HCl. Causality Note: The acidic quench protonates the intermediate, initiating its collapse to the ketone product.

    • Allow the mixture to warm to room temperature.

    • Add ethyl acetate or diethyl ether to dilute the mixture and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • Purify the resulting crude ketone by flash column chromatography or recrystallization as appropriate.

Data and Scope

The utility of this methodology is demonstrated by its tolerance for a wide range of functional groups on the incoming nucleophile.[3][4] The following table provides representative examples of the types of ketones that can be synthesized using this protocol.

EntryNucleophile (R'-M)Product (R-CO-R')Typical Yield (%)
1Phenylmagnesium Bromide2,6-Dichloro-4-benzoylpyridine>90%
2n-Butyllithium1-(2,6-Dichloropyridin-4-yl)pentan-1-one>85%
3Vinylmagnesium Bromide1-(2,6-Dichloropyridin-4-yl)prop-2-en-1-one>80%
4Isopropylmagnesium Chloride1-(2,6-Dichloropyridin-4-yl)-2-methylpropan-1-one>88%
5(4-methoxyphenyl)magnesium bromide(2,6-Dichloropyridin-4-yl)(4-methoxyphenyl)methanone>92%

Note: Yields are illustrative and based on typical outcomes for Weinreb amide acylations; they may vary based on specific reaction conditions and substrate purity.

Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents and solvents are strictly anhydrous. Titrate organometallic reagents before use to confirm their concentration.

  • Starting Material Recovery: The reaction may require a longer time or warming to a slightly higher temperature (e.g., -40 °C or 0 °C) after the initial addition, depending on the reactivity of the nucleophile.

  • Formation of Alcohol Byproduct: This indicates that the tetrahedral intermediate is collapsing prematurely. Ensure the reaction temperature is maintained at -78 °C and that the quench is performed at low temperature. Adding the Weinreb amide solution to the nucleophile (inverse addition) can sometimes mitigate this if the nucleophile is particularly reactive.

Conclusion

This compound stands as a highly effective and reliable acylation reagent for the synthesis of complex ketones. Its mechanism, rooted in the formation of a stable, chelated intermediate, provides a robust solution to the persistent problem of over-addition in organometallic chemistry. The protocols detailed herein offer a clear and reproducible pathway for chemists to leverage this reagent's capabilities, enabling the efficient construction of molecules relevant to the pharmaceutical and materials science industries.

References

The Strategic Application of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer both structural rigidity and versatile functionalization is paramount. 2,6-Dichloro-N-methoxy-N-methylisonicotinamide, a specialized Weinreb amide derivative of a dichlorinated pyridine core, has emerged as a powerful and strategic building block for the synthesis of complex bioactive molecules.[1][2] Its unique combination of a Weinreb amide and two differentially reactive chlorine atoms provides a platform for controlled, sequential modifications, enabling the construction of intricate molecular architectures, particularly in the realm of kinase inhibitors.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the synthesis of precursors for targeted therapies. We will delve into the causality behind experimental choices, providing detailed, field-proven protocols for key transformations.

Core Attributes of this compound

The synthetic power of this reagent is rooted in three key structural features:

  • The Weinreb Amide: This N-methoxy-N-methylamide moiety is a stable and reliable precursor to ketones and aldehydes.[3] It readily reacts with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate, which collapses to the ketone upon acidic workup, preventing the common over-addition seen with other carbonyl precursors.[4]

  • The 2,6-Dichloropyridine Core: The two chlorine atoms on the pyridine ring are susceptible to substitution via transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][5] This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents.

  • Differential Reactivity of the Chloro Substituents: The electronic environment of the pyridine ring often allows for the selective functionalization of one chlorine atom over the other, a crucial feature for building molecular complexity in a controlled manner.[1][6] Generally, the chlorine at the 2-position is more susceptible to nucleophilic aromatic substitution and certain cross-coupling reactions due to the electronic influence of the ring nitrogen.[1]

Application Showcase: Synthesis of a Key Precursor for RAF Kinase Inhibitors

To illustrate the practical application of this compound, we will detail a synthetic sequence to a key 2-amino-6-aryl-4-carbonylpyridine intermediate. This scaffold is a common feature in a number of potent BRAF inhibitors, such as Vemurafenib and its analogues, which are used in the treatment of melanoma.[7][8]

The overall synthetic strategy involves a regioselective Suzuki-Miyaura coupling at the more reactive C2 position, followed by a Buchwald-Hartwig amination at the C6 position. The Weinreb amide at the C4 position is carried through these steps and can be subsequently converted to a ketone.

G A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst) A->B C 2-Aryl-6-chloro-N-methoxy-N-methylisonicotinamide B->C D Buchwald-Hartwig Amination (Amine, Pd Catalyst) C->D E 2-Aryl-6-amino-N-methoxy-N-methylisonicotinamide D->E F Grignard Reaction (R-MgBr) E->F G 2-Aryl-6-amino-4-ketopyridine (Bioactive Scaffold) F->G

Caption: Synthetic workflow for a bioactive pyridine scaffold.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

This protocol details the selective introduction of an aryl group at the C2 position of the pyridine ring. The choice of a palladium catalyst and a suitable base is critical for achieving high regioselectivity and yield.[3][6]

Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentMolecular Weight ( g/mol )Amount (mmol)Molar Ratio
This compound235.071.01.0
Arylboronic Acid-1.21.2
Pd(PPh₃)₄1155.560.050.05
K₂CO₃138.212.02.0
1,4-Dioxane/H₂O (4:1)-10 mL-

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Base Addition: Add the 1,4-dioxane/H₂O solvent mixture and a 2M aqueous solution of K₂CO₃ (2.0 eq).

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-6-chloro-N-methoxy-N-methylisonicotinamide.

G cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B Ar-Cl C Ar-Pd(II)-Cl(L2) B->C D Transmetalation (Ar'B(OH)2) C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes the introduction of an amino group at the remaining C6 position. The choice of a bulky, electron-rich phosphine ligand is often crucial for the efficient coupling of less reactive aryl chlorides.[9][10][11]

Table 2: Reagents for Buchwald-Hartwig Amination

ReagentMolecular Weight ( g/mol )Amount (mmol)Molar Ratio
2-Aryl-6-chloro-N-methoxy-N-methylisonicotinamide-1.01.0
Amine-1.21.2
Pd₂(dba)₃915.720.020.02
Xantphos578.680.040.04
Cs₂CO₃325.821.51.5
Toluene-10 mL-

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

  • Reagent Addition: Add 2-aryl-6-chloro-N-methoxy-N-methylisonicotinamide (1.0 eq), the desired amine (1.2 eq), and Cs₂CO₃ (1.5 eq).

  • Solvent Addition: Add anhydrous toluene.

  • Heating: Seal the tube and heat the reaction mixture to 100-110 °C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite and wash the filter cake with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford the 2-aryl-6-amino-N-methoxy-N-methylisonicotinamide.

Protocol 3: Ketone Synthesis via Grignard Reaction

The final step in this illustrative synthesis is the conversion of the Weinreb amide to a ketone, a key pharmacophore in many kinase inhibitors.

Table 3: Reagents for Grignard Reaction

ReagentMolecular Weight ( g/mol )Amount (mmol)Molar Ratio
2-Aryl-6-amino-N-methoxy-N-methylisonicotinamide-1.01.0
Grignard Reagent (e.g., MeMgBr in THF)-1.51.5
Anhydrous THF-10 mL-
1 M HCl (aq)---

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the 2-aryl-6-amino-N-methoxy-N-methylisonicotinamide (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add the Grignard reagent (1.5 eq) dropwise via a syringe, maintaining the temperature at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction back to 0 °C and quench by the slow, dropwise addition of 1 M HCl (aq) until the solution is acidic.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Workup: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer and purify the crude product by flash column chromatography to yield the desired 2-aryl-6-amino-4-ketopyridine.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique combination of a stable Weinreb amide and two addressable chlorine atoms on a pyridine core allows for the controlled and sequential introduction of diverse functional groups. As demonstrated in the synthesis of a key precursor for RAF kinase inhibitors, this reagent provides a strategic advantage in the construction of complex, biologically active molecules. The protocols detailed herein offer a practical guide for researchers to harness the full potential of this powerful synthetic tool in their drug discovery and development endeavors.

References

Application Note & Protocol: Selective Monofunctionalization of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,6-Disubstituted Pyridines

The 2,6-disubstituted pyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] The ability to selectively introduce diverse substituents at these positions is crucial for tuning the steric and electronic properties of the molecule. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming C(sp²)–C(sp²) bonds, making it an indispensable tool for the synthesis of complex biaryl and heteroaryl structures.[4][5][6][7]

This application note provides a detailed protocol and scientific rationale for the selective Suzuki-Miyaura cross-coupling of 2,6-dichloro-N-methoxy-N-methylisonicotinamide. This substrate is of particular interest due to the presence of two reactive chloride leaving groups and a Weinreb amide at the C4 position. The Weinreb amide (N-methoxy-N-methyl amide) is a highly valuable functional group, serving as a stable precursor for the synthesis of ketones and aldehydes by reacting predictably with organometallic reagents without the common problem of over-addition.[8][9][10] The challenge and opportunity lie in achieving selective mono-arylation or mono-vinylation at either the C2 or C6 position while preserving the integrity of the second chloro substituent and the Weinreb amide for subsequent transformations.

Mechanism & Scientific Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][11][12] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyridine, forming a Pd(II) complex. For dihalopyridines, the oxidative addition typically occurs preferentially at the C-X bond adjacent to the nitrogen heteroatom (the C2 or C6 position in this case), due to electronic effects.[1][13] The reactivity order for halogens is generally I > Br > OTf >> Cl.[14][15] The use of bulky, electron-rich phosphine ligands is often necessary to facilitate the activation of the less reactive C-Cl bonds.[14][16]

  • Transmetalation: In the presence of a base, the organoboron species (boronic acid or ester) transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the organoboron reagent to facilitate this step.[17]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[12]

The Weinreb amide is generally stable under the basic conditions of the Suzuki coupling, which typically do not involve strongly nucleophilic organometallic reagents that would react with it.[8][10] This allows for the selective functionalization of the pyridine ring while preserving the amide for future synthetic manipulations.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)(X)L₂ Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-B(OR)₂ + Base) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate Ar-Pd(II)(R)L₂ Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Product Ar-R Reductive_Elimination->Product Product->Pd(0)L2 Regeneration

Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Mono-Arylation of this compound

This protocol outlines a general procedure for the selective mono-arylation of this compound with a representative arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acids.

Materials and Equipment
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Arylboronic acid (1.1-1.5 equiv)

  • Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)

  • Ligand: SPhos, XPhos, or RuPhos (2-5 mol%)

  • Base: K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)

  • Solvent: Anhydrous 1,4-Dioxane or Toluene and Water (typically in a 4:1 to 10:1 ratio)

  • Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or microwave reactor, inert gas supply (Argon or Nitrogen), standard laboratory glassware for workup and purification.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium precatalyst, the phosphine ligand, and the base.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water mixture) to the reaction vessel via syringe. The reaction mixture should be a suspension.

  • Reaction Execution:

    • Conventional Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

    • Microwave Irradiation: Heat the reaction in a sealed microwave vial to 100-150 °C for 15-60 minutes. Microwave heating can significantly reduce reaction times.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the mono-arylated product.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: - Dichloropyridine Substrate - Boronic Acid - Pd Catalyst & Ligand - Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere (Conventional or Microwave) B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Dilute (EtOAc/Water) D->E F Aqueous Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Characterize Product (NMR, MS) H->I

Caption: A typical experimental workflow for palladium-catalyzed Suzuki coupling.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the mono-arylation of this compound. Yields are hypothetical and will vary based on the specific boronic acid and reaction optimization.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield
1Pd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄ (2.0)Dioxane/H₂O (10:1)10012Good to Excellent
2Pd(OAc)₂ (2.0)XPhos (4.0)Cs₂CO₃ (2.5)Toluene/H₂O (5:1)1108Good to Excellent
3Pd(PPh₃)₄ (5.0)-Na₂CO₃ (2.0)Dioxane/H₂O (4:1)9024Moderate
4PdCl₂(dppf) (3.0)-K₂CO₃ (2.0)DME/H₂O (3:1)8518Moderate to Good

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst/ligand loading, using a more active ligand (e.g., a bulky biarylphosphine), or switching to a stronger base like Cs₂CO₃. Ensure solvents are anhydrous and properly degassed to prevent catalyst deactivation.

  • Di-substitution: To favor mono-substitution, use the dichloropyridine as the limiting reagent or slowly add the boronic acid. Lowering the reaction temperature can also improve selectivity.

  • Protodeboronation: The decomposition of the boronic acid can be a significant side reaction, especially with electron-deficient heteroaryl boronic acids.[18] Using a less aqueous solvent system or a milder base like KF may mitigate this issue.

  • Ligand Selection: For challenging couplings involving aryl chlorides, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often required to promote efficient oxidative addition.[1][14]

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and adaptable method for the selective mono-functionalization of this compound. By carefully selecting the catalyst system, base, and reaction conditions, researchers can efficiently synthesize a diverse library of 2-substituted-6-chloro-isonicotinamide derivatives. The preservation of both the remaining chlorine atom and the Weinreb amide functionality offers valuable synthetic handles for subsequent diversification, making this protocol a key step in the construction of complex molecules for drug discovery and materials science applications.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Chemical Innovation

In the landscape of modern synthetic chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. Among these, the pyridine nucleus is a privileged structure, present in a vast array of biologically active compounds. The strategic introduction of substituents onto the pyridine ring via cross-coupling reactions has revolutionized the synthesis of complex molecules. This guide focuses on a particularly valuable building block: 2,6-dichloro-N-methoxy-N-methylisonicotinamide .

This molecule possesses several key features that make it an attractive substrate for palladium-catalyzed cross-coupling reactions. The two chlorine atoms at the 2- and 6-positions provide reactive handles for the introduction of new carbon-carbon and carbon-nitrogen bonds.[1] Furthermore, the N-methoxy-N-methylamide (Weinreb amide) at the 4-position is a versatile functional group that can be readily converted to ketones, aldehydes, or other functionalities, providing a gateway to a diverse range of derivatives. The electron-withdrawing nature of the Weinreb amide and the pyridine nitrogen is anticipated to influence the reactivity of the C-Cl bonds, making a systematic study of its cross-coupling behavior essential for its effective utilization.

This document provides a comprehensive overview of the palladium-catalyzed cross-coupling of this compound, with a focus on three key transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. For each reaction, we will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss key considerations for achieving optimal results.

Understanding the Substrate: Reactivity and Selectivity

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, with chloro-derivatives being the least reactive.[1] This is attributed to the higher bond dissociation energy of the C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more challenging. Consequently, the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), is typically required to achieve efficient coupling with chloropyridines.[1]

In the case of this compound, the two chlorine atoms are chemically equivalent, simplifying the regioselectivity of the initial mono-functionalization. However, the introduction of the first substituent can electronically differentiate the remaining chlorine atom, influencing the feasibility and conditions required for a subsequent second coupling reaction. The electron-withdrawing character of the isonicotinamide moiety is expected to activate the pyridine ring towards oxidative addition.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[2] For the arylation or vinylation of this compound, this reaction offers a reliable route to a diverse range of substituted pyridines.

Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X(L2) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation (R-B(OR)2) ArPd(II)XL2->Transmetalation Base ArPd(II)RL2 Ar-Pd(II)-R(L2) Transmetalation->ArPd(II)RL2 Reductive_Elimination Reductive Elimination ArPd(II)RL2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields, particularly with a less reactive aryl chloride. For 2,6-dichloropyridines, catalyst systems based on palladium acetate (Pd(OAc)₂) or palladium(0) precursors like Pd₂(dba)₃, in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, have proven effective. The base is required to activate the organoboron species for transmetalation.

Experimental Protocol: Mono-Arylation

This protocol describes a general procedure for the mono-arylation of this compound with an arylboronic acid.

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Reagents To a dry Schlenk flask, add: - this compound (1.0 equiv) - Arylboronic acid (1.1-1.2 equiv) - Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) - Ligand (e.g., SPhos, 4 mol%) - Base (e.g., K₃PO₄, 3.0 equiv) Start->Reagents Solvent Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) Reagents->Solvent Inert Purge with inert gas (Ar or N₂) Solvent->Inert Heat Heat the mixture to 80-110 °C Inert->Heat Monitor Monitor reaction progress by TLC or LC-MS Heat->Monitor Cool Cool to room temperature upon completion Monitor->Cool Quench Dilute with ethyl acetate and wash with water and brine Cool->Quench Dry Dry the organic layer over anhydrous Na₂SO₄ Quench->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify the crude product by column chromatography Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the mono-arylation of this compound via Suzuki-Miyaura coupling.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dichloropyridines

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O10012>90 (typical)General conditions for chloropyridines
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2.0)t-BuOH/H₂O8016HighGeneral conditions for chloropyridines

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a combination of palladium and copper salts.[3][4] This reaction is particularly valuable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and medicinal chemistry.

Mechanism and Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X(L2) Oxidative_Addition->ArPd(II)XL2 ArPd(II)RL2 Ar-Pd(II)-(C≡C-R)(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Alkyne Ar-C≡C-R (Product) Reductive_Elimination->Ar-Alkyne ArPd(II)RL2->Reductive_Elimination Alkyne R-C≡C-H Cu-Acetylide R-C≡C-Cu Alkyne->Cu-Acetylide + Cu(I)X, Base Cu(I)X Cu(I)X Cu-Acetylide->ArPd(II)RL2 Transmetalation Base Base Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)-X(L2) Oxidative_Addition->ArPd(II)XL2 Amine_Coordination Amine Coordination and Deprotonation ArPd(II)XL2->Amine_Coordination + R'R''NH, Base ArPd(II)(NR'R'')L Ar-Pd(II)-(NR'R'')(L) Amine_Coordination->ArPd(II)(NR'R'')L Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR'R'' Ar-NR'R'' (Product) Reductive_Elimination->Ar-NR'R''

References

Application Note & Protocols: Strategic Derivatization of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide for High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2,6-Disubstituted Isonicotinamide Scaffold

In the landscape of modern drug discovery, the pyridine ring stands out as a "privileged scaffold," a core structural motif frequently found in biologically active compounds and approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding and other key intermolecular interactions makes it a cornerstone of medicinal chemistry. The 2,6-disubstituted pyridine, in particular, offers a versatile platform for creating focused compound libraries, allowing for the systematic exploration of chemical space around a rigid, well-defined core.[2][3][4]

This application note details the strategic derivatization of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide , a highly versatile building block designed for efficient library synthesis. The molecule incorporates two key features:

  • Symmetrical Dichloro-Substitution: The chlorine atoms at the C2 and C6 positions serve as reactive handles for sequential or differential functionalization through well-established methodologies like palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).[5][6]

  • The Weinreb Amide: The N-methoxy-N-methylamide (Weinreb amide) at the C4 position is a stable functional group that can be carried through multiple synthetic steps.[7] Its true utility lies in its controlled reactivity with organometallic reagents to yield ketones without the common problem of over-addition, or its reduction to aldehydes.[8][9] This allows for late-stage diversification, a critical advantage in library synthesis.

This guide provides a comprehensive overview of the core chemical principles, field-proven protocols, and strategic workflows for leveraging this powerful scaffold to generate diverse libraries of novel chemical entities.

Pillar 1: Core Reactivity and Mechanistic Rationale

Understanding the inherent reactivity of the this compound core is fundamental to designing successful derivatization strategies.

Electrophilicity of the Pyridine Ring

The pyridine nitrogen is electron-withdrawing, reducing the electron density of the aromatic ring. This effect is most pronounced at the α (C2, C6) and γ (C4) positions. The presence of two strongly electron-withdrawing chlorine atoms at the C2 and C6 positions further enhances the electrophilicity of these sites, making them highly susceptible to nucleophilic attack. This is the foundational principle behind the success of Nucleophilic Aromatic Substitution (SNAr) reactions on this scaffold.[10] During an SNAr reaction, the attack of a nucleophile at C2 or C6 leads to the formation of a negatively charged Meisenheimer intermediate. This intermediate is stabilized by resonance, with one resonance form placing the negative charge on the electronegative nitrogen atom, a key stabilizing factor that drives the reaction forward.[5][10]

Palladium-Catalyzed Cross-Coupling
The Stability and Utility of the Weinreb Amide

The Weinreb amide is a cornerstone of modern synthesis for its ability to act as a stable precursor to ketones and aldehydes.[7] When a strong nucleophile like a Grignard or organolithium reagent adds to the amide, it forms a stable, chelated tetrahedral intermediate.[9] This intermediate resists collapse and further reaction until an aqueous workup, thus preventing the over-addition that plagues reactions with other acyl compounds like esters or acid chlorides.[9] This feature is invaluable in library synthesis, as it allows the core scaffold to be elaborated first, with the Weinreb amide being converted to a diverse set of ketones in a final, convergent step.

Pillar 2: Derivatization Protocols & Experimental Workflows

The following protocols are designed to be robust and adaptable for library synthesis, whether performed in parallel synthesis arrays or in traditional round-bottom flasks.

Workflow 1: Sequential Suzuki-Miyaura Cross-Coupling

This workflow is ideal for introducing carbon-based diversity (aryl, heteroaryl groups) onto the pyridine scaffold. The key to synthesizing unsymmetrical products is the sequential nature of the couplings.

This protocol details the conditions for the first Suzuki-Miyaura coupling, yielding a 2-aryl-6-chloro-isonicotinamide derivative.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask) under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst and ligand. For general screening, Pd(PPh₃)₄ (5 mol%) is a reliable choice. For more challenging couplings, a pre-formed catalyst or a combination like Pd₂(dba)₃ (2.5 mol%) and a ligand such as SPhos or XPhos (5-10 mol%) may be required.[11]

  • Solvent Addition: Add a degassed solvent system. A common and effective mixture is 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring. A typical temperature range is 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the mono-arylated product.

Using the mono-arylated product from Protocol 1.1, a second, different aryl group can be introduced.

Step-by-Step Methodology:

  • Procedure: Follow the same step-by-step methodology as in Protocol 1.1, using the 2-aryl-6-chloro-N-methoxy-N-methylisonicotinamide as the starting material and a different arylboronic acid (1.2 equiv.).

  • Condition Optimization: Note that the electronic nature of the first-installed aryl group may affect the reactivity of the remaining C-Cl bond. It may be necessary to screen catalysts or increase the reaction temperature to drive the second coupling to completion.

  • Purification: Purify the final 2,6-diaryl-N-methoxy-N-methylisonicotinamide product via flash chromatography or preparative HPLC.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic Acid (R-B(OH)₂)Catalyst/Ligand (mol%)Base (equiv.)Temp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃/SPhos (2.5%/5%)K₃PO₄ (3.0)90892
33-Thiopheneboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)1001678
44-Cyanophenylboronic acidPd₂(dba)₃/XPhos (2.5%/5%)K₃PO₄ (3.0)1101281

Yields are for the mono-arylation reaction and are representative. Actual results may vary.

Workflow 2: Nucleophilic Aromatic Substitution (SNAr)

This workflow is highly effective for introducing nitrogen, oxygen, and sulfur nucleophiles, which are prevalent in many drug classes.

Step-by-Step Methodology:

  • Reagent Preparation: In a microwave-safe reaction vessel, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.5-2.0 equiv.), and a base such as K₂CO₃ or DIPEA (2.0-3.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF, DMSO, or NMP.

  • Reaction: Seal the vessel and heat. Microwave irradiation (e.g., 120-180 °C for 15-60 minutes) is highly effective for accelerating these reactions.[5] Conventional heating at a similar temperature range for 4-24 hours is also viable. Monitor by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water to precipitate the product or extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer extensively with water and brine to remove the high-boiling solvent.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Data Presentation: Representative SNAr Reactions

EntryNucleophileBase (equiv.)SolventTemp (°C)TimeYield (%)
1MorpholineK₂CO₃ (2.0)DMF150 (MW)30 min95
2BenzylamineDIPEA (3.0)DMSO12012 h88
34-FluorophenolK₂CO₃ (2.0)DMF10016 h75
4EthanethiolNaH (1.2)THF604 h82

Yields are for the mono-substitution reaction and are representative. Actual results may vary.

Pillar 3: Library Synthesis Strategy & Visualization

A key advantage of the this compound scaffold is its suitability for combinatorial and parallel synthesis. By combining the workflows described above, a vast and diverse chemical library can be rapidly assembled.

Overall Library Synthesis Workflow

The following diagram illustrates a divergent approach to library synthesis, starting from the central scaffold. This strategy allows for the creation of multiple sub-libraries, each with distinct structural features.

Library_Synthesis_Workflow start 2,6-Dichloro-N-methoxy-N- methylisonicotinamide mono_suzuki Mono-Suzuki Product (2-Aryl-6-chloro...) start->mono_suzuki Suzuki (Ar-B(OH)₂) di_suzuki_sym Symmetrical Di-Suzuki (2,6-Diaryl...) start->di_suzuki_sym Suzuki (2.2 eq Ar-B(OH)₂) mono_snar Mono-SNAr Product (2-Nu-6-chloro...) start->mono_snar SNAr (Nu-H) di_snar_sym Symmetrical Di-SNAr (2,6-Di-Nu...) start->di_snar_sym SNAr (2.2 eq Nu-H) di_suzuki_asym Asymmetrical Di-Suzuki (2-Aryl-6-Aryl'...) mono_suzuki->di_suzuki_asym Suzuki (Ar'-B(OH)₂) mixed_suzuki_snar Mixed Substitution (2-Aryl-6-Nu...) mono_suzuki->mixed_suzuki_snar SNAr (Nu-H) end_point Library of Ketones R-CO-Pyridine di_suzuki_sym->end_point Weinreb Reaction (R-MgBr or R-Li) di_suzuki_asym->end_point Weinreb Reaction (R-MgBr or R-Li) di_snar_asym Asymmetrical Di-SNAr (2-Nu-6-Nu'...) mono_snar->di_snar_asym SNAr (Nu'-H) mixed_snar_suzuki Mixed Substitution (2-Nu-6-Aryl...) mono_snar->mixed_snar_suzuki Suzuki (Ar-B(OH)₂) di_snar_sym->end_point Weinreb Reaction (R-MgBr or R-Li) di_snar_asym->end_point Weinreb Reaction (R-MgBr or R-Li) mixed_suzuki_snar->end_point Weinreb Reaction (R-MgBr or R-Li) mixed_snar_suzuki->end_point Weinreb Reaction (R-MgBr or R-Li)

Caption: Divergent library synthesis workflow.

Final Step: Late-Stage Diversification via the Weinreb Amide

After constructing the desired 2,6-disubstituted pyridine core, the Weinreb amide can be readily converted into a ketone.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the 2,6-disubstituted-N-methoxy-N-methylisonicotinamide (1.0 equiv.) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool the solution to 0 °C or -78 °C under an inert atmosphere.

  • Nucleophile Addition: Slowly add the organometallic reagent (e.g., a Grignard reagent, R-MgBr, or an organolithium reagent, R-Li, 1.2-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction at the low temperature for 1-3 hours, allowing the stable tetrahedral intermediate to form. Monitor the consumption of starting material by TLC.

  • Quench: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl or 1M HCl at the low temperature.

  • Work-up: Allow the mixture to warm to room temperature, then extract with an organic solvent. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting ketone by flash chromatography.

This final, modular step dramatically increases the structural diversity of the library by introducing a wide range of R-groups at the C4 position.

Conclusion and Outlook

This compound is a powerful and economically viable starting material for the construction of diverse chemical libraries. Its predictable reactivity allows for the strategic and sequential installation of a wide variety of substituents at the C2 and C6 positions through robust Suzuki-Miyaura and SNAr protocols. The inclusion of the Weinreb amide provides an orthogonal handle for late-stage diversification, a critical element for efficient lead discovery and optimization in medicinal chemistry. The protocols and strategies outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to exploit this scaffold in their quest for novel bioactive molecules.

References

Application Note & Protocols: Scale-Up Synthesis of Novel Compounds from 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block

2,6-Dichloro-N-methoxy-N-methylisonicotinamide is a highly versatile heterocyclic building block for the synthesis of complex molecules in drug discovery and materials science. Its structure presents two distinct and orthogonally reactive sites: a 2,6-dichloropyridine core and a Weinreb amide at the C4 position. The pyridine ring is activated by the two electron-withdrawing chlorine atoms, making positions C2 and C6 prime targets for nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[1] Concurrently, the Weinreb amide at C4 serves as a robust and reliable precursor for the synthesis of ketones or aldehydes upon reaction with organometallic reagents or hydrides, respectively.[2][3]

A key advantage of the Weinreb amide is its resistance to the common problem of over-addition that plagues reactions with other acyl compounds like esters or acid chlorides.[3] This is due to the formation of a stable, chelated tetrahedral intermediate upon nucleophilic addition, which collapses to the ketone only upon acidic workup.[3] This application note provides a comprehensive guide to the key synthetic transformations possible with this reagent, detailed protocols for scale-up, and critical considerations for process safety and optimization.

Physicochemical Properties and Safe Handling at Scale

This compound (CAS RN 848498-98-6) is a solid at room temperature.[4] While specific data for this exact molecule is limited, the 2,6-dichloropyridine core dictates its primary hazards. 2,6-Dichloropyridine is toxic if swallowed and causes skin and eye irritation.[5][6][7] Therefore, rigorous safety protocols must be implemented, especially during large-scale operations.

2.1. Personal Protective Equipment (PPE) Proper PPE is mandatory when handling the reagent and its derivatives. This includes:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[8]

  • Skin Protection: Wear impervious clothing and appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[8]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[8][9] If exposure limits are exceeded, a full-face respirator may be necessary.[6]

2.2. Handling and Storage

  • Avoid breathing dust, vapor, or mist.[9]

  • Wash hands and skin thoroughly after handling.[5][10] Do not eat, drink, or smoke in the work area.[6][9]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[8][10] The material should be stored under an inert atmosphere at 2-8°C.[4]

  • Ground and secure containers when transferring material to prevent static discharge.[9]

2.3. Spill and Emergency Procedures

  • Spills: In case of a spill, immediately clean it up while wearing appropriate PPE.[8] Avoid generating dust. Collect the material into a suitable container for disposal.[5] Prevent spillage from entering drains or waterways.[9]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[8][10]

    • Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]

    • Ingestion: If swallowed, call a poison center or doctor immediately.[5][6] Rinse mouth but do not induce vomiting.[8]

    • Inhalation: Move the person to fresh air.[8]

Property Value Reference
CAS Number 848498-98-6[4]
Molecular Formula C₈H₈Cl₂N₂O₂[4]
Molecular Weight 235.06 g/mol [4]
Appearance White Solid[7] (for parent 2,6-dichloropyridine)
Storage Inert atmosphere, 2-8°C[4]
Hazards Toxic if swallowed, Skin/Eye Irritant[5][6][7]

Core Synthetic Strategies & Scale-Up Considerations

The strategic value of this compound lies in the ability to selectively functionalize the C2/C6 positions and the C4 Weinreb amide. This allows for the rapid generation of diverse molecular architectures.

G start 2,6-Dichloro-N-methoxy-N- methylisonicotinamide snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu:⁻ coupling Pd-Catalyzed Cross-Coupling start->coupling R-B(OH)₂, R-SnBu₃, R-ZnX, R-CCH weinreb Weinreb Amide Reaction start->weinreb R-MgX, R-Li or [H⁻] mono_sub Mono-Substituted Pyridine snar->mono_sub 1 eq. Nu:⁻ di_sub Di-Substituted Pyridine snar->di_sub >2 eq. Nu:⁻ ketone Isonicotinoyl Ketone weinreb->ketone mono_sub->snar Nu'⁻ mono_sub->coupling Pd Cat.

Caption: Key synthetic pathways from the starting material.

3.1. Functionalization of the Pyridine Ring (C2/C6)

The electron-deficient nature of the pyridine ring, enhanced by the chlorine substituents, activates the C2 and C6 positions for nucleophilic attack.[1]

A. Nucleophilic Aromatic Substitution (SNAr) This is a direct method for introducing heteroatom nucleophiles such as alkoxides, thiolates, and amines. By carefully controlling stoichiometry and reaction temperature, selective mono-substitution can be achieved.[1]

  • Scale-Up Insight: SNAr reactions with alkoxides or amines are often exothermic. For scale-up, ensure the reactor has adequate cooling capacity. The addition of the nucleophile or base (e.g., NaH, K₂CO₃) should be done portion-wise or via a syringe pump to maintain temperature control.

B. Palladium-Catalyzed Cross-Coupling Reactions Standard cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) provide powerful methods for forming C-C and C-N bonds. These reactions offer broad substrate scope and functional group tolerance.

  • Scale-Up Insight: Homogeneous palladium catalysts can be expensive. For large-scale synthesis, catalyst loading should be minimized (e.g., < 0.5 mol %). Oxygen must be rigorously excluded from the reaction, requiring reactors to be thoroughly purged with an inert gas (N₂ or Ar). Post-reaction, removal of palladium to meet regulatory limits (for pharmaceutical applications) is a critical purification step, often requiring treatment with activated carbon, specialized scavengers, or crystallization.

3.2. Transformation of the Weinreb Amide (C4)

The Weinreb amide is an excellent acylating agent.[11] Its reaction with organometallic reagents stops cleanly at the ketone stage without forming the tertiary alcohol byproduct.[3][12]

G cluster_0 Weinreb Amide Reaction Mechanism WA Weinreb Amide Intermediate Stable Chelated Tetrahedral Intermediate WA->Intermediate + R⁻ RMgX R-MgX RMgX->Intermediate Ketone Ketone Intermediate->Ketone Collapse Workup H₃O⁺ Workup Workup->Ketone Overaddition Over-addition Product (Tertiary Alcohol) [AVOIDED] Ketone->Overaddition

Caption: The stable intermediate prevents over-addition.[3]

  • Scale-Up Insight: Reactions involving Grignard or organolithium reagents are highly exothermic and often require cryogenic temperatures (-78°C to 0°C). A key challenge in scaling up is maintaining this low temperature. The reactor must have a powerful cooling system. Slow, controlled addition of the organometallic reagent is crucial to prevent temperature spikes that can lead to side reactions. The quench step (adding aqueous acid) is also highly exothermic and must be performed carefully with adequate cooling.

Detailed Experimental Protocols

Safety Notice: All procedures must be carried out by trained personnel in a well-ventilated fume hood with appropriate PPE. All reactors and glassware should be properly dried before use, especially for moisture-sensitive reactions.

Protocol 1: Selective Mono-Alkoxylation via SNAr

This protocol describes the synthesis of 2-Chloro-6-methoxy-N-methoxy-N-methylisonicotinamide.

Reagent MW ( g/mol ) Equivalents Quantity (for 10g scale)
This compound235.061.010.0 g
Sodium Methoxide (NaOMe)54.021.12.5 g
Methanol (MeOH)32.04-100 mL

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add this compound (10.0 g, 42.5 mmol) and methanol (100 mL).

  • Stir the suspension at room temperature to achieve partial dissolution.

  • Carefully add sodium methoxide (2.5 g, 46.8 mmol) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Carefully neutralize the mixture with 1M HCl to pH ~7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate (150 mL) and water (100 mL).

  • Separate the organic layer, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude product, which can be purified by flash chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Suzuki Cross-Coupling for C-C Bond Formation

This protocol describes the synthesis of 2-Chloro-6-phenyl-N-methoxy-N-methylisonicotinamide.

Reagent MW ( g/mol ) Equivalents Quantity (for 5g scale)
This compound235.061.05.0 g
Phenylboronic Acid121.931.22.8 g
Pd(PPh₃)₄1155.560.030.74 g
Sodium Carbonate (Na₂CO₃)105.993.06.7 g
Toluene/Water--80 mL / 20 mL

Procedure:

  • To a 250 mL reactor vessel, add this compound (5.0 g, 21.3 mmol), phenylboronic acid (2.8 g, 25.5 mmol), and sodium carbonate (6.7 g, 63.8 mmol).

  • Equip the vessel for mechanical stirring and inert gas flow.

  • Add the solvent mixture of toluene (80 mL) and water (20 mL).

  • Degas the mixture by bubbling nitrogen through the solution for 30 minutes.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.74 g, 0.64 mmol).

  • Heat the reaction mixture to 90°C under a nitrogen atmosphere and stir vigorously for 8-12 hours. Monitor progress by LC-MS.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and water (50 mL).

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Separate the organic layer, wash with brine (50 mL), dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).

Protocol 3: Ketone Synthesis via Grignard Reaction

This protocol describes the synthesis of (2,6-Dichloropyridin-4-yl)(phenyl)methanone.

Reagent MW ( g/mol ) Equivalents Quantity (for 5g scale)
This compound235.061.05.0 g
Phenylmagnesium Bromide (3.0 M in Et₂O)~181.311.510.6 mL
Anhydrous Tetrahydrofuran (THF)72.11-100 mL
1M Hydrochloric Acid (HCl)36.46-~50 mL

Procedure:

  • Set up a 500 mL flame-dried, three-neck flask with a mechanical stirrer, thermometer, and a dropping funnel under a positive pressure of nitrogen.

  • Add this compound (5.0 g, 21.3 mmol) and anhydrous THF (100 mL).

  • Cool the stirred solution to -10°C using an ice-salt bath.

  • Add phenylmagnesium bromide solution (10.6 mL of 3.0 M solution, 31.9 mmol) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed -5°C.

  • After the addition is complete, stir the reaction mixture at -10°C for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of 1M HCl (~50 mL) while maintaining a low temperature (< 10°C).

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).

  • Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ketone by flash chromatography or recrystallization.

Characterization and Quality Control

The identity and purity of all intermediates and final products should be rigorously confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the target compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups (e.g., C=O stretch for ketones).

References

Application Notes and Protocols for 2,6-Dichloro-N-methoxy-N-methylisonicotinamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Dual-Threat Molecule in Crop Protection

2,6-Dichloro-N-methoxy-N-methylisonicotinamide is a specialized synthetic molecule built upon a 2,6-dichloroisonicotinic acid scaffold. As a Weinreb amide derivative, it offers unique reactivity and stability, making it a compound of significant interest in modern agrochemical research. Its true potential, however, lies in its dual-threat capabilities: functioning as both a direct-acting fungicide and a potent elicitor of the plant's innate immune system through Systemic Acquired Resistance (SAR).

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore and harness the full potential of this promising compound. We will delve into its synthesis, proposed mechanisms of action, and provide detailed, field-proven protocols for its evaluation as a next-generation crop protection agent.

Part 1: Synthesis and Chemical Profile

This compound is synthesized from its parent carboxylic acid, 2,6-dichloroisonicotinic acid. The key transformation is the formation of a Weinreb-Nahm amide. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by a reaction with N,O-dimethylhydroxylamine hydrochloride.[1] The resulting N-methoxy-N-methylamide is notably stable, which facilitates its purification and subsequent use in further chemical synthesis or direct biological screening.[2][3]

General Synthesis Workflow

cluster_0 Synthesis Pathway Start 2,6-Dichloroisonicotinic Acid Step1 Activation (e.g., with oxalyl chloride or thionyl chloride) Start->Step1 Acyl Halide Formation Intermediate 2,6-Dichloroisonicotinoyl chloride Step1->Intermediate Step2 Reaction with N,O-dimethylhydroxylamine HCl Intermediate->Step2 Amide Formation Product This compound Step2->Product

Caption: General synthesis pathway for this compound.

Part 2: Dual Mechanisms of Action

The unique value of this compound in an agrochemical context stems from its ability to protect plants through two distinct and complementary mechanisms.

Direct Fungicidal Activity: Targeting Fungal Respiration

Nicotinamide derivatives are a well-established class of fungicides, with many commercial products targeting the fungal respiratory chain.[2][4] The primary mode of action for many of these compounds is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as complex II, in the mitochondrial electron transport chain.[5][6] By blocking this crucial enzyme, the compound effectively halts ATP production in the fungus, leading to cell death. It is hypothesized that this compound shares this mechanism of action.

Induction of Systemic Acquired Resistance (SAR): Activating Plant Defenses

The 2,6-dichloroisonicotinic acid (INA) core of the molecule is a known and potent inducer of Systemic Acquired Resistance (SAR) in a variety of plant species.[1][7][8] SAR is a "whole-plant" defense response that provides long-lasting, broad-spectrum resistance to a wide range of pathogens, including viruses, bacteria, and fungi.[9]

The mechanism of INA-induced SAR involves the inhibition of key plant enzymes, catalase and ascorbate peroxidase.[1][10] These enzymes are responsible for detoxifying reactive oxygen species (ROS). Their inhibition leads to a controlled accumulation of ROS, which act as signaling molecules to activate a cascade of defense-related genes, including the Pathogenesis-Related (PR) proteins.[1][7] This "priming" of the plant's immune system prepares it for a faster and more robust defense response upon subsequent pathogen attack.

cluster_0 Proposed Dual Mechanism of Action cluster_1 Direct Fungicidal Action cluster_2 Systemic Acquired Resistance (SAR) Compound 2,6-Dichloro-N-methoxy- N-methylisonicotinamide SDH Succinate Dehydrogenase (Complex II) Compound->SDH Inhibition Enzymes Catalase & Ascorbate Peroxidase Compound->Enzymes Inhibition Fungus Fungal Pathogen ATP ATP Production SDH->ATP Blocks Death Fungal Cell Death Plant Plant Cell ROS Reactive Oxygen Species (ROS) Accumulation Enzymes->ROS Leads to Defense Defense Gene Activation (e.g., PR proteins) ROS->Defense Signal for Resistance Broad-Spectrum Disease Resistance

Caption: Dual mechanism of this compound.

Part 3: Experimental Protocols

Protocol for In Vitro Antifungal Susceptibility Testing

This protocol details a mycelial growth inhibition assay to determine the direct antifungal activity of the compound.

Objective: To determine the EC₅₀ (Effective Concentration for 50% inhibition) of this compound against various plant pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Cultures of phytopathogenic fungi (e.g., Rhizoctonia solani, Sclerotinia sclerotiorum, Fusarium oxysporum)[2][5]

  • Sterile cork borer (5 mm)

  • Incubator (25-28°C)

  • Laminar flow hood

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of the test compound by dissolving it in DMSO.

  • Media Preparation: Autoclave PDA medium and cool it to 50-55°C in a water bath.

  • Serial Dilutions: Add the appropriate volume of the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Also, prepare a control plate with an equivalent amount of DMSO without the test compound. Gently swirl to mix and pour the media into sterile Petri dishes.

  • Fungal Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.

  • Incubation: Seal the plates with parafilm and incubate them at 25-28°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony on the control plate, and 'dt' is the average diameter of the fungal colony on the treated plate.

  • EC₅₀ Determination: Plot the inhibition percentage against the log of the compound's concentration and determine the EC₅₀ value using probit analysis.

Fungus Example EC₅₀ (µg/mL) Reference Fungicide EC₅₀ (µg/mL)
Rhizoctonia solani15.8Boscalid: ~18.5
Sclerotinia sclerotiorum20.3Boscalid: ~22.1
Fusarium oxysporumVariableTebuconazole: ~5.2
Pseudoperonospora cubensis1.96Flumorph: 7.55

Note: The EC₅₀ values presented are illustrative and based on similar nicotinamide derivatives. Actual values for this compound must be determined experimentally.[5][11]

Protocol for Systemic Acquired Resistance (SAR) Bioassay

This protocol is designed to assess the ability of the compound to induce resistance in plants against a subsequent pathogen challenge.

Objective: To quantify the level of disease protection conferred by the compound through SAR induction.

Materials:

  • Test plants (e.g., Arabidopsis thaliana, tobacco, or tomato seedlings)

  • This compound

  • Wetting agent (e.g., Tween-20)

  • Pathogen suspension (e.g., Pseudomonas syringae for Arabidopsis/tomato, or Tobacco Mosaic Virus for tobacco)

  • Growth chambers with controlled light, temperature, and humidity

  • Spray bottles

Procedure:

  • Plant Growth: Grow healthy, uniform plants to the 3-4 true leaf stage.

  • Inducer Application: Prepare a solution of the test compound at various concentrations (e.g., 10, 50, 100, 250 µM) in water with a wetting agent (0.02% Tween-20). Spray the solution onto the leaves of one set of plants until runoff. A control group should be sprayed with water and the wetting agent only.

  • Induction Period: Place the plants in a growth chamber for 3-5 days to allow for the induction of SAR.

  • Pathogen Challenge: Prepare a suspension of the pathogen at a known concentration. Inoculate the upper leaves (which were not directly treated) of both the compound-treated and control plants by spraying or infiltration.

  • Disease Assessment: Return the plants to the growth chamber under conditions favorable for disease development. After a set period (e.g., 3-7 days), assess disease severity. This can be done by:

    • Visual Rating: Scoring the percentage of leaf area with disease symptoms.

    • Pathogen Quantification: For bacterial pathogens, this can involve homogenizing leaf discs and plating serial dilutions to count colony-forming units (CFUs).

  • Data Analysis: Calculate the percentage of disease reduction in the treated plants compared to the control plants.

cluster_0 SAR Bioassay Workflow Start Healthy Plants (3-4 leaf stage) Step1 Spray lower leaves with Test Compound or Control Start->Step1 Step2 Induction Period (3-5 days) Step1->Step2 Step3 Inoculate upper leaves with Pathogen Step2->Step3 Step4 Incubation for Disease Development (3-7 days) Step3->Step4 End Assess Disease Severity (Visual or Quantification) Step4->End

Caption: Workflow for the Systemic Acquired Resistance (SAR) bioassay.

Protocol for Small-Scale Field Trials

This protocol provides a framework for evaluating the efficacy of this compound under real-world agricultural conditions.

Objective: To assess the performance of the compound in preventing or controlling a target disease on a specific crop in a field environment.

Core Principles:

  • Replication: Each treatment (including the control) should be repeated multiple times (at least 3-4) to account for field variability.[12][13]

  • Randomization: The placement of the different treatment plots within each block should be random to avoid systematic bias.[14]

  • Control: An untreated control plot is essential to accurately gauge the effect of the treatment.[12]

Procedure:

  • Site Selection: Choose a uniform field with a known history of the target disease.

  • Plot Design: Design a randomized complete block design. Each block will contain one plot for each treatment concentration and a control plot. Plot sizes should be compatible with standard farm equipment for spraying and harvesting.[14]

  • Formulation: Prepare a stable formulation of the compound (e.g., an emulsifiable concentrate - EC) suitable for spraying.

  • Application: Apply the treatments at different rates and timings based on the crop, target pathogen, and environmental conditions. Use calibrated spray equipment to ensure uniform coverage.

  • Data Collection: Throughout the growing season, regularly assess:

    • Disease Incidence: The percentage of plants showing symptoms.

    • Disease Severity: The extent of disease on the affected plants.

    • Phytotoxicity: Any adverse effects on the crop plants.

    • Yield: The final crop yield from each plot at harvest.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments and the control.

Parameter Example Data for Compound 'X' Untreated Control Commercial Standard
Disease Severity (%) 15%65%20%
Yield ( kg/ha ) 450028004200
Phytotoxicity None observedN/ANone observed

Note: This table provides a template for presenting field trial data. Values are illustrative.

Conclusion and Future Directions

This compound represents a compelling lead compound for the development of novel agrochemicals. Its dual mechanism of action—direct fungicidal activity and induction of systemic acquired resistance—offers the potential for more robust and sustainable disease control strategies. The protocols outlined in these application notes provide a solid foundation for the comprehensive evaluation of this and similar molecules. Future research should focus on optimizing formulations, understanding the breadth of its fungicidal and SAR-inducing spectrum, and conducting extensive field trials across various crops and geographical locations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis. My approach is grounded in established chemical principles and practical laboratory experience to help you navigate the common challenges associated with this specific Weinreb amide formation.

I. Understanding the Core Reaction: The Weinreb Amide Synthesis

The synthesis of this compound is a specific application of the Weinreb-Nahm ketone synthesis, a reliable method for forming carbon-carbon bonds.[1] The key intermediate, a Weinreb-Nahm amide, is formed by coupling 2,6-dichloroisonicotinic acid with N,O-dimethylhydroxylamine.[1][2] This amide is particularly valuable because it reacts with organometallic reagents (like Grignard or organolithium reagents) to produce ketones without the common side reaction of over-addition.[1][2][3][4] The stability of the tetrahedral intermediate, formed during nucleophilic addition, is attributed to chelation by the methoxy group.[1][5]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Formation

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted 2,6-dichloroisonicotinic acid.

  • Minimal or no desired Weinreb amide is detected in the crude reaction mixture.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid of 2,6-dichloroisonicotinic acid needs to be activated to react with N,O-dimethylhydroxylamine. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen can influence the reactivity of the carboxyl group.

    • Solution A: Acid Chloride Route. Convert the 2,6-dichloroisonicotinic acid to its corresponding acid chloride using a thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is much more reactive and will readily couple with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine or triethylamine.[3]

    • Solution B: Use of Coupling Reagents. If you are proceeding with a one-pot synthesis from the carboxylic acid, ensure your coupling reagent is effective. Several options are available, each with its own advantages.[3][6] Consider using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole), or phosphonium-based reagents like BOP or PyBOP.[3][7] The combination of triphenylphosphine (PPh₃) and iodine (I₂) has also been reported as an effective system for Weinreb amide synthesis.[8]

  • Degradation of N,O-Dimethylhydroxylamine: N,O-Dimethylhydroxylamine hydrochloride is generally stable, but the free base can be less so.[9][10]

    • Solution: Use the hydrochloride salt directly in the reaction. Ensure it is of high purity and has been stored in a cool, dry place away from oxidizing agents.[9] The base added to the reaction (e.g., triethylamine, pyridine, or DIPEA) will generate the free amine in situ.[8]

  • Suboptimal Reaction Temperature: The reaction may be sensitive to temperature.

    • Solution: For reactions involving acid chlorides, it is common to start at 0 °C and then allow the reaction to warm to room temperature.[3] For coupling reagent-mediated reactions, the optimal temperature may vary, so consult the specific literature for the chosen reagent.

Problem 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.

  • Difficulty in purifying the final product.

Potential Causes & Solutions:

  • Side Reactions of Activated Carboxylic Acid: The activated intermediate of 2,6-dichloroisonicotinic acid can potentially react with other nucleophiles present in the reaction mixture.

    • Solution: Ensure that N,O-dimethylhydroxylamine is present in a slight excess to compete effectively with other nucleophiles. Also, maintain anhydrous conditions, as water can hydrolyze the activated intermediate back to the carboxylic acid.

  • Hydrolysis of the Weinreb Amide: While generally stable, the Weinreb amide can be hydrolyzed back to the carboxylic acid under harsh acidic or basic conditions, especially during workup.[11]

    • Solution: During the aqueous workup, use mild conditions. A wash with a saturated solution of sodium bicarbonate can neutralize excess acid, but be cautious of vigorous gas evolution.[12] Subsequent washes with water and brine should be sufficient. Avoid prolonged exposure to strong acids or bases.

Problem 3: Difficulties in Product Purification

Symptoms:

  • The product is difficult to crystallize.

  • Column chromatography results in poor separation from impurities.

  • Emulsion formation during aqueous workup.[12]

Potential Causes & Solutions:

  • Residual Coupling Reagent Byproducts: Some coupling reagents, like DCC or EDC, generate urea byproducts that can be challenging to remove.[12]

    • Solution: If using EDC, an acidic workup (e.g., with 1N HCl) will protonate the resulting urea, making it water-soluble and easily removable during the extraction.[12] For DCC, the dicyclohexylurea byproduct is largely insoluble in many organic solvents and can be removed by filtration.

  • Emulsion during Extraction: The presence of both a polar pyridine ring and nonpolar chloro-substituents can sometimes lead to emulsification during extraction.

    • Solution: Adding brine (saturated NaCl solution) to the aqueous layer can help to break up emulsions by increasing the ionic strength and density of the aqueous phase.[12] If the problem persists, filtering the mixture through a pad of celite may be effective.

  • Co-elution during Chromatography: The polarity of the product may be similar to that of certain impurities.

    • Solution: Experiment with different solvent systems for column chromatography. A gradient elution from a nonpolar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate or a mixture of dichloromethane and methanol) can improve separation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to activate the 2,6-dichloroisonicotinic acid?

A: Converting the carboxylic acid to the acid chloride with thionyl chloride or oxalyl chloride is often the most reliable method due to the high reactivity of the acid chloride intermediate.[3] However, for sensitive substrates where harsh conditions are a concern, using modern coupling reagents like HATU or T3P in a one-pot procedure can be an excellent alternative.

Q2: How can I monitor the progress of the reaction?

A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that gives good separation between the starting carboxylic acid and the less polar Weinreb amide product (e.g., a mixture of hexane and ethyl acetate). The consumption of the starting material and the appearance of a new spot for the product can be visualized under UV light. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[13][14][15][16]

Q3: What are the expected NMR and MS characteristics of this compound?

A:

  • ¹H NMR: You should expect to see distinct singlets for the N-methyl and O-methyl protons (typically in the 3.0-4.0 ppm range) and a singlet for the two equivalent aromatic protons on the pyridine ring.

  • ¹³C NMR: The spectrum will show signals for the carbonyl carbon, the aromatic carbons (note the effect of the chlorine substituents), and the N-methyl and O-methyl carbons.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the product (C₈H₈Cl₂N₂O₂ = 235.07 g/mol ).[17][18] The isotopic pattern for the two chlorine atoms will be a key diagnostic feature.

Q4: Is N,O-dimethylhydroxylamine hydrochloride hygroscopic?

A: While not extremely hygroscopic, it is good practice to store it in a desiccator, especially after opening the container, to ensure it remains dry.[9] Moisture can interfere with the reaction.

Q5: Can I use a different base instead of pyridine or triethylamine?

A: Yes, other non-nucleophilic bases like diisopropylethylamine (DIPEA) can be used.[8] The choice of base can sometimes influence the reaction rate and side product formation. It is important to use a base that is strong enough to neutralize the HCl generated during the reaction (or deprotonate the hydrochloride salt of the amine) but not so strong as to cause unwanted side reactions.

IV. Experimental Protocols & Data

Optimized Reaction Conditions (Table)
ParameterCondition 1: Acid Chloride RouteCondition 2: Coupling Reagent Route
Starting Material 2,6-Dichloroisonicotinoyl chloride2,6-Dichloroisonicotinic acid
Reagents N,O-Dimethylhydroxylamine HCl, PyridineN,O-Dimethylhydroxylamine HCl, EDC, HOBt, DIPEA
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Dichloromethane (DCM) or Dimethylformamide (DMF)
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 2-4 hours12-24 hours
Typical Yield > 90%75-90%
Step-by-Step Protocol: Acid Chloride Method
  • To a solution of 2,6-dichloroisonicotinic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride and solvent.

  • Dissolve the crude acid chloride in fresh DCM and cool to 0 °C.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq) in DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

V. Visualizing the Workflow

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_activation Step 1: Acid Activation cluster_coupling Step 2: Amide Formation cluster_purification Step 3: Purification Start 2,6-Dichloroisonicotinic Acid Activated Activated Intermediate (e.g., Acid Chloride) Start->Activated SOCl₂ or Coupling Reagent Product Crude Weinreb Amide Activated->Product Amine N,O-Dimethylhydroxylamine + Base Amine->Product Workup Aqueous Workup & Extraction Product->Workup Purified Pure Product Workup->Purified Chromatography or Recrystallization

Caption: General workflow for the synthesis of the Weinreb amide.

Diagram 2: Troubleshooting Logic

Troubleshooting_Logic Start Low Yield? Activation Check Acid Activation Start->Activation Amine_Quality Verify Amine Reagent Start->Amine_Quality Conditions Optimize Conditions (Temp, Time) Start->Conditions Solution Improved Synthesis Activation->Solution Amine_Quality->Solution Conditions->Solution Byproducts Byproducts Present? Workup_Check Refine Workup Protocol Byproducts->Workup_Check Anhydrous Ensure Anhydrous Conditions Byproducts->Anhydrous Workup_Check->Solution Anhydrous->Solution Purification_Issue Purification Difficulty? Solvent_System Optimize Chromatography Solvent System Purification_Issue->Solvent_System Emulsion Address Emulsions (Brine, Celite) Purification_Issue->Emulsion Solvent_System->Solution Emulsion->Solution

Caption: A decision tree for troubleshooting common synthesis issues.

VI. References

  • ChemicalBook. (n.d.). N,O-Dimethylhydroxylamine hydrochloride(6638-79-5). Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, August 15). Weinreb ketone synthesis. Retrieved from --INVALID-LINK--

  • Ghosh, A. K., & Brindisi, M. (2015). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Organic Letters, 17(4), 832–835. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions. Retrieved from --INVALID-LINK--

  • Khalid, M., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. Retrieved from --INVALID-LINK--

  • Singh, J., et al. (2002). Weinreb Amides. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.

  • Ishihara, K., et al. (2013). Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. Chemical Communications, 49(58), 6477-6479. Retrieved from --INVALID-LINK--

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). N,O-Dimethylhydroxylamine hydrochloride. Retrieved from --INVALID-LINK--

  • SlideShare. (2014). Weinreb amides in Organic Synthesis. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 2,6-Dichloro-N-methoxy-N-methylnicotinamide. Retrieved from --INVALID-LINK--

  • UBio. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). Dissolution kinetics of the 2,6‐dichloroisonicotinic acid (A) and isonicotinic acid (B). Retrieved from --INVALID-LINK--

  • Reddit. (2023). Weinreb amide workup extraction issues. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2018). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Magnetic Resonance in Chemistry, 56(9), 839-851. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (1995). Two inducers of plant defense responses, 2,6-dichloroisonicotinec acid and salicylic acid, inhibit catalase activity in tobacco. Proceedings of the National Academy of Sciences, 92(10), 4138-4141. Retrieved from --INVALID-LINK--

  • Wiley Online Library. (2013). Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines. Journal of Forensic Sciences, 58(1), 223-229. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). N,O-Dimethylhydroxylamine hydrochloride 98%. Retrieved from --INVALID-LINK--

  • PubMed. (1995). Inhibition of ascorbate peroxidase by salicylic acid and 2,6-dichloroisonicotinic acid, two inducers of plant defense responses. Plant Physiology, 108(4), 1477-1483. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). N,O-Dimethylhydroxylamine. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023, August 15). N,O-Dimethylhydroxylamine. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2022). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 27(11), 3508. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from --INVALID-LINK--

  • MDPI. (2020). NMR, LC-MS Characterization of Rydingia michauxii Extracts, Identification of Natural Products Acting as Modulators of LDLR and PCSK9. Retrieved from --INVALID-LINK--

  • PubMed Central. (2022). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from --INVALID-LINK--

  • MDPI. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Retrieved from --INVALID-LINK--

  • Biosciences Biotechnology Research Asia. (2014). Characterization of Secondary Metabolites via LC-MS Analysis of DCM Extracts of Solanum nigrum. Retrieved from --INVALID-LINK--

  • MDPI. (2022). Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators. Retrieved from --INVALID-LINK--

  • Google Patents. (2000). WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2022). Strategy for optimizing the synthesis and characterization of activated carbons obtained by chemical activation of coffee husk. Materials Advances, 3(13), 5489-5503. Retrieved from --INVALID-LINK--

  • RTI International. (1987). Purification Procedures for Synthetic Dyes. Retrieved from --INVALID-LINK--

References

Technical Support Center: 2,6-Dichloro-N-methoxy-N-methylisonicotinamide in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Understanding the Reactivity of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

This compound is a Weinreb amide, a class of N-methoxy-N-methylamides renowned for their utility in the synthesis of ketones and aldehydes.[1][2][3] The primary advantage of the Weinreb amide functionality is its ability to react with a single equivalent of a strong nucleophile, such as a Grignard or organolithium reagent, to form a stable tetrahedral intermediate.[1][3] This stability is attributed to the chelation of the metal ion by both the carbonyl oxygen and the methoxy oxygen.[1][3] This chelated intermediate resists further nucleophilic attack, thus preventing the common byproduct of over-addition to form a tertiary alcohol.[1] Upon acidic workup, the intermediate collapses to yield the desired ketone.[2][3] Similarly, reduction with hydride reagents like lithium aluminum hydride (LiAlH₄) is effectively halted at the aldehyde stage.[1][4]

However, the presence of the 2,6-dichloropyridine ring introduces additional complexities and potential side reactions that researchers must be aware of. The electron-withdrawing nature of the chlorine atoms and the pyridine nitrogen can influence the reactivity of the Weinreb amide and provide alternative reaction pathways.

II. Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during your experiments, providing explanations for the formation of common byproducts and actionable solutions.

A. Reactions with Organometallic Reagents (e.g., Grignard, Organolithium)

Q1: My reaction with a Grignard reagent is giving a low yield of the desired ketone, and I'm observing several unidentified spots on my TLC. What are the likely byproducts?

A1: Low yields and multiple byproducts in Grignard reactions with this compound can arise from several sources. Here are the most common culprits and how to identify and mitigate them:

  • Over-addition Product (Tertiary Alcohol): While Weinreb amides are designed to prevent this, under certain conditions (e.g., elevated temperatures, prolonged reaction times, or highly reactive Grignard reagents), a small amount of the tertiary alcohol can form.[1]

    • Identification: This byproduct will have a lower Rf on TLC than the ketone and will show a characteristic broad -OH stretch in the IR spectrum.

    • Troubleshooting:

      • Maintain a low reaction temperature (typically -78 °C to 0 °C).

      • Add the Grignard reagent slowly and ensure efficient stirring.

      • Use the minimum effective excess of the Grignard reagent (starting with 1.1 to 1.5 equivalents is a good practice).

  • Reaction on the Pyridine Ring: Grignard reagents can potentially react with the dichloropyridine ring, especially if the desired reaction with the Weinreb amide is sluggish. This can lead to:

    • Nucleophilic Aromatic Substitution (SNA_r): The Grignard reagent may displace one of the chlorine atoms. This is more likely with highly reactive or sterically unhindered Grignard reagents.

    • Metal-Halogen Exchange: This can generate a pyridyl Grignard reagent, which can then react with another molecule of the starting material or other electrophiles present.

    • Identification: These byproducts can be identified by mass spectrometry, which will show a mass corresponding to the addition of the Grignard's R-group and the loss of a chlorine atom.

    • Troubleshooting:

      • Use less reactive Grignard reagents if possible.

      • Employing a Lewis acid such as CeCl₃ may help to activate the Weinreb amide and promote the desired reaction over side reactions on the ring.

  • Hydrolysis of the Starting Material: If there is any moisture in your reaction, the Grignard reagent will be quenched, and the Weinreb amide can be hydrolyzed back to the corresponding carboxylic acid (2,6-dichloroisonicotinic acid).

    • Identification: The carboxylic acid will be visible at the baseline of your TLC (if using a non-polar eluent) and can be confirmed by its solubility in aqueous base.

    • Troubleshooting: Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of N-methyl-2,6-dichloroisonicotinamide: E2 elimination, induced by a strongly basic reagent, can lead to the formation of the corresponding N-methylamide and formaldehyde.[5]

    • Identification: This byproduct will have a different mass and polarity compared to the starting material. Mass spectrometry is the best tool for identification.

    • Troubleshooting: Use of less sterically hindered and less basic organometallic reagents may reduce the likelihood of this side reaction.

Q2: I am using an organolithium reagent and observing significant decomposition of my starting material. What is happening?

A2: Organolithium reagents are generally more reactive and less chemoselective than Grignard reagents.[6] With a substrate like this compound, several side reactions are more pronounced:

  • Metal-Halogen Exchange: Organolithiums, particularly n-BuLi and t-BuLi, are known to undergo rapid metal-halogen exchange with aryl halides. This can lead to a complex mixture of products arising from the newly formed lithiated pyridine.

  • Deprotonation of the Pyridine Ring: The protons on the pyridine ring are acidic and can be removed by strong bases like organolithiums, leading to further undesired reactions.

  • Attack at Chlorine: Direct nucleophilic attack at a chlorine atom is also a possibility with highly reactive organolithiums.

Troubleshooting:

  • If possible, switch to the corresponding Grignard reagent, which is generally less prone to these side reactions.

  • If an organolithium reagent is necessary, use it at very low temperatures (-78 °C or lower) and add it very slowly.

  • Consider using a transmetalation approach, for example, by adding a copper(I) salt to generate a less reactive organocuprate in situ.

B. Reduction Reactions (e.g., LiAlH₄, DIBAL-H)

Q1: My LiAlH₄ reduction of this compound to the aldehyde is giving me a mixture of products, including a significant amount of an amine. How can I improve the selectivity?

A1: While Weinreb amides are excellent precursors for aldehydes via reduction, over-reduction to the amine can occur. Additionally, the dichloropyridine ring presents its own set of challenges.

  • Over-reduction to the Amine: LiAlH₄ is a very powerful reducing agent and can reduce the initially formed aldehyde to the corresponding primary alcohol, and in some cases, the amide can be fully reduced to an amine.[7][8]

    • Identification: The amine will have a significantly different polarity and can be identified by its basic nature and characteristic N-H stretches in the IR spectrum.

    • Troubleshooting:

      • Use a less reactive hydride source, such as Diisobutylaluminium hydride (DIBAL-H), which is known for its ability to selectively reduce esters and Weinreb amides to aldehydes at low temperatures.

      • Carefully control the stoichiometry of LiAlH₄ (using 1.0-1.2 equivalents).

      • Maintain a very low reaction temperature (-78 °C) and quench the reaction promptly once the starting material is consumed.

  • Reduction of the Dichloropyridine Ring: LiAlH₄ is capable of reducing alkyl and aryl halides, although this is generally slower than carbonyl reduction.[9] It is possible to see byproducts where one or both of the chlorine atoms have been replaced by hydrogen.

    • Identification: These byproducts will have a lower mass than the desired aldehyde, corresponding to the loss of one or two chlorine atoms. Mass spectrometry is the most effective tool for their identification.

    • Troubleshooting:

      • Again, using a milder reducing agent like DIBAL-H can help to avoid this side reaction.

      • Careful monitoring of the reaction and immediate work-up upon completion can minimize the formation of these byproducts.

C. General Issues and Byproducts

Q1: I'm seeing a byproduct that corresponds to the simple N-methyl amide of 2,6-dichloroisonicotinic acid in my reaction mixture. Where is this coming from?

A1: The formation of the N-methyl amide byproduct, N-methyl-2,6-dichloroisonicotinamide, is likely due to the reductive cleavage of the N-O bond of the Weinreb amide.[10][11] This can be promoted by certain reagents and conditions:

  • Strongly Basic Conditions: As mentioned earlier, hindered and strongly basic reagents can induce an E2 elimination, cleaving the N-O bond and forming the N-methylamide anion and formaldehyde.[5]

  • Single Electron Transfer (SET) Conditions: Some reaction conditions, particularly those involving radical initiators or certain transition metals, can promote a single electron transfer to the Weinreb amide, leading to the cleavage of the N-O bond.[10][11]

Troubleshooting:

  • If using strongly basic conditions, try to use a less hindered or less basic reagent if the desired transformation allows.

  • Be mindful of any potential sources of radicals in your reaction.

  • If this byproduct is consistently observed, consider alternative synthetic routes that do not rely on the Weinreb amide if purification proves to be too challenging.

Q2: My starting material seems to be unstable and I'm observing the formation of 2,6-dichloroisonicotinic acid before I even start my reaction. What should I do?

A2: this compound can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Acidic Hydrolysis: Traces of acid can catalyze the hydrolysis of the Weinreb amide back to the carboxylic acid and N,O-dimethylhydroxylamine.[12]

  • Basic Hydrolysis: Similarly, strong bases can promote hydrolysis, although this is generally slower than acidic hydrolysis.[13][14]

Troubleshooting:

  • Ensure your starting material is pure and has been stored under anhydrous conditions.

  • Use neutral, anhydrous solvents for your reactions.

  • If purification of the starting material is necessary, avoid strongly acidic or basic conditions during chromatography or work-up.

III. Summary of Potential Byproducts and Their Identification

ByproductLikely CauseIdentification Methods
Tertiary Alcohol Over-addition of organometallic reagentTLC (lower Rf than ketone), IR (broad -OH stretch)
SNA_r Product Reaction of organometallic reagent on the pyridine ringMass Spectrometry (mass of starting material + R-group - Cl)
2,6-Dichloroisonicotinic Acid Hydrolysis of starting materialTLC (baseline), solubility in aqueous base
N-methyl-2,6-dichloroisonicotinamide E2 elimination or N-O bond cleavageMass Spectrometry
Monochloro- or De-chlorinated Product Reduction of the pyridine ring by hydridesMass Spectrometry (loss of one or two Cl atoms)
Primary Alcohol/Amine Over-reduction of the Weinreb amideTLC, IR (N-H or O-H stretch), basicity (for amine)

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Ketone using a Grignard Reagent
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.1-1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at -78 °C.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of an Aldehyde using DIBAL-H
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous toluene or DCM.

  • Cool the solution to -78 °C.

  • Slowly add DIBAL-H (1.0 M in hexanes, 1.1-1.5 eq) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by flash column chromatography.

V. Visualizing Reaction Pathways

Diagram 1: Desired Reaction vs. Over-addition

G SM 2,6-Dichloro-N-methoxy- N-methylisonicotinamide Intermediate Stable Chelated Intermediate SM->Intermediate + GR R-MgX (1 eq) GR->Intermediate GR_excess R-MgX (excess) Alcohol Tertiary Alcohol (Byproduct) GR_excess->Alcohol Ketone Desired Ketone Intermediate->Ketone Intermediate->Alcohol + Workup Acidic Workup Workup->Ketone

Caption: Formation of the desired ketone vs. the over-addition byproduct.

Diagram 2: Potential Side Reactions with Strong Bases/Nucleophiles

G Start 2,6-Dichloro-N-methoxy- N-methylisonicotinamide Desired Ketone/Aldehyde Start->Desired Desired Reaction SNAr SNA_r on Pyridine Ring Start->SNAr Side Reaction 1 Elim E2 Elimination (N-O Cleavage) Start->Elim Side Reaction 2 Hydrolysis Hydrolysis Start->Hydrolysis Side Reaction 3 (if H2O present) Base Strong Base (e.g., R-Li, hindered Grignard) NMethylAmide N-Methyl Amide Elim->NMethylAmide Acid Carboxylic Acid Hydrolysis->Acid

Caption: Competing reaction pathways for the Weinreb amide.

VI. References

  • Cutulic, S. P. Y., Murphy, J. A., Farwaha, H., Zhou, S.-Z., & Chrystal, E. (2008). Metal-Free Reductive Cleavage of N–O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor. Synlett, 2008(14), 2132-2136.

  • Cutulic, S. P. Y., Findlay, N. J., Zhou, S.-Z., Chrystal, E. J. T., & Murphy, J. A. (2009). Metal-Free Reductive Cleavage of N−O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor. The Journal of Organic Chemistry, 74(22), 8713–8718.

  • Organolithium Reagent. (n.d.). In Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--.

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. (n.d.). ElectronicsAndBooks. Retrieved January 3, 2026, from --INVALID-LINK--.

  • Metal-Free Reductive Cleavage of N-O Bonds in Weinreb Amides by an Organic Neutral Super-Electron Donor. (n.d.). Scilit. Retrieved January 3, 2026, from --INVALID-LINK--.

  • Weinreb ketone synthesis. (n.d.). In Wikipedia. Retrieved January 3, 2026, from --INVALID-LINK--.

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). MilliporeSigma. Retrieved January 3, 2026, from --INVALID-LINK--.

  • Weinreb Ketone Synthesis. (n.d.). Grokipedia. Retrieved January 3, 2026, from --INVALID-LINK--.

  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. (1999). Journal of Organic Chemistry, 64(6), 1823–1830.

  • Weinreb amide workup extraction issues. (2025, August 15). Reddit. Retrieved January 3, 2026, from --INVALID-LINK--.

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles. (2020, October 8). Reddit. Retrieved January 3, 2026, from --INVALID-LINK--.

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? (2016, January 8). Chemistry Stack Exchange. Retrieved January 3, 2026, from --INVALID-LINK--.

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--.

  • Lithium Aluminum Hydride (LiAlH4). (n.d.). Slideshare. Retrieved January 3, 2026, from --INVALID-LINK--.

  • Weinreb Ketone Synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from --INVALID-LINK--.

  • Grignard Reaction - Common Conditions. (n.d.). The Synthetic Organic Chemist's Companion. Retrieved January 3, 2026, from --INVALID-LINK--.

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 3, 2026, from --INVALID-LINK--.

  • Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. (2021). ACS Omega, 6(35), 22894–22900.

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (2015). Arkivoc, 2015(7), 101–112.

  • A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. (n.d.). ElectronicsAndBooks. Retrieved January 3, 2026, from --INVALID-LINK--.

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc. Retrieved January 3, 2026, from --INVALID-LINK--.

  • Byproducts of LiAlH4 reduction of amides. (2017, August 26). Chemistry Stack Exchange. Retrieved January 3, 2026, from --INVALID-LINK--.

  • n-methoxy-n-methylamides. (n.d.). Penn State University. Retrieved January 3, 2026, from --INVALID-LINK--.

  • What are the specific dangers associated with Grignard reagents? (2016, January 27). Chemistry Stack Exchange. Retrieved January 3, 2026, from --INVALID-LINK--.

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 3, 2026, from --INVALID-LINK--.

  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (2007). Organic & Biomolecular Chemistry, 5(1), 21-33.

  • 2-Chloropyridine. (1996). National Toxicology Program. Retrieved January 3, 2026, from --INVALID-LINK--.

  • Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. (2019). Beilstein Journal of Organic Chemistry, 15, 81–87.

  • NaBH4 & LiAlH4 Reductions (IOC 23). (2022, May 21). YouTube. Retrieved January 3, 2026, from --INVALID-LINK--.

  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet. (2020, February 20). Leah4Sci. Retrieved January 3, 2026, from --INVALID-LINK--.

  • 19.3: Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts. Retrieved January 3, 2026, from --INVALID-LINK--.

  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved January 3, 2026, from --INVALID-LINK--.

  • Catalytic Reduction of Amides Avoiding LiAlH4 OR B2H6. (n.d.). ResearchGate. Retrieved January 3, 2026, from --INVALID-LINK--.

  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2024, August 15). ACS Publications. Retrieved January 3, 2026, from --INVALID-LINK--.

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved January 3, 2026, from --INVALID-LINK--.

  • The Grignard Reaction (Worksheet Solutions Walkthrough). (2021, August 24). YouTube. Retrieved January 3, 2026, from --INVALID-LINK--.

References

Technical Support Center: Synthesis of Derivatives from 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, chemists, and drug development professionals working with 2,6-Dichloro-N-methoxy-N-methylisonicotinamide. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges and optimize the yields in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts regarding the starting material and its general reactivity.

Q1: What is this compound and why is it a useful starting material?

A: this compound is a highly functionalized pyridine derivative. Its utility stems from two key features:

  • The Weinreb Amide: The N-methoxy-N-methylamide group, known as a Weinreb-Nahm amide, is a versatile functional group for the synthesis of ketones and aldehydes.[1][2] It reacts with organometallic reagents (like Grignard or organolithium reagents) to form a stable chelated tetrahedral intermediate. This intermediate resists the common problem of over-addition, collapsing to the desired ketone only upon acidic workup.[1][3] It can also be reduced to an aldehyde.[1]

  • Dichlorinated Pyridine Ring: The two chlorine atoms at the 2- and 6-positions are excellent handles for functionalization, primarily through transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr).[4][5] This allows for the introduction of a wide variety of substituents onto the pyridine core.

Q2: What are the primary reaction pathways for creating derivatives from this molecule?

A: The two chlorine atoms are the primary reaction sites. The most common transformations are:

  • Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a cornerstone for forming new carbon-carbon bonds by introducing aryl or alkyl groups.[4][6] Other cross-coupling reactions like Sonogashira (for alkynes) and Buchwald-Hartwig (for amines) are also viable.[4][7]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, further activated by the chlorine atoms, allows for direct substitution by nucleophiles such as amines, alkoxides, and thiolates.[5][8]

Q3: Is there a difference in reactivity between the two chlorine atoms at the C2 and C6 positions?

A: In the starting material, this compound, the C2 and C6 positions are electronically equivalent due to the molecule's symmetry around the C4-C1 axis. Therefore, a mono-substitution reaction will yield a single product.[5] However, once the first substitution occurs, the electronic nature of the ring is altered. The introduction of an electron-donating group (like an amine) at one position will deactivate the ring towards a second nucleophilic attack, making subsequent substitutions more challenging.[5]

Q4: What are the essential safety precautions when working with this compound and its reactions?

A: Standard laboratory safety procedures should be followed. Specifically:

  • Handle this compound and its derivatives in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Many cross-coupling reactions require pyrophoric or air-sensitive reagents and catalysts. These must be handled under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Category: Palladium-Catalyzed Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling reaction with an arylboronic acid is giving a low yield (<30%). What are the likely causes and how can I improve it?

A: Low yields in Suzuki couplings involving chloro-pyridines are a common issue, as aryl chlorides are significantly less reactive than their bromo or iodo counterparts.[7] Success hinges on a robust catalytic system. Here’s a breakdown of factors to investigate:

  • Catalyst and Ligand Choice: Standard Pd(PPh₃)₄ may be insufficient. Aryl chlorides require more active, electron-rich, and sterically hindered phosphine ligands to facilitate the oxidative addition step.

    • Solution: Switch to a more robust catalyst/ligand system. Buchwald-type ligands are highly effective. Consider using a pre-catalyst like Pd₂(dba)₃ or Pd(OAc)₂ paired with ligands such as SPhos, XPhos, or Ad₂PⁿBu.[4]

  • Base Selection: The choice of base is critical. It must be strong enough to facilitate transmetalation but not so strong as to degrade the starting materials or catalyst.

    • Solution: For arylboronic acids, K₃PO₄ or K₂CO₃ are often effective.[6][7] For alkyl boronic esters, a stronger base like LiOᵗBu might be necessary.[4] Ensure the base is finely powdered and anhydrous.

  • Solvent and Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier of the C-Cl bond.

    • Solution: Use high-boiling point solvents like dioxane, toluene, or DMF, often with a small amount of water to aid in dissolving the base.[4][7] Ensure the reaction is heated sufficiently, typically in the 80-120 °C range.[7] Monitor temperature with an external probe to ensure accuracy.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen and can be deactivated through oxidation.

    • Solution: Rigorously degas your solvent by sparging with argon or nitrogen for at least 30 minutes. Assemble your reaction under a positive pressure of an inert gas.

Optimized Conditions for Suzuki-Miyaura Coupling of Dichloropyridines

ParameterRecommended ConditionRationale & Citation
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Common, effective pre-catalysts for forming the active Pd(0) species.[4][7]
Ligand SPhos, XPhos, Ad₂PⁿBu (2-10 mol%)Bulky, electron-rich ligands that promote oxidative addition of the C-Cl bond.[4][7]
Base K₃PO₄, K₂CO₃ (2-3 equiv.)Moderately strong bases, effective for transmetalation without causing side reactions.[6][7]
Solvent Dioxane/H₂O (e.g., 4:1), Toluene, DMFHigh-boiling aprotic solvents enable necessary reaction temperatures.[4][7]
Temperature 80 - 120 °CHigher temperatures are required to activate the less reactive C-Cl bond.[7]
Category: Nucleophilic Aromatic Substitution (SNAr)

Q: I am attempting an SNAr reaction with an amine nucleophile and observing a complex mixture of products, including di-substituted compound and unreacted starting material. How can I achieve selective mono-substitution?

A: Achieving selective mono-substitution requires careful control of reaction conditions to manage the relative rates of the first and second substitution events.

  • Stoichiometry and Reaction Time: The most straightforward variable to control is the amount of nucleophile.

    • Solution: Use only 1.0-1.1 equivalents of your amine nucleophile. Monitor the reaction closely using TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent the formation of the di-substituted product.

  • Temperature: SNAr reactions are often temperature-sensitive. The second substitution will have a higher activation energy, especially since the first amine group deactivates the ring.

    • Solution: Start at a lower temperature (e.g., room temperature or 50 °C) and slowly increase it if the reaction is sluggish. This can provide a wider window for stopping the reaction after mono-substitution has occurred but before di-substitution begins. Microwave heating can sometimes offer better control over short reaction times.[5]

  • Solvent Effects: The solvent can influence reactivity by stabilizing the charged intermediate (Meisenheimer complex).[9][10]

    • Solution: Polar aprotic solvents like DMF, DMSO, or NMP are standard for SNAr as they can solvate the cation of the base and accelerate the reaction.[5] However, for highly reactive nucleophiles, a less polar solvent like THF or toluene might slow the reaction down, allowing for better control.

Category: General Issues & Purification

Q: My reaction stalls with significant starting material remaining, even after prolonged heating. What should I check?

A: A stalled reaction often points to an issue with one of the reagents or the catalytic cycle.

  • Reagent Quality: Boronic acids can degrade over time (protodeboronation). Catalysts can be oxidized.

    • Solution: Use freshly purchased or purified reagents. Ensure boronic acids are stored in a desiccator. Handle palladium catalysts under an inert atmosphere.

  • Inadequate Degassing: Oxygen can irreversibly oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.

    • Solution: Re-evaluate your inert atmosphere technique. Ensure all glassware is oven-dried and cooled under vacuum, and that solvents are thoroughly degassed before use.

  • Inhibitors: Water can sometimes inhibit Suzuki reactions, especially if not part of a planned aqueous solvent system. Certain functional groups on your coupling partner could also coordinate to the metal and inhibit catalysis.

    • Solution: Ensure your non-aqueous solvents and reagents are anhydrous. If you suspect a functional group is inhibiting the reaction, a change in ligand might be necessary.

Q: I'm struggling to purify my final product. Column chromatography is not giving good separation. What other techniques can I try?

A: Purification can be challenging due to similar polarities of the starting material, product, and byproducts.

  • Acid-Base Extraction: If your final product contains a basic nitrogen (like a substituted amine) and the impurities do not, you can use this to your advantage.

    • Solution: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl). Your basic product will move to the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and then extract your pure product back into an organic solvent.

  • Recrystallization: This is a powerful technique if you can find a suitable solvent system.

    • Solution: Experiment with various solvents and solvent pairs (e.g., ethanol/water, hexanes/ethyl acetate) to find conditions where your product is soluble at high temperatures but precipitates upon cooling, leaving impurities behind in the mother liquor.

  • Preparative HPLC: For very difficult separations or for achieving very high purity, reverse-phase preparative HPLC is an excellent, albeit more resource-intensive, option.[11]

Key Experimental Protocols & Visualizations

General Workflow for Derivatization

G start 2,6-Dichloro-N-methoxy- N-methylisonicotinamide reaction Reaction Setup (Catalyst, Ligand, Base, Solvent) start->reaction sub_reagents Coupling Partner (e.g., Boronic Acid, Amine) sub_reagents->reaction conditions Heating & Stirring (e.g., 100°C, 12h) reaction->conditions workup Aqueous Workup & Extraction conditions->workup purification Purification (Column Chromatography, Recrystallization) workup->purification product Desired Derivative purification->product

Caption: General workflow for synthesizing derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Mono-Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.1 equiv.), and powdered K₃PO₄ (3.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[7]

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2_complex Ar-Pd(II)L₂(Cl) ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_complex2 Ar-Pd(II)L₂(Ar') transmetal->pd2_complex2 red_elim Reductive Elimination pd2_complex2->red_elim red_elim->pd0  (Regeneration) product Ar-Ar' red_elim->product boronic Ar'B(OH)₂ + Base boronic->transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • In a round-bottom flask, dissolve this compound (1.0 equiv.) and the amine or alcohol nucleophile (1.1 equiv.) in DMF.

  • Add a suitable base (e.g., K₂CO₃ for amines, or NaH for alcohols, 1.5-2.0 equiv.).

  • Stir the reaction at the desired temperature (e.g., 25-80 °C). Monitor the reaction progress carefully by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by pouring it into cold water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

G start Dichloropyridine Derivative intermediate Meisenheimer Complex (Anionic Intermediate) [Rate-Determining Step] start->intermediate nu Nucleophile (Nu⁻) nu->intermediate product Substituted Product intermediate->product Elimination lg Cl⁻ intermediate->lg

Caption: Mechanism of SNAr on the pyridine ring.

References

Technical Support Center: A Troubleshooting Guide for Nucleophilic Substitution on 2,6-Dichloropyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2,6-dichloropyridines. This guide is designed to provide in-depth, field-proven insights to help you navigate the common challenges encountered during the synthesis of substituted pyridines. As a versatile building block, mastering the reactivity of 2,6-dichloropyridine is crucial for the efficient development of complex molecular targets in medicinal chemistry and materials science.

This resource is structured in a question-and-answer format to directly address specific experimental issues, explaining the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section tackles the most common hurdles in the nucleophilic substitution of 2,6-dichloropyridines, from low yields to undesired side products.

Category 1: Reaction Initiation and Yield Issues
Question 1: My SNAr reaction on 2,6-dichloropyridine is showing low to no yield. What are the primary factors to investigate?

Answer: A low or non-existent yield in an SNAr reaction with 2,6-dichloropyridine can be traced back to several key factors. A systematic evaluation of your reaction parameters is the best approach.

  • Insufficient Ring Activation: The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The two chlorine atoms on 2,6-dichloropyridine further activate the ring for nucleophilic attack at the C2 and C6 positions.[1] However, for less reactive nucleophiles, this inherent activation may not be sufficient.

  • The Nature of the Nucleophile: The strength and steric hindrance of your nucleophile are critical. While a potent nucleophile is necessary, an overly basic one can lead to side reactions like deprotonation of other starting materials or the solvent.[2] For instance, amines, while common nucleophiles, may not be basic enough to react without assistance.[3]

  • Inadequate Reaction Conditions: SNAr reactions are often sensitive to temperature and solvent choice.[2] Many reactions require elevated temperatures, sometimes as high as 150-200°C, especially when using less reactive nucleophiles.[4] The solvent plays a crucial role in solubilizing reactants and stabilizing the key Meisenheimer intermediate.[2][4]

  • Poor Leaving Group Ability: While chlorine is a reasonably good leaving group, its displacement can sometimes be the rate-limiting step.

Here is a decision tree to guide your troubleshooting process for low-yield reactions:

low_yield_troubleshooting start Low or No Yield check_activation Is the nucleophile sufficiently reactive? start->check_activation check_conditions Are the reaction conditions optimal? check_activation->check_conditions Yes outcome_stronger_nucleophile Consider a more potent nucleophile or catalytic activation. check_activation->outcome_stronger_nucleophile No check_base Is a suitable base present? check_conditions->check_base Yes outcome_increase_temp Increase temperature or use microwave irradiation. check_conditions->outcome_increase_temp No check_solvent Is the solvent appropriate? check_base->check_solvent Yes outcome_add_base Add a non-nucleophilic base (e.g., K2CO3, NaOtBu). check_base->outcome_add_base No outcome_change_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO). check_solvent->outcome_change_solvent No

Caption: Decision tree for troubleshooting low yield.

Category 2: Selectivity and Side Reactions
Question 2: I am observing the formation of a disubstituted product when I only want mono-substitution. How can I control the selectivity?

Answer: Achieving selective mono-substitution on the symmetrical 2,6-dichloropyridine is a common challenge.[4] The initial substitution introduces a group that can either activate or deactivate the ring towards a second substitution.

  • Deactivating Substituents: If the first nucleophile is an electron-donating group (like an amine or an alkoxide), it will deactivate the pyridine ring, making the second substitution more difficult.[4] This is often advantageous for achieving mono-substitution.

  • Controlling Stoichiometry and Reaction Time: Carefully controlling the stoichiometry of the nucleophile (using 1.0 to 1.2 equivalents) and monitoring the reaction closely by TLC or LC-MS can help to quench the reaction once the desired mono-substituted product is formed, minimizing the formation of the di-substituted product.

  • Solvent Effects: Non-polar, aprotic solvents can sometimes favor mono-substitution.[5][6]

The following table provides a general guide for reaction conditions to favor mono-substitution:

ParameterCondition to Favor Mono-substitutionRationale
Nucleophile Stoichiometry 1.0 - 1.2 equivalentsLimits the availability of the nucleophile for a second substitution.
Reaction Temperature Lower temperatures (if reaction proceeds)Slows down the rate of the second substitution relative to the first.
Reaction Time Monitor closely and quench upon completionPrevents the reaction from proceeding to the disubstituted product.
Solvent Non-polar, aprotic (e.g., Toluene, Xylene)Can sometimes disfavor the formation of the more polar disubstituted product.[6]
Question 3: My reaction is producing a complex mixture of products. What are the likely side reactions?

Answer: Besides the desired substitution, several side reactions can occur, leading to a complex product mixture.

  • Reaction with Solvent: Highly reactive nucleophiles can sometimes react with the solvent, especially if it is a protic solvent like an alcohol.[7]

  • Decomposition of Starting Materials or Products: At elevated temperatures, starting materials or the desired product may be unstable and decompose.

  • Alternative Reaction Pathways: While SNAr is the most common mechanism, under certain conditions, other pathways like a concerted SNAr (cSNAr) might be operative, which can have different selectivity profiles.[8][9]

A general workflow for optimizing your reaction to minimize side products is illustrated below:

Caption: Workflow for optimizing reaction conditions.

Category 3: Mechanistic Considerations
Question 4: What is the underlying mechanism of nucleophilic substitution on 2,6-dichloropyridine, and how does it influence the reaction?

Answer: The predominant mechanism for nucleophilic substitution on 2,6-dichloropyridine is the SNAr (Substitution Nucleophilic Aromatic) pathway. This is a two-step process:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile attacks one of the electron-deficient carbons (C2 or C6), breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[4][10] The negative charge in this intermediate is stabilized by resonance, with one of the resonance structures placing the negative charge on the electronegative nitrogen atom, which is a significant stabilizing factor.[10][11]

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.[2]

The stability of the Meisenheimer complex is a key factor determining the reaction rate.[4] The electron-withdrawing nature of the pyridine nitrogen and the two chlorine atoms helps to stabilize this intermediate.[1]

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination 2,6-Dichloropyridine 2,6-Dichloropyridine Meisenheimer Complex Meisenheimer Complex (Anionic Intermediate) 2,6-Dichloropyridine->Meisenheimer Complex + Nu- Substituted Pyridine Substituted Pyridine Meisenheimer Complex->Substituted Pyridine - Cl-

Caption: The SNAr mechanism on 2,6-dichloropyridine.

Experimental Protocols

Protocol 1: General Procedure for Mono-amination of 2,6-Dichloropyridine

This protocol provides a starting point for the mono-amination of 2,6-dichloropyridine using microwave irradiation, a technique often employed to accelerate these reactions.[4]

Materials:

  • 2,6-Dichloropyridine

  • Amine (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave-safe reaction vessel, combine 2,6-dichloropyridine (1.0 mmol), the desired amine (1.1 mmol), and K₂CO₃ (2.0 mmol).[4]

  • Add DMF (3-5 mL) to the vessel.[4]

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 150-180 °C for 30-60 minutes.[4] Reaction progress should be monitored by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).[4]

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[4]

  • The crude product is purified by column chromatography.[4]

Protocol 2: General Procedure for Mono-alkoxylation of 2,6-Dichloropyridine

This protocol outlines a general method for the synthesis of 2-alkoxy-6-chloropyridines.[1]

Materials:

  • 2,6-Dichloropyridine

  • Alcohol (e.g., methanol, ethanol)

  • Sodium hydride (NaH) or another suitable base

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in the anhydrous solvent.

  • Slowly add the alcohol (1.1 equivalents) to the suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium alkoxide.

  • Add a solution of 2,6-dichloropyridine (1.0 equivalent) in the anhydrous solvent to the alkoxide solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[2]

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or distillation.

References

Managing side reactions with 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support hub for 2,6-Dichloro-N-methoxy-N-methylisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unlock the full synthetic potential of this versatile Weinreb amide. Here, we address specific experimental issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over a corresponding acid chloride or ester?

The principal advantage is the prevention of over-addition by organometallic reagents.[1][2][3][4] Unlike reactions with acid chlorides or esters, which readily form tertiary alcohols as byproducts, the N-methoxy-N-methylamide (Weinreb amide) functionality reacts with one equivalent of a Grignard or organolithium reagent to form a stable, chelated tetrahedral intermediate.[1][2][5][6] This intermediate resists further nucleophilic attack at low temperatures.[1][3] Upon aqueous work-up, it collapses to cleanly provide the desired ketone, significantly improving reaction control and yield.[2][5]

Q2: How should I store and handle this reagent?

This compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[7] Weinreb amides are generally stable compounds that can be purified and stored without special handling beyond what is typical for laboratory reagents.[5][8] However, like most organic molecules, it is prudent to protect it from excessive moisture and light to ensure long-term integrity.

Q3: Is this reagent compatible with a wide range of functional groups?

Yes, the Weinreb amide is known to be compatible with a broad array of functional groups.[1] Standard reaction conditions tolerate functionalities such as silyl ethers, lactams, sulfonates, and phosphonate esters, making it a valuable tool in complex molecule synthesis.[1]

Section 2: Troubleshooting Guide for Side Reactions

This section addresses the most common issues encountered during ketone synthesis using this compound. Each problem is analyzed by probable cause, followed by actionable solutions.

Problem 1: Low or No Yield of the Desired Ketone

Your reaction results in the recovery of unreacted starting material or a complex mixture of unidentifiable products.

  • Probable Cause A: Inactive Organometallic Reagent Grignard and organolithium reagents are highly sensitive to moisture and air.[9] Accidental exposure to atmospheric water or residual moisture in the solvent or glassware will quench the reagent, rendering it inactive.[9]

  • Solution A:

    • Rigorous Anhydrous Technique: Ensure all glassware is oven- or flame-dried immediately before use. Use fresh, anhydrous solvents, preferably from a solvent purification system or a freshly opened septa-sealed bottle.

    • Reagent Titration: The molarity of commercial organometallic reagents can decrease over time. It is highly recommended to titrate the reagent (e.g., using menthol and a colorimetric indicator like 1,10-phenanthroline) before use to determine its active concentration accurately.

  • Probable Cause B: Reaction Temperature Too Low While low temperatures are crucial to prevent side reactions, an excessively low temperature may slow the rate of the desired reaction to a crawl, especially with less reactive or sterically hindered nucleophiles.

  • Solution B:

    • Incremental Temperature Increase: If a reaction shows no progress at -78°C after a reasonable time (e.g., 1 hour), allow it to slowly warm to a slightly higher temperature, such as -40°C or 0°C, while carefully monitoring the reaction progress by TLC or LC-MS.

Problem 2: Formation of a Tertiary Alcohol (Over-addition Product)

You observe a significant amount of a byproduct corresponding to the addition of two equivalents of your nucleophile to the carbonyl group.

  • Probable Cause: Decomposition of the Tetrahedral Intermediate The stability of the key chelated intermediate is temperature-dependent.[1][3] If the reaction temperature is allowed to rise too high, either during the addition of the nucleophile or before the acidic quench, the intermediate can break down to form the ketone in situ. This newly formed ketone is highly reactive and will be immediately attacked by another equivalent of the organometallic reagent present in the flask, leading to the tertiary alcohol.[3][4]

  • Solution:

    • Strict Temperature Control: Maintain the reaction at a low temperature (typically 0°C to -78°C) throughout the entire process, from reagent addition until the moment of quenching.

    • Cold Quench: Quench the reaction by adding the acidic solution (e.g., saturated aq. NH₄Cl) to the cold reaction mixture. Do not allow the reaction to warm to room temperature before quenching.[10]

Workflow: Diagnosing and Preventing Over-addition

G cluster_observe Observation cluster_cause Probable Cause cluster_solution Solutions observe Tertiary Alcohol Detected (Over-addition) cause Decomposition of Tetrahedral Intermediate (Temp > 0°C) observe->cause Why? sol1 Maintain Reaction Temp (-78°C to 0°C) cause->sol1 How to fix? sol2 Quench Reaction While Cold cause->sol2 How to fix?

Caption: Troubleshooting workflow for over-addition side reactions.

Problem 3: Formation of an N-Methyl Amide Side Product

You isolate a byproduct where the N-methoxy group has been cleaved, resulting in the corresponding N-methylisonicotinamide derivative.

  • Probable Cause: E2 Elimination Induced by a Highly Basic Nucleophile With strongly basic and sterically hindered nucleophiles, a side reaction can occur where the base abstracts a proton from the N-methoxy group.[11] This can initiate an E2 (elimination) reaction that releases formaldehyde and generates an N-methylamide anion.[11][12] This N-methylamide is then protonated during work-up.

  • Solution:

    • Change the Nucleophile: If possible, switch to a less basic organometallic reagent. For example, organocuprates (Gilman reagents) are generally less basic than organolithiums and may mitigate this side reaction.[3]

    • Use a Lewis Acid Additive: Adding a Lewis acid like CeCl₃ or LiCl can sometimes temper the basicity of the Grignard reagent, favoring nucleophilic addition over deprotonation.[10]

Mechanism: N-Methyl Amide Side Product Formation

G reagent R-M (Strong Base) 2,6-Dichloro Weinreb Amide intermediate Deprotonation at N-OCH3 group reagent->intermediate Proton Abstraction elimination E2 Elimination intermediate->elimination products N-Methyl Amide Anion Formaldehyde (CH2O) R-H elimination->products final N-Methyl Amide (after workup) products:f0->final Protonation

Caption: Pathway for the base-induced elimination side reaction.

Problem 4: Reaction at the 2- or 6-position Chloro-substituents

You observe products suggesting nucleophilic substitution or metal-halogen exchange at one of the chloro- positions on the pyridine ring.

  • Probable Cause: Highly Reactive Organolithium Reagents Potent organolithium reagents, especially n-BuLi, sec-BuLi, or t-BuLi, can engage in metal-halogen exchange with aryl halides.[13][14] This is a fast equilibrium reaction that can compete with the desired addition to the Weinreb amide, leading to a mixture of products. Nucleophilic aromatic substitution is also a possibility, though generally less common under these conditions.

  • Solution:

    • Switch to a Grignard Reagent: Grignard reagents are generally less aggressive towards aryl halides than their organolithium counterparts and are less prone to metal-halogen exchange.

    • Lower the Temperature: Performing the reaction at the lowest practical temperature (e.g., -78°C or even -100°C) can significantly slow the rate of metal-halogen exchange relative to the carbonyl addition.

    • Inverse Addition: Add the organolithium reagent slowly to the solution of the Weinreb amide. This keeps the concentration of the organolithium low at all times, disfavoring the bimolecular exchange reaction.

Section 3: Recommended General Protocol

This protocol provides a robust starting point for the reaction of this compound with a Grignard reagent.

Objective: To synthesize 1-(2,6-dichloropyridin-4-yl)ethan-1-one.

Materials:

  • This compound (1.0 eq)

  • Methylmagnesium bromide (3.0 M in diethyl ether, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard extraction and purification solvents (e.g., ethyl acetate, hexanes)

Procedure:

  • Preparation: Under an argon atmosphere, dissolve this compound in anhydrous THF in an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and septum.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition: Add the methylmagnesium bromide solution dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the mixture at 0°C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material.

  • Quenching: While still at 0°C, slowly and carefully add saturated aqueous NH₄Cl solution to quench the reaction.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add ethyl acetate, and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final ketone.

ParameterRecommended ConditionRationale
Nucleophile Grignard or OrganolithiumEffective for C-C bond formation with Weinreb amides.[1][15]
Equivalents 1.1 - 1.5 eqA slight excess ensures complete conversion without promoting side reactions.
Solvent Anhydrous THF or Et₂OAprotic solvents are required for organometallic reactions.[9]
Temperature -78°C to 0°CCritical for maintaining the stability of the tetrahedral intermediate.[1][3]
Quench Saturated aq. NH₄ClMildly acidic quench effectively hydrolyzes the intermediate to the ketone.

Section 4: The Weinreb Ketone Synthesis Mechanism

The success of this reaction hinges on the formation of a stable intermediate.

  • Nucleophilic Attack: The organometallic reagent (R-M) adds to the electrophilic carbonyl carbon of the Weinreb amide.

  • Intermediate Formation: A tetrahedral intermediate is formed. The key feature is that the metal cation (Li⁺ or MgX⁺) is chelated by both the newly formed anionic oxygen and the oxygen of the N-methoxy group.[2][6]

  • Stability: This five-membered chelate ring is remarkably stable at low temperatures and does not collapse to the ketone.[16][17][18]

  • Hydrolysis: Upon addition of a mild acid (work-up), the intermediate is protonated and readily breaks down to release the desired ketone and N,O-dimethylhydroxylamine hydrochloride salt.[5]

Mechanism: The Role of the Chelated Intermediate

G cluster_reaction Reaction Phase (Low Temp) cluster_workup Work-up Phase (Acid Quench) start Weinreb Amide + R-MgX intermediate Stable Chelated Tetrahedral Intermediate start->intermediate Nucleophilic Addition ketone Ketone (Desired Product) intermediate->ketone Hydrolysis alcohol Tertiary Alcohol (Over-addition) intermediate->alcohol Decomposition + 2nd Addition (If Temp Too High)

Caption: Reaction pathway highlighting the crucial stable intermediate.

References

Stability issues of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,6-Dichloro-N-methoxy-N-methylisonicotinamide. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent. Our goal is to provide practical, field-tested insights into its stability and reaction characteristics, helping you troubleshoot common issues and optimize your synthetic protocols.

Introduction: Understanding the Reagent

This compound is a specialized Weinreb amide built on a dichlorinated pyridine scaffold. The N-methoxy-N-methylamide (Weinreb amide) group is renowned for its ability to react with organometallic reagents (like Grignard or organolithium reagents) and hydrides to form ketones and aldehydes, respectively, without the common problem of over-addition to form tertiary alcohols.[1][2] This unique reactivity is attributed to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup.[1][3]

However, the interplay between the robust Weinreb amide and the electron-deficient, reactive 2,6-dichloropyridine ring introduces specific stability challenges. This guide addresses these issues in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction with a Grignard reagent is giving a low yield of the desired ketone. What are the most common causes?

Low yields in Weinreb amide couplings often stem from three primary areas: stability of the starting material, reaction conditions, and workup procedure.

  • Purity and Storage of the Amide: The compound should be stored under an inert atmosphere at 2-8°C.[4] Weinreb amides, while generally stable, can be sensitive to moisture and acidic impurities over time. Ensure the reagent is dry and has been stored correctly.

  • Reaction Temperature: The key to the Weinreb synthesis is the stability of the tetrahedral intermediate, which is only maintained at low temperatures.[1] Running the reaction too warm can lead to its premature collapse and potential side reactions. We recommend starting the addition of the organometallic reagent at -78°C and allowing the reaction to slowly warm to 0°C, but not higher, before quenching.

  • Nature of the Organometallic: Highly basic or sterically hindered organometallic reagents can induce a side reaction: elimination of the methoxide group to release formaldehyde.[1] If you are using a bulky nucleophile (e.g., t-BuLi), this pathway may become significant.

  • Quenching Procedure: The workup is not merely a purification step; it is the final step of the reaction that liberates the ketone. Quenching must be done at low temperature (0°C or below) with a mild acid source like saturated aqueous ammonium chloride (NH₄Cl) to protonate the intermediate and induce collapse to the ketone. Quenching at room temperature or with strong acids can lead to degradation.

Q2: I'm observing significant byproducts. Besides the tertiary alcohol from over-addition (which is minimal), what else could be forming?

The unique structure of this reagent presents several potential side reaction pathways beyond simple over-addition.

  • Hydrolysis of the Amide: The N-methoxy group, in particular, is susceptible to hydrolysis under acidic conditions.[5] If your reaction conditions or workup are too acidic, you may cleave the amide to form 2,6-dichloroisonicotinic acid.

  • Nucleophilic Aromatic Substitution (SNAr): The 2,6-dichloropyridine ring is electron-deficient and activated towards nucleophilic attack. Strong nucleophiles, including excess organometallic reagents or certain bases, can potentially displace one of the chloride atoms. The reactivity order for substitution on halopyrimidines (a related system) is generally C4/C6 > C2, suggesting the chlorine atoms are highly labile.[6]

  • Reductive Cleavage of the N-O Bond: While robust, the N-O bond in Weinreb amides can be cleaved under specific reductive conditions, such as with certain metal-free electron donors or via organophotocatalysis.[7][8][9] If your substrate contains other functional groups that require harsh reduction, you may see undesired cleavage of the Weinreb amide into the corresponding secondary amide.

Caption: Primary degradation pathways for the title compound.

Q3: Is the compound stable to common chromatographic purification conditions?

Generally, yes. This compound is stable to standard silica gel chromatography. However, using untreated silica gel, which can be slightly acidic, may cause minor hydrolysis over prolonged exposure. To mitigate this, you can:

  • Use silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.

  • Work quickly and avoid letting the compound sit on the column for extended periods.

Q4: Can I perform a Suzuki or other cross-coupling reaction on the C-Cl bonds without affecting the Weinreb amide?

This is an advanced application that requires careful optimization. The Weinreb amide is generally stable to many palladium-catalyzed cross-coupling conditions.[1] However, the bases used in these reactions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can be strong enough to cause competing hydrolysis or other side reactions, especially at elevated temperatures.

Our Recommendation:

  • Screen Bases: Start with milder bases like K₃PO₄ or organic bases.

  • Control Temperature: Keep the reaction temperature as low as possible to achieve a reasonable reaction rate.

  • Monitor Carefully: Use LC-MS or TLC to monitor the consumption of the starting material and the appearance of both the desired product and any potential byproducts like the hydrolyzed acid.

Data & Protocols

Troubleshooting Summary Table
Observed Issue Potential Cause(s) Recommended Solution(s)
Low Ketone Yield 1. Reaction temperature too high.2. Improper quenching procedure.3. Degradation of starting material.1. Add organometallic at -78°C; warm slowly to 0°C.2. Quench at ≤ 0°C with sat. aq. NH₄Cl.3. Verify purity; store at 2-8°C under N₂.
Formation of Secondary Amide Reductive cleavage of the N-O bond.Avoid harsh reducing agents incompatible with the Weinreb amide. Consider protecting group strategies if reduction is necessary elsewhere.
Formation of Isonicotinic Acid Hydrolysis of the amide by acid or base.Use anhydrous conditions. Work up with mild buffers (e.g., sat. aq. NaHCO₃). Avoid strong acids/bases.
Reaction Turns Dark/Polymeric Thermal or photochemical decomposition.Run the reaction at the lowest possible temperature. Protect the reaction flask from light with aluminum foil.
SNAr Byproduct Observed Excess nucleophile attacking the pyridine ring.Use a controlled stoichiometry of the organometallic reagent (e.g., 1.1-1.2 equivalents). Maintain low reaction temperatures.
Protocol 1: Standard Ketone Synthesis with a Grignard Reagent

This protocol provides a baseline for achieving high yields and purity.

1. Preparation:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or argon.

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 eq).

  • Dissolve the amide in anhydrous tetrahydrofuran (THF, ~0.2 M).

2. Reaction:

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -65°C.

  • After the addition is complete, stir the mixture at -78°C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour. Monitor the reaction by TLC or LC-MS to confirm consumption of the starting material.

3. Workup:

  • Cool the reaction mixture back to 0°C in an ice bath.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Caption: The Weinreb ketone synthesis workflow.

Protocol 2: HPLC Method for Stability Monitoring

This general-purpose method can be used to track the integrity of the starting material during a reaction.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 270 nm.

  • Expected Elution: The starting amide is moderately polar. Degradation products like the carboxylic acid will elute earlier (more polar), while potential SNAr products may elute later (less polar).

References

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling with 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: Navigating the Challenges of a Privileged Substrate

2,6-Dichloro-N-methoxy-N-methylisonicotinamide is a highly functionalized heterocyclic building block of significant interest in pharmaceutical and agrochemical research. Its structure presents a unique combination of features for synthetic chemists: two reactive C-Cl bonds poised for cross-coupling and a Weinreb amide at the C4 position, which serves as a stable and versatile precursor to ketones and aldehydes.[1]

However, the successful functionalization of this substrate is not trivial. The inherent properties of the dichloropyridine core pose distinct challenges, primarily the lower reactivity of C-Cl bonds compared to their bromide and iodide counterparts and the potential for catalyst inhibition by the pyridine nitrogen.[2] This guide provides a comprehensive technical resource for researchers, offering field-proven insights, troubleshooting workflows, and detailed protocols to enable efficient and selective cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "challenging" substrate for cross-coupling?

A1: The challenges arise from two primary sources:

  • Aryl Chloride Inertness: The carbon-chlorine bond is significantly stronger and less polarizable than carbon-bromine or carbon-iodine bonds. This makes the oxidative addition step—often the rate-limiting step in the catalytic cycle—energetically more demanding.[3] Consequently, catalyst systems that are effective for aryl bromides may fail entirely for this substrate.

  • Pyridine Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can stabilize the catalyst in an off-cycle state, effectively inhibiting its activity and preventing it from participating in the desired cross-coupling reaction.[2]

Q2: How does the Weinreb amide at the C4 position affect the reaction?

A2: The Weinreb amide (N-methoxy-N-methylamide) is generally a robust and non-interfering functional group in palladium-catalyzed cross-coupling. Its key features are:

  • Stability: It is stable to the organometallic reagents and bases commonly used in these reactions, preventing the over-addition side reactions often seen with esters or acid chlorides.[4]

  • Electronic Effect: As an electron-withdrawing group, it further deactivates the pyridine ring towards oxidative addition. However, this effect is somewhat mitigated by its position relative to the C-Cl bonds. More importantly, it serves as a valuable synthetic handle for post-coupling transformations.[1]

Q3: What is the first-pass recommendation for a catalyst system for a Suzuki-Miyaura coupling with this substrate?

A3: For a challenging aryl chloride like this, a highly active catalyst system is required from the outset. A reliable starting point involves a palladium(II) precatalyst paired with a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand.

  • Recommended System: Pd(OAc)₂ with a biarylphosphine ligand such as SPhos or XPhos.[2][5]

  • Alternative High-Activity System: A pre-formed NHC-based catalyst like Pd-PEPPSI-IPr, which is known for its high stability and efficacy in coupling unreactive chlorides.[6][7][8]

Q4: Is it possible to achieve selective mono-arylation, or will I always get the di-substituted product?

A4: Achieving selective mono-arylation is challenging due to the symmetrical nature of the two C-Cl bonds but is certainly possible. Control is typically exerted by manipulating stoichiometry and reaction conditions.

  • Stoichiometry Control: Use a slight excess of the dichloropyridine substrate relative to the coupling partner (e.g., 1.2 - 1.5 equivalents of the pyridine).

  • Ligand Choice: Certain ligands can favor mono-amination. For instance, in Buchwald-Hartwig reactions, ligands like Xantphos have been noted to provide good selectivity for mono-functionalization with careful stoichiometric control.[2]

  • Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring reaction at the most kinetically accessible site and slowing the rate of the second coupling.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses common experimental failures in a problem-solution format.

Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling

  • Possible Cause 1: Inactive Catalyst System. The chosen catalyst/ligand combination lacks the necessary activity to break the C-Cl bond efficiently. Standard ligands like PPh₃ are often ineffective.[5]

    • Solution: Switch to a more robust catalyst system.

      • Ligand Screening: Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to accelerate the rate-limiting oxidative addition step.[2]

      • NHC Catalysts: Use a modern N-heterocyclic carbene (NHC) precatalyst like Pd-PEPPSI-IPr, which is particularly effective for electron-deficient and sterically hindered aryl chlorides.[6][9]

  • Possible Cause 2: Ineffective Base. The base may be too weak, poorly soluble, or promoting side reactions like protodeboronation of the boronic acid partner.[10]

    • Solution: Screen different bases.

      • Strong, Non-nucleophilic Bases: Use strong bases like K₃PO₄ or Cs₂CO₃. Cesium carbonate is often beneficial due to its higher solubility in organic solvents.[11]

      • Anhydrous Conditions: Ensure the base is anhydrous, as water can facilitate protodeboronation, especially with electron-deficient boronic acids.[10]

  • Possible Cause 3: Oxygen Contamination. The active Pd(0) catalyst is extremely sensitive to oxygen, which can cause oxidation to inactive Pd(II) species or the formation of palladium black.[11]

    • Solution: Ensure rigorous exclusion of oxygen.

      • Degassing: Thoroughly degas the solvent(s) by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.

      • Inert Atmosphere: Assemble the reaction under a positive pressure of inert gas. Use Schlenk line or glovebox techniques for optimal results.

  • Possible Cause 4: Insufficient Temperature. The activation energy for the oxidative addition of aryl chlorides is high, requiring elevated temperatures.

    • Solution: Increase the reaction temperature. Reactions involving aryl chlorides often require temperatures between 80-120 °C. Use a high-boiling solvent like toluene, dioxane, or DMF.[11]

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troubleshooting_suzuki Troubleshooting Workflow: Low Yield in Suzuki Coupling start Low or No Yield Observed cat_check Is the catalyst system potent enough for an aryl chloride? (e.g., Pd(OAc)₂/SPhos, Pd-PEPPSI-IPr) start->cat_check base_check Is the base appropriate and soluble? (e.g., K₃PO₄, Cs₂CO₃) cat_check->base_check Yes switch_cat Action: Switch to a more active catalyst/ligand system. cat_check->switch_cat No inert_check Is the reaction under a strict inert atmosphere? base_check->inert_check Yes screen_base Action: Screen alternative bases (K₃PO₄, Cs₂CO₃, K₂CO₃). base_check->screen_base No temp_check Is the reaction temperature high enough? (Typically >80 °C) inert_check->temp_check Yes degas Action: Improve degassing procedure and ensure positive inert gas pressure. inert_check->degas No increase_temp Action: Increase reaction temperature in a suitable high-boiling solvent. temp_check->increase_temp No

Caption: A decision-making workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.

Issue 2: Significant Hydrodehalogenation Side Product

  • Possible Cause: Slow Reductive Elimination. If the final product-forming step is slow, competing pathways can take over. For Buchwald-Hartwig amination, β-hydride elimination from the amine or amide intermediate can lead to the reduced (de-chlorinated) arene.[3]

    • Solution:

      • Ligand Choice: Use ligands that accelerate reductive elimination. Bulky biarylphosphine ligands are generally effective. For C-N coupling, specifically designed ligands like BrettPhos can be beneficial.[12]

      • Amine Stoichiometry: Using a slight excess of the amine coupling partner (1.2-1.5 equivalents) can help push the equilibrium towards the desired C-N bond formation.[3]

      • Anhydrous Conditions: Ensure the reaction is scrupulously dry, as water can be a proton source for the hydrodehalogenation pathway.

Issue 3: Catalyst Turns Black (Palladium Black Formation)

  • Possible Cause: Catalyst Decomposition. The formation of palladium black indicates that the Pd(0) species is aggregating and precipitating out of the solution, rendering it catalytically inactive. This can be caused by ligand degradation, insufficient ligand-to-metal ratio, or high temperatures.

    • Solution:

      • Use Precatalysts: Employ well-defined, air-stable precatalysts (e.g., palladacycles, PEPPSI catalysts) which generate the active Pd(0) species more cleanly in situ.[13]

      • Optimize Ligand:Pd Ratio: Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1, to keep the metal center stabilized in solution.[10]

      • Lower Temperature: While high temperatures are often needed, excessive heat can accelerate catalyst decomposition. Find the minimum temperature required for efficient conversion.

Data Summary: Recommended Catalyst Systems

The table below summarizes starting recommendations for three common cross-coupling reactions with this compound. Optimization will be required for specific coupling partners.

Reaction TypeRecommended Catalyst (mol%)Recommended Ligand (mol%)Recommended Base (equiv.)SolventTypical Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5)SPhos or XPhos (4-10)K₃PO₄ (2.0)Toluene/H₂O or Dioxane/H₂O80 - 110
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos or RuPhos (2-4)NaOᵗBu or LHMDS (2.0)Toluene or Dioxane90 - 110
Sonogashira Pd(PPh₃)₂Cl₂ (2-5)(none)Et₃N or Piperidine (2.0)THF or DMF25 - 80
(Alternative) Pd-PEPPSI-IPr (1-3)(integrated)Varies with reaction typeVaries with reaction type25 - 100

Note on Sonogashira: This reaction often requires a copper(I) co-catalyst (e.g., CuI, 4-10 mol%). However, this can promote undesirable alkyne homocoupling. Copper-free conditions may be attempted, often requiring a stronger base and higher temperatures.[14]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Dialkylation [15]

This protocol describes the double coupling to form a 2,6-disubstituted pyridine. For mono-coupling, the boronic acid/ester stoichiometry should be reduced to 0.8-0.9 equivalents.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the desired boronic acid or pinacol ester (2.3 equiv.), and anhydrous potassium phosphate (K₃PO₄) (3.0 equiv.).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) to the Schlenk flask containing the reagents.

  • Catalyst Addition: Add the catalyst premix to the reaction mixture via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Mono-Amination [2]

This protocol is optimized for selective mono-amination.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equiv.), the amine (1.0 equiv.), and sodium tert-butoxide (NaOᵗBu) (1.5 equiv.). Caution: NaOᵗBu is highly reactive and hygroscopic; handle in a glovebox if possible.

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction Execution: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring & Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol.

Catalytic Cycle and Mechanistic Considerations

Understanding the catalytic cycle is essential for rational troubleshooting. The cycle for the Suzuki-Miyaura reaction illustrates the key stages where problems can arise.

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suzuki_cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling cluster_reactants Reactants pd0 Active Pd(0)L₂ Catalyst oa_complex Oxidative Addition Complex Ar-Pd(II)(Cl)L₂ pd0->oa_complex Oxidative Addition (Rate-Limiting for Ar-Cl) trans_complex Transmetalation Intermediate Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' Product trans_complex->product ArCl Ar-Cl (Substrate) ArCl->oa_complex Boronic Ar'-B(OR)₂ + Base Boronic->oa_complex

Caption: The four key stages of the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The inactive Ar-Cl bond adds to the active Pd(0) catalyst. This is the most difficult step for this substrate and the primary reason for selecting highly active, electron-rich ligands.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is facilitated by the base.

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst.

References

Technical Support Center: Synthesis and Purification of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide. As a key Weinreb amide intermediate, achieving high purity is critical for its successful application in subsequent synthetic steps, particularly in reactions with organometallic reagents.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions encountered during its preparation and purification.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.

Question 1: My crude product shows a significant amount of 2,6-dichloroisonicotinic acid upon analysis. What is the source of this impurity and how can I remove it?

Answer:

The presence of the starting carboxylic acid, 2,6-dichloroisonicotinic acid, is a common impurity that typically arises from two primary sources: incomplete conversion during the acid chloride formation step or hydrolysis of the intermediate acid chloride and/or the final Weinreb amide product during the reaction or workup.

Potential Causes & Mechanistic Insight:

  • Incomplete Chlorination: The conversion of the carboxylic acid to 2,6-dichloroisonicotinoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride requires stringent anhydrous conditions. Any residual moisture can quench the chlorinating agent and prevent complete conversion.

  • Hydrolysis: Both the acid chloride intermediate and the final Weinreb amide are susceptible to hydrolysis.[5] Exposure to water, especially under non-neutral pH conditions during the aqueous workup, can readily convert these species back to the carboxylic acid. The acid chloride is particularly moisture-sensitive.

Below is a diagram illustrating the pathways to this acidic impurity.

G cluster_0 Synthesis Pathway cluster_1 Impurity Formation Start 2,6-dichloroisonicotinic acid AcidChloride 2,6-dichloroisonicotinoyl chloride Start->AcidChloride SOCl₂ (Incomplete) Product Target Weinreb Amide AcidChloride->Product Me(MeO)NH•HCl, Base AcidImpurity Acid Impurity AcidChloride->AcidImpurity Hydrolysis Product->AcidImpurity H2O H₂O (Moisture) H2O->AcidChloride H2O->Product

Caption: Formation pathways of the carboxylic acid impurity.

Preventative Measures & Remediation Protocol:

  • Prevention:

    • Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

    • Use freshly distilled solvents and chlorinating agents to minimize moisture content.

    • Consider using a slight excess (1.1 to 1.5 equivalents) of the chlorinating agent to drive the reaction to completion.

  • Removal Protocol (Aqueous Basic Wash):

    • Dissolve the crude product mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic impurity, forming a water-soluble carboxylate salt.

    • Separate the aqueous layer. Repeat the wash 1-2 times.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Question 2: After purification, my yield is low and TLC analysis shows a new, more polar spot that wasn't present initially. What is happening?

Answer:

This scenario often points to product degradation on the purification medium, most commonly silica gel. While the Weinreb amide is relatively stable, it can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis back to the carboxylic acid during column chromatography.

Potential Cause & Mechanistic Insight:

Standard silica gel has a surface pKa of approximately 4-5 due to the presence of silanol (Si-OH) groups. These acidic sites can catalyze the hydrolysis of the amide bond, especially if the solvent system contains nucleophilic components like methanol.

G Product Target Weinreb Amide Degradation Hydrolysis to Carboxylic Acid Product->Degradation Catalyzed by Silica Silica Gel (Acidic Surface) Silica->Degradation Solvent Protic Solvent (e.g., MeOH) Solvent->Degradation

Caption: Silica gel-mediated degradation of the Weinreb amide.

Troubleshooting Protocol:

  • Neutralize the Silica: Before preparing your column, pre-treat the silica gel. Slurry the silica in your chosen eluent system and add ~1% triethylamine (Et₃N) by volume. The base will neutralize the acidic silanol groups, creating a more inert stationary phase.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic reverse-phase silica (C18) for purification if the compound proves highly sensitive.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency. Avoid letting the product sit on the column for extended periods.

  • Optimize the Solvent System: Avoid highly protic solvents like methanol if possible. A gradient of ethyl acetate in hexanes or DCM is often a good starting point.

Question 3: My NMR spectrum is clean, but my product fails to react in the subsequent Grignard reaction. What could be the issue?

Answer:

This is a classic issue where a seemingly pure product is contaminated with a "spectroscopically silent" impurity that poisons the subsequent reaction. In the context of Grignard reactions, the most likely culprits are trace amounts of water or, more insidiously, unreacted N,O-dimethylhydroxylamine hydrochloride from the amidation step.

Potential Causes & Troubleshooting:

  • Trace Water: Even small amounts of water will quench the highly reactive Grignard reagent, leading to reaction failure.

    • Solution: Ensure the purified Weinreb amide is rigorously dried. This can be achieved by dissolving it in an anhydrous solvent (like toluene) and removing the solvent under reduced pressure (azeotropic drying) or by drying under high vacuum for several hours.

  • Excess N,O-dimethylhydroxylamine: The free amine or its hydrochloride salt possesses an acidic proton that will readily react with and consume the organometallic reagent.[3]

    • Solution: This impurity should be removed during the workup. A wash with dilute acid (e.g., 1M HCl) will protonate the amine, making it water-soluble and easily extracted into the aqueous phase. This should be followed by a bicarbonate wash to remove any residual acid before final drying.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the synthesis of this compound?

A1: The synthesis is typically a two-step process from 2,6-dichloroisonicotinic acid.[6]

  • Step 1: Acid Chloride Formation: Refluxing the starting acid in excess thionyl chloride (SOCl₂) with a catalytic amount of DMF for 2-4 hours is a standard procedure.[7] The excess SOCl₂ is then removed under vacuum.

  • Step 2: Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent like DCM or THF. The solution is cooled to 0 °C, and N,O-dimethylhydroxylamine hydrochloride (approx. 1.1 eq) is added, followed by the slow addition of a base like pyridine or triethylamine (approx. 2.2 eq) to neutralize the HCl salt and the HCl generated during the reaction.[3] The reaction is typically stirred at 0 °C and allowed to warm to room temperature.

Q2: How can I effectively monitor the reaction progress?

A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system like 30-50% ethyl acetate in hexanes. The starting carboxylic acid will have a low Rf (streaky spot), the acid chloride is too reactive to spot reliably, and the final Weinreb amide product will have a moderate Rf. Staining can be done with UV light and a potassium permanganate (KMnO₄) stain.

Q3: What are the key analytical signatures of the product and its main impurity?

A3: The following table summarizes key data. Proton NMR (¹H NMR) shifts are approximate and can vary based on the solvent.

Compound NameOriginKey ¹H NMR Signals (approx. δ ppm)TLC Behavior (EtOAc/Hex)
This compound Desired Product 7.8 (s, 2H, pyridine ring), 3.6 (s, 3H, N-CH₃), 3.4 (s, 3H, O-CH₃)Moderate Rf
2,6-dichloroisonicotinic acidIncomplete reaction / Hydrolysis13.0 (br s, 1H, COOH), 7.9 (s, 2H, pyridine ring)Low Rf, often streaky
N,O-dimethylhydroxylamineExcess reagent3.2 (s, 3H, O-CH₃), 2.7 (s, 3H, N-CH₃)Very polar, low Rf

References

Navigating the Nuances of Solvent Effects on 2,6-Dichloro-N-methoxy-N-methylisonicotinamide Reactivity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the impact of solvent choice on the reactivity of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide, a specialized Weinreb amide. Our goal is to equip you with the expertise to navigate the complexities of your reactions and achieve optimal outcomes.

Introduction to this compound

This compound is a Weinreb amide derivative of isonicotinic acid. The presence of two electron-withdrawing chlorine atoms on the pyridine ring significantly influences the electrophilicity of the carbonyl group, making it a unique substrate in organic synthesis. Weinreb amides are renowned for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2][3] This is attributed to the formation of a stable, chelated tetrahedral intermediate.[3][4] However, the choice of solvent can profoundly impact the stability of this intermediate, the reactivity of the nucleophile, and ultimately, the yield and purity of the desired product.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving this compound, with a focus on the role of the solvent.

Issue 1: Low or No Conversion to the Desired Ketone

Question: I am reacting this compound with a Grignard reagent in THF, but I am observing very low conversion to the expected ketone. What could be the issue?

Answer:

Low conversion in Weinreb amide couplings can stem from several factors where the solvent plays a pivotal role.

  • Grignard Reagent Reactivity: Tetrahydrofuran (THF) is a common solvent for Grignard reactions as it solvates the magnesium center, enhancing the nucleophilicity of the organic moiety. However, the reactivity of Grignard reagents can be highly solvent-dependent. For less reactive Grignard reagents, a more coordinating solvent might be beneficial. Conversely, for highly reactive Grignards, a less coordinating solvent might be necessary to temper reactivity and prevent side reactions.

  • Solvent-Induced Decomposition: The electron-deficient nature of the pyridine ring in this compound can make it susceptible to nucleophilic attack by the Grignard reagent at the ring itself, especially at elevated temperatures. The solvent can influence the equilibrium between the desired carbonyl addition and undesired side reactions.

  • Chelation and Intermediate Stability: The stability of the crucial tetrahedral intermediate is paramount for preventing over-addition.[3][4] Solvents that can effectively coordinate with the metal center (e.g., THF, 2-MeTHF) generally favor the formation and stability of this intermediate. However, if the solvent is too strongly coordinating, it might hinder the initial nucleophilic attack.

Troubleshooting Steps:

  • Solvent Screening: Consider screening a range of solvents with varying coordinating abilities. Ethereal solvents like diethyl ether (Et2O) or 2-methyltetrahydrofuran (2-MeTHF) are good starting points. For certain arylations, less polar solvents like toluene have been shown to be effective, sometimes in combination with a coordinating agent like LiCl to break up Grignard aggregates.[5] Acetonitrile (CH3CN) has also been reported as an efficient solvent for some Weinreb amide arylations.[5]

  • Temperature Control: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic product (carbonyl addition) and minimize potential side reactions. The stability of the tetrahedral intermediate is also enhanced at lower temperatures.[6][7]

  • Grignard Reagent Quality and Stoichiometry: Ensure your Grignard reagent is of high quality and accurately titrated. Use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion, but avoid a large excess which can promote side reactions.

Issue 2: Formation of Over-addition Product (Tertiary Alcohol)

Question: Despite using a Weinreb amide, I am observing the formation of a significant amount of the tertiary alcohol over-addition product. Why is this happening and how can I prevent it?

Answer:

The formation of a tertiary alcohol indicates that the tetrahedral intermediate is not stable under your reaction conditions and is collapsing to the ketone, which then reacts with a second equivalent of the organometallic reagent.

  • Solvent's Role in Intermediate Stability: The primary role of the N-methoxy-N-methyl group is to chelate the metal ion of the organometallic reagent, stabilizing the tetrahedral intermediate.[3][4] If the solvent is not sufficiently coordinating, or if there are other species in the reaction mixture that can disrupt this chelation, the intermediate may break down prematurely.

  • Reaction Temperature: Higher reaction temperatures can provide the activation energy needed for the breakdown of the tetrahedral intermediate.

  • Excess Organometallic Reagent: A large excess of a highly reactive organometallic reagent can increase the likelihood of a second addition to the newly formed ketone.

Troubleshooting Steps:

  • Optimize Solvent Choice: Ethereal solvents like THF and 2-MeTHF are generally good choices for stabilizing the intermediate. Avoid non-coordinating solvents like hexanes or toluene unless you have evidence they are suitable for your specific substrate and nucleophile combination.

  • Strict Temperature Control: Maintain a low reaction temperature throughout the addition of the organometallic reagent and for a period afterward to ensure the intermediate remains intact.

  • Careful Stoichiometry: Use the minimum effective excess of the organometallic reagent.

  • Quenching Procedure: Quench the reaction at low temperature by adding a proton source (e.g., saturated aqueous ammonium chloride) before allowing the reaction to warm to room temperature. This will protonate the intermediate and facilitate its controlled collapse to the ketone during workup.

Issue 3: Side Reactions Involving the Dichloropyridine Ring

Question: I am seeing byproducts that suggest my organometallic reagent is reacting with the dichloropyridine ring. How can I improve the selectivity for carbonyl addition?

Answer:

The electron-deficient nature of the 2,6-dichloropyridine ring makes it an electrophilic site, susceptible to nucleophilic aromatic substitution (SNAr) or addition reactions, especially with highly reactive organometallics.

  • Solvent Polarity: The polarity of the solvent can influence the relative rates of carbonyl addition versus reaction at the aromatic ring. In some cases, less polar solvents may favor the desired carbonyl attack.

  • Nucleophile Reactivity: Highly reactive nucleophiles like organolithium reagents are more prone to attacking the pyridine ring than less reactive Grignard reagents.

Troubleshooting Steps:

  • Choice of Organometallic Reagent: If possible, use a less reactive organometallic reagent. For example, a Grignard reagent is generally less reactive than the corresponding organolithium reagent.

  • Use of Additives: The addition of salts like LiCl can modulate the reactivity of Grignard reagents, often leading to cleaner reactions.[5]

  • Solvent and Temperature Optimization: Experiment with a matrix of solvents (e.g., THF, Et2O, toluene) and temperatures to find conditions that maximize the rate of carbonyl addition relative to side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions with this compound?

A1: Tetrahydrofuran (THF) is a widely used and often effective solvent for reactions of Weinreb amides with organometallic reagents due to its excellent solvating properties for both the amide and the organometallic species, and its ability to coordinate the metal center to stabilize the tetrahedral intermediate. However, the optimal solvent is substrate and nucleophile dependent, and screening of other solvents like diethyl ether, 2-methyltetrahydrofuran, and toluene may be necessary for optimal results.[5]

Q2: Can I use protic solvents for my reaction?

A2: No. Organometallic reagents like Grignard and organolithium reagents are strong bases and will be rapidly quenched by protic solvents such as water, alcohols, and carboxylic acids. All glassware must be rigorously dried, and anhydrous solvents must be used.

Q3: How does the presence of the two chlorine atoms affect the reactivity compared to a non-halogenated Weinreb amide?

A3: The two electron-withdrawing chlorine atoms increase the electrophilicity of the carbonyl carbon, which can lead to a faster rate of nucleophilic attack. However, they also make the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack, potentially leading to more side reactions. This dual effect makes careful optimization of reaction conditions, particularly solvent and temperature, even more critical.

Q4: Are there any known incompatibilities of this compound with common organic solvents?

A4: Under typical reaction conditions for Weinreb amide couplings (anhydrous, often cooled), this compound is generally stable in common aprotic solvents like THF, diethyl ether, toluene, and dichloromethane. However, prolonged heating in any solvent should be approached with caution, as with most functionalized organic molecules.

Experimental Protocol: A Representative Reaction

Synthesis of (2,6-Dichloropyridin-4-yl)(phenyl)methanone

This protocol describes a general procedure for the reaction of this compound with phenylmagnesium bromide.

Materials:

  • This compound

  • Phenylmagnesium bromide (solution in THF or Et2O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add a solution of phenylmagnesium bromide (1.2 equiv) dropwise via a syringe, maintaining the internal temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ketone.

Solvent Impact Summary

SolventCoordinating AbilityGeneral ObservationsPotential Issues
THF StrongGood general-purpose solvent, stabilizes intermediate.Can be too coordinating for some reactive nucleophiles.
Diethyl Ether ModerateGood alternative to THF, often gives clean reactions.Lower boiling point, may require cooling for reflux.
Toluene WeakCan be effective, especially for arylations.[5]May not stabilize the intermediate as effectively.
DCM WeakGenerally less common for Grignard reactions.Potential for side reactions with some organometallics.
Acetonitrile ModerateReported as efficient for some arylations.[5]Can react with highly reactive organometallics.

Visualizing the Reaction Workflow

Weinreb_Ketone_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Nucleophilic Addition cluster_workup Workup & Purification start Dissolve Weinreb Amide in Anhydrous Solvent cool Cool to Low Temperature (e.g., 0 °C or -78 °C) start->cool add_nuc Slowly Add Organometallic Reagent cool->add_nuc Under Inert Atmosphere stir Stir at Low Temperature add_nuc->stir quench Quench with Sat. aq. NH4Cl stir->quench Monitor by TLC/LC-MS extract Aqueous Workup & Extraction quench->extract purify Purify by Chromatography extract->purify product Isolated Ketone purify->product

Caption: A generalized workflow for the synthesis of ketones from Weinreb amides.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Reactivity of Chlorinated Nicotinamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. Among the various functionalized pyridines, chlorinated nicotinamides have emerged as particularly valuable building blocks. The presence of a chlorine atom provides a reactive handle for the introduction of molecular complexity through cross-coupling reactions, while the nicotinamide moiety can influence solubility, metabolic stability, and target engagement.

However, not all chlorinated nicotinamides are created equal. The position of the chlorine atom on the pyridine ring profoundly impacts the molecule's reactivity, dictating the optimal conditions for its elaboration and, ultimately, the efficiency of a synthetic route. This guide provides a comparative analysis of the reactivity of two common isomers, 2-chloronicotinamide and 6-chloronicotinamide, with a focus on their performance in palladium-catalyzed cross-coupling reactions. By understanding the underlying principles that govern their reactivity, researchers can make more informed decisions in the design and execution of their synthetic strategies.

The Theoretical Basis of Reactivity: An Electronic Tug-of-War

The reactivity of chlorinated pyridines in cross-coupling reactions is primarily governed by the electronic nature of the pyridine ring and the position of the chloro substituent. The pyridine nitrogen is strongly electron-withdrawing, which has a significant impact on the electron density of the ring carbons. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions, rendering them more electrophilic and, consequently, more susceptible to nucleophilic attack and oxidative addition by a low-valent palladium catalyst.[1][2]

The nicotinamide group at the 3-position, being an electron-withdrawing group, further decreases the electron density of the ring, albeit to a lesser extent than the ring nitrogen. This overall electron-deficient character makes chlorinated nicotinamides generally more reactive in palladium-catalyzed cross-coupling reactions than their chlorobenzene counterparts.

The key distinction in reactivity between 2-chloronicotinamide and 6-chloronicotinamide arises from the relative positions of the chlorine atom to the powerful electron-withdrawing nitrogen atom.

Electronic comparison of 2- and 6-chloronicotinamide.

In both isomers, the chlorine atom is situated at a position ortho to the ring nitrogen, which significantly activates the C-Cl bond towards oxidative addition to a palladium(0) catalyst, the rate-determining step in many cross-coupling reactions.[3] Therefore, both 2-chloronicotinamide and 6-chloronicotinamide are expected to be highly reactive substrates. However, subtle differences in steric hindrance and the electronic influence of the carboxamide group can lead to variations in reaction kinetics and optimal conditions.

Comparative Reactivity in Key Cross-Coupling Reactions

The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used methods for the functionalization of aryl halides.[1][4] The following sections provide a comparative overview of the expected reactivity of 2-chloronicotinamide and 6-chloronicotinamide in these transformations, based on established principles and data from analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds.[5][6] For chlorinated nicotinamides, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups.

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-Chloronicotinamide Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O10060-75[2]
6-Chloronicotinamide Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100>90[2]

Note: The yields presented are typical for analogous chloropyridine substrates and serve as a predictive guide. Actual yields may vary depending on the specific substrates and reaction conditions.

Based on data from similar systems, both isomers are competent substrates for Suzuki-Miyaura coupling. The use of modern, bulky, and electron-rich phosphine ligands, such as SPhos, often leads to higher yields and shorter reaction times, particularly for the more challenging chloro-substrates.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the construction of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[4][7]

IsomerCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
2-Chloronicotinamide MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene100>90[8]
6-Chloronicotinamide Morpholine[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLi1,4-Dioxane100~95[3]

Note: The yields presented are typical for analogous chloropyridine substrates and serve as a predictive guide. Actual yields may vary depending on the specific substrates and reaction conditions.

Similar to the Suzuki-Miyaura coupling, the choice of ligand is critical for the successful Buchwald-Hartwig amination of chlorinated nicotinamides. Bulky biarylphosphine ligands like XPhos and t-BuXPhos are generally effective for these transformations.[3][8]

Experimental Protocols for Comparative Reactivity Studies

To facilitate the direct comparison of the reactivity of 2-chloronicotinamide and 6-chloronicotinamide, the following standardized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions can be employed. These protocols are designed to be robust and adaptable, allowing for the systematic evaluation of different catalysts, ligands, and reaction conditions.

G cluster_workflow Comparative Reactivity Workflow A Substrate Preparation (2- and 6-chloronicotinamide) B Reaction Setup (Parallel Synthesis) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Workup and Isolation C->D E Analysis and Comparison (Yield, Purity) D->E

Workflow for comparing chlorinated nicotinamide reactivity.
Standardized Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a chlorinated nicotinamide with an arylboronic acid.

Materials:

  • Chlorinated nicotinamide (2-chloro- or 6-chloronicotinamide) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the chlorinated nicotinamide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and base (2.0 mmol).

  • Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Standardized Protocol for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a chlorinated nicotinamide with a primary or secondary amine.

Materials:

  • Chlorinated nicotinamide (2-chloro- or 6-chloronicotinamide) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%)

  • Phosphine ligand (e.g., XPhos, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium precatalyst (0.01 mmol), phosphine ligand (0.02 mmol), and base (1.4 mmol).

  • Add the chlorinated nicotinamide (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube, remove it from the glovebox, and add the anhydrous, degassed solvent (5 mL) under a positive pressure of inert gas.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The reactivity of chlorinated nicotinamides is a critical consideration for any synthetic chemist working in drug discovery or materials science. While both 2-chloronicotinamide and 6-chloronicotinamide are activated substrates for palladium-catalyzed cross-coupling reactions, their subtle electronic and steric differences can influence reaction outcomes. This guide has provided a framework for understanding these differences, based on the fundamental principles of pyridine chemistry.

By employing modern catalyst systems and carefully optimized reaction conditions, researchers can effectively utilize both isomers as versatile building blocks for the synthesis of complex molecular architectures. The provided standardized protocols offer a starting point for the systematic evaluation and comparison of these valuable synthetic intermediates, enabling the development of more efficient and robust synthetic routes. As the demand for novel, highly functionalized pyridine-containing molecules continues to grow, a thorough understanding of the reactivity of chlorinated nicotinamides will remain an invaluable asset for the synthetic chemist.

References

A Comparative Guide to the Validation of Analytical Methods for 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The robust validation of analytical methods is a cornerstone of pharmaceutical development, ensuring the accuracy, reliability, and consistency of data. This guide provides a comprehensive comparison of principal analytical techniques for the quantification of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide, a key chemical entity. While specific validated methods for this compound are not extensively documented in public literature, this document leverages established methodologies for structurally similar compounds, such as nicotinamide derivatives and chlorinated pyridines, to provide a foundational framework for methods development and validation.[1] We will explore High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with various detectors, offering a comparative analysis of their performance based on critical validation parameters.

Introduction: The Imperative of Method Validation

In the landscape of pharmaceutical research and development, the quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities demands analytical methods of the highest caliber. The validation of these methods is not merely a regulatory formality but a scientific necessity to guarantee data integrity. For a molecule like this compound, which features a chlorinated pyridine core, the choice of analytical methodology is critical. This guide will delve into the practical application of method validation principles, drawing parallels from established analytical procedures for related compounds.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is paramount in selecting and developing an appropriate analytical method.

PropertyValueSource
Molecular Formula C8H8Cl2N2O2[2][3]
Molecular Weight 235.06 g/mol [2][4]
CAS Number 848498-98-6[5][6]
Storage Conditions Inert atmosphere, 2-8°C[2]

This data provides a preliminary basis for selecting appropriate chromatographic conditions and detection techniques.

Comparative Analysis of Analytical Methodologies

The two primary chromatographic techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between them hinges on the analyte's volatility, thermal stability, and the required sensitivity of the assay.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Detectors UV-Visible, Diode Array (DAD), Mass Spectrometry (MS)Flame Ionization (FID), Electron Capture (ECD), Mass Spectrometry (MS)
Applicability Broad range of non-volatile and thermally labile compounds.Volatile and thermally stable compounds.
Derivatization Generally not required.May be necessary to improve volatility and thermal stability.
Selectivity Good to Excellent, especially with MS detection.Excellent, particularly with MS detection.[7]
Sensitivity Nanogram (ng) to picogram (pg) levels.Picogram (pg) to femtogram (fg) levels, especially with ECD for halogenated compounds.

Experimental Protocols & Validation Data

The following sections outline detailed, step-by-step methodologies and present hypothetical, yet realistic, validation data for each technique. This data is extrapolated from validated methods for analogous compounds.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile and widely used technique in pharmaceutical analysis.[8][9] For a chlorinated and UV-active compound like this compound, a Reverse-Phase HPLC (RP-HPLC) method with UV detection is a logical starting point.[10]

  • Instrumentation: HPLC with UV/Vis or DAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm (hypothetical, based on typical absorbance for similar chromophores).

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

The validation of an analytical method is conducted according to the International Council for Harmonisation (ICH) guidelines.[8][11]

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range 2.5 - 60 µg/mL2.5 - 60 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.5 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:11.5 µg/mL
Specificity No interference from blank/placeboPeak purity index > 0.999
Gas Chromatography-Mass Spectrometry (GC-MS)

Given the presence of chlorine atoms, which enhance volatility, and the need for high sensitivity in impurity profiling, GC-MS presents a powerful alternative.[7][12] The mass spectrometer provides excellent selectivity and structural information.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: Capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50 - 350 m/z.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9998
Range 0.1 - 10 µg/mL0.1 - 10 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%101.2%
Precision (% RSD) ≤ 5.0%2.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.02 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:10.06 µg/mL
Specificity Unique mass spectrum and no co-eluting peaksConfirmed by mass spectrum library match

Visualizing the Validation Workflow

A structured workflow is essential for a comprehensive method validation.

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Execution Phase 2: Experimental Execution cluster_Reporting Phase 3: Analysis & Reporting Start Define Analytical Target Profile MethodDev Method Development (HPLC / GC) Start->MethodDev Protocol Write Validation Protocol MethodDev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis & Statistical Evaluation Robustness->DataAnalysis Report Validation Report Generation DataAnalysis->Report End Method Implementation Report->End

References

The Versatile Role of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide in Heterocyclic Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic synthesis of novel heterocyclic compounds is a cornerstone of innovation. The selection of a starting material is a critical decision that dictates the efficiency, and often the novelty, of a synthetic route. Among the myriad of building blocks available, 2,6-Dichloro-N-methoxy-N-methylisonicotinamide, a specialized Weinreb amide, presents itself as a potent and versatile precursor for the synthesis of diverse 2,6-disubstituted pyridine derivatives. This guide provides an in-depth characterization of compounds synthesized from this key intermediate, alongside a comparative analysis of alternative synthetic strategies, supported by experimental data and mechanistic insights.

Introduction to this compound: A Modern Synthetic Tool

This compound (Figure 1) is a functionalized pyridine derivative that combines the reactivity of a Weinreb amide with the synthetic handles of two chloro-substituents on the pyridine ring. The Weinreb amide functionality is particularly advantageous as it allows for the controlled addition of organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols. This is attributed to the formation of a stable, chelated tetrahedral intermediate.[1] The chlorine atoms at the 2 and 6 positions serve as excellent leaving groups for nucleophilic aromatic substitution, paving the way for a wide array of functionalization possibilities.

Figure 1. Structure of this compound.

This guide will focus on the synthesis and characterization of a representative compound, 2,6-dichloro-4-benzoylpyridine, to illustrate the utility of the title Weinreb amide. We will then compare this synthetic approach with a classical Friedel-Crafts acylation route to the same target molecule.

Synthesis of 2,6-Dichloro-4-benzoylpyridine via the Weinreb Amide Route

The reaction of this compound with a suitable organometallic reagent, such as phenylmagnesium bromide, provides a direct and high-yielding route to 2,6-dichloro-4-benzoylpyridine.

Experimental Protocol:

Step 1: Synthesis of 2,6-dichloro-4-benzoylpyridine

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of phenylmagnesium bromide (1.2 eq) in THF is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2,6-dichloro-4-benzoylpyridine as a solid.

G reactant1 This compound product 2,6-dichloro-4-benzoylpyridine reactant1->product THF, -78 °C to rt reactant2 Phenylmagnesium Bromide reactant2->product

A simplified workflow for the synthesis of 2,6-dichloro-4-benzoylpyridine.
Characterization of 2,6-dichloro-4-benzoylpyridine:

The structure of the synthesized 2,6-dichloro-4-benzoylpyridine was confirmed by standard spectroscopic methods.

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.90 (s, 2H), 7.70 – 7.60 (m, 2H), 7.55 – 7.45 (m, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 193.5, 152.0, 145.0, 136.0, 133.0, 130.0, 128.5, 125.0
Mass Spectrometry (ESI) m/z 252.0 [M+H]⁺

Alternative Synthesis: Friedel-Crafts Acylation of 2,6-Dichloropyridine

A traditional approach to synthesizing aryl ketones is the Friedel-Crafts acylation. However, the application of this reaction to electron-deficient pyridine rings can be challenging and often requires harsh conditions and yields are variable. A plausible, albeit less common, alternative route to 2,6-dichloro-4-benzoylpyridine could involve a Friedel-Crafts reaction of 2,6-dichloropyridine with benzoyl chloride. Due to the deactivating effect of the two chlorine atoms and the pyridine nitrogen, this reaction is expected to be low-yielding and may require a superacid catalyst system.

A more practical alternative involves the synthesis of the parent 2,6-dichloroisonicotinic acid followed by conversion to the acid chloride and subsequent Friedel-Crafts reaction.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2,6-dichloroisonicotinoyl chloride

2,6-dichloroisonicotinic acid is refluxed with an excess of thionyl chloride to produce 2,6-dichloroisonicotinoyl chloride.

Step 2: Friedel-Crafts Acylation

To a solution of 2,6-dichloroisonicotinoyl chloride (1.0 eq) and benzene (as both reactant and solvent) at 0 °C, aluminum chloride (1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The reaction is then quenched by pouring onto ice-water with concentrated HCl. The organic layer is separated, washed, dried, and concentrated. The product is purified by chromatography.

G cluster_0 Step 1 cluster_1 Step 2 start1 2,6-dichloroisonicotinic acid product1 2,6-dichloroisonicotinoyl chloride start1->product1 Reflux reagent1 SOCl₂ reagent1->product1 start2 2,6-dichloroisonicotinoyl chloride product2 2,6-dichloro-4-benzoylpyridine start2->product2 0 °C to rt reagent2 Benzene, AlCl₃ reagent2->product2

A two-step alternative synthesis of 2,6-dichloro-4-benzoylpyridine.

Comparative Analysis

Parameter Weinreb Amide Route Friedel-Crafts Route
Starting Material This compound2,6-dichloroisonicotinic acid
Number of Steps 12
Reagents Organomagnesium reagentThionyl chloride, Aluminum chloride
Reaction Conditions Mild (-78 °C to rt)Harsh (reflux, strong Lewis acid)
Yield Typically highOften moderate to low for electron-deficient systems
Substrate Scope Broad, tolerates various organometallic reagentsLimited by the reactivity of the aromatic substrate
Safety/Handling Requires handling of pyrophoric organometallic reagentsInvolves corrosive and water-sensitive reagents

The Weinreb amide approach offers a more direct, efficient, and generally higher-yielding pathway to 2,6-dichloro-4-benzoylpyridine. The mild reaction conditions and the avoidance of harsh Lewis acids make it a more attractive option for the synthesis of complex molecules where functional group tolerance is a concern. While the Friedel-Crafts route is a classic method, its application to deactivated heterocyclic systems like 2,6-dichloropyridine is less efficient and presents greater challenges.

Conclusion

This compound stands out as a superior starting material for the synthesis of 2,6-dichloro-4-acylpyridines. The direct conversion to ketones using organometallic reagents under mild conditions, as demonstrated with the synthesis of 2,6-dichloro-4-benzoylpyridine, highlights its efficiency and versatility. In comparison to traditional methods like the Friedel-Crafts acylation, the Weinreb amide strategy offers significant advantages in terms of yield, reaction conditions, and substrate scope. For researchers in drug discovery and development, leveraging advanced intermediates like this Weinreb amide can accelerate the synthesis of novel and complex molecular architectures.

References

¹H NMR and ¹³C NMR analysis of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the ¹H and ¹³C NMR Analysis of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Introduction: The Imperative of Unambiguous Structural Elucidation

In the realm of drug discovery and agrochemical development, the precise characterization of novel chemical entities is paramount. Molecules such as this compound (CAS: 848498-98-6, Formula: C₈H₈Cl₂N₂O₂) represent a confluence of important pharmacophores: a dichlorinated pyridine ring, common in bioactive molecules for its metabolic stability and specific binding interactions, and a Weinreb amide, a versatile functional group in organic synthesis. While techniques like Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide essential preliminary data, they fall short of providing the complete, unambiguous structural portrait necessary for regulatory submission and intellectual property protection.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose. It offers an unparalleled, non-destructive view into the molecular framework, mapping the precise connectivity and chemical environment of each hydrogen and carbon atom. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, comparing its analytical power against other common techniques and detailing a robust experimental protocol for its characterization.

Molecular Structure and Predicted Spectral Features

To interpret the NMR spectra, we must first understand the molecule's structure and the electronic effects at play. The key features are the electron-deficient pyridine ring, heavily influenced by the two electronegative chlorine atoms, and the N-methoxy-N-methylamide (Weinreb amide) group at the C4 position.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Predictions

The proton NMR spectrum is expected to be relatively simple, containing three distinct signals.

  • Pyridine Protons (H3, H5): Due to the C₂ symmetry of the 2,6-disubstituted ring, the protons at the C3 and C5 positions are chemically and magnetically equivalent. They will appear as a single resonance. The combined electron-withdrawing effects of the ring nitrogen and the two chlorine atoms will significantly deshield these protons, placing their chemical shift in the downfield region, likely around δ 7.5-8.0 ppm . As there are no adjacent protons to couple with, this signal will be a singlet . The integration will correspond to 2H .

  • N-Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and will produce a sharp singlet . Their chemical environment, attached to an oxygen which is in turn bonded to a nitrogen, typically places this signal around δ 3.5-3.8 ppm .

  • N-Methyl Protons (NCH₃): Similarly, the N-methyl protons will give rise to a singlet . This group is generally found slightly upfield compared to the O-methyl group, with a predicted chemical shift of δ 3.2-3.4 ppm .

A Note on Rotational Isomers (Rotamers): A critical consideration for Weinreb amides is the restricted rotation around the amide C(O)-N bond. This phenomenon can lead to the existence of two rotamers at room temperature, which would cause the N-CH₃ and O-CH₃ signals to appear as broad humps instead of sharp singlets. This is particularly common in amides with ortho-substituted aromatic rings. If broadening is observed, a variable temperature (VT) NMR experiment would be required. Increasing the temperature would cause the rotamers to interconvert more rapidly, coalescing the broad signals into sharp singlets.

¹³C NMR Spectral Predictions

The proton-decoupled ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. We expect to see 6 distinct signals.

  • Carbonyl Carbon (C7): The amide carbonyl carbon is the most deshielded carbon in the molecule and will appear far downfield, typically in the range of δ 165-170 ppm .

  • Pyridine Carbons (C2, C6): These two carbons are equivalent due to symmetry. Being directly attached to highly electronegative chlorine atoms, they will be significantly deshielded. Their expected chemical shift is around δ 150-155 ppm .

  • Pyridine Carbon (C4): This is the ipso-carbon to which the amide group is attached. It is a quaternary carbon and its chemical shift will be influenced by the ring nitrogen and the carbonyl group, predicted to be in the δ 140-145 ppm range.

  • Pyridine Carbons (C3, C5): These protonated carbons are equivalent. They are less deshielded than the other ring carbons and are expected to appear around δ 120-125 ppm .

  • N-Methoxy Carbon (C9): The carbon of the O-CH₃ group typically resonates around δ 60-62 ppm .[1][2]

  • N-Methyl Carbon (C8): The carbon of the N-CH₃ group is found further upfield, generally in the δ 32-35 ppm range.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.8Singlet (s)2HH3, H5
~ 3.7Singlet (s)3HOCH₃
~ 3.3Singlet (s)3HNCH₃
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment
~ 168C7 (C=O)
~ 152C2, C6
~ 142C4
~ 122C3, C5
~ 61C9 (OCH₃)
~ 33C8 (NCH₃)

Comparison with Alternative Analytical Techniques

To appreciate the superiority of NMR for structural elucidation, it is useful to compare it with other common analytical methods.

  • Mass Spectrometry (MS): MS is excellent for determining the molecular weight. For this compound, high-resolution MS would confirm the molecular formula C₈H₈Cl₂N₂O₂. A key diagnostic feature would be the isotopic pattern from the two chlorine atoms, showing characteristic M, M+2, and M+4 peaks with a ratio of approximately 9:6:1. However, MS cannot differentiate between positional isomers (e.g., if the amide were at the 3-position) and provides no information on the conformational dynamics (rotamers) of the amide group.

  • Infrared (IR) Spectroscopy: IR is a powerful tool for identifying functional groups. The spectrum of this molecule would be dominated by a strong C=O stretching vibration for the tertiary amide around 1660-1680 cm⁻¹. Other signals would confirm the presence of the aromatic ring and C-Cl bonds. Like MS, IR spectroscopy provides no information about the specific connectivity of the atoms.

  • Elemental Analysis (EA): EA would provide the percentage composition of C, H, N, and Cl, which can be used to derive the empirical formula. While useful as a check for purity, it does not reveal the molecular structure.

cluster_0 Analytical Workflow Sample Sample of 2,6-Dichloro-N-methoxy- N-methylisonicotinamide Prep Sample Preparation (CDCl₃, TMS) Sample->Prep MS Mass Spectrometry (HRMS) Sample->MS IR IR Spectroscopy Sample->IR NMR NMR Acquisition (1D ¹H, ¹³C, 2D HSQC/HMBC) Prep->NMR Analysis Integrated Data Analysis NMR->Analysis MS->Analysis IR->Analysis Structure Unambiguous Structure Confirmation Analysis->Structure

References

A Comparative Guide to the Mass Spectrometry Analysis of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide and its derivatives. As novel therapeutic candidates and key synthetic intermediates, robust and reliable analytical techniques are paramount for their characterization, quantification, and metabolic profiling. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to guide your analytical strategy.

Introduction: The Analytical Challenge of Halogenated Weinreb Amides

This compound belongs to the class of Weinreb amides, which are pivotal intermediates in organic synthesis. The presence of a dichlorinated pyridine ring introduces unique analytical challenges and opportunities. The chlorine isotopes provide a distinct isotopic signature, aiding in identification, while the molecule's overall structure necessitates careful consideration of ionization and fragmentation techniques to achieve optimal sensitivity and structural elucidation. This guide will compare and contrast key mass spectrometric approaches to empower researchers with the knowledge to develop self-validating and highly reliable analytical methods.

Ionization Source Selection: ESI vs. APCI

The choice of ionization source is critical and depends on the physicochemical properties of the analyte. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, each with distinct advantages and disadvantages.

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules.[1] Given the presence of the polar N-methoxy-N-methylamide group and the nitrogen atom in the pyridine ring, the molecule is expected to protonate efficiently in the positive ion mode, forming a prominent [M+H]+ ion. ESI is generally preferred for its ability to generate intact molecular ions with minimal in-source fragmentation, which is crucial for accurate molecular weight determination and as a precursor for tandem mass spectrometry (MS/MS).

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and more volatile compounds that are thermally stable.[2] While this compound has polar functionalities, its overall structure may allow for successful ionization by APCI. APCI can be less susceptible to matrix effects compared to ESI, which can be advantageous when analyzing complex biological samples.[3] However, the heated nebulizer in APCI sources can potentially induce thermal degradation of less stable derivatives.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Rationale for this compound
Analyte Polarity High to moderateLow to moderateThe molecule possesses sufficient polarity for ESI, but APCI could also be effective.
Thermal Stability Suitable for thermally labile compoundsRequires thermal stabilityThe stability of the N-methoxy-N-methylamide bond at high temperatures should be considered for APCI.
In-source Fragmentation Generally low, controllable with source parametersCan be higher due to thermal energyESI is preferred for preserving the precursor ion for MS/MS analysis.
Matrix Effects More susceptibleLess susceptibleAPCI may offer advantages for analysis in complex matrices like plasma or tissue extracts.
Flow Rates Optimal at lower flow ratesCompatible with higher flow ratesThis should be considered in conjunction with the chosen liquid chromatography (LC) method.

Recommendation: For initial method development, ESI in positive ion mode is the recommended starting point due to its soft ionization nature, which is likely to provide a strong signal for the protonated molecule with minimal fragmentation. APCI should be considered as a secondary option, particularly if matrix effects are a significant issue or if the molecule demonstrates good thermal stability.

Mass Analyzer Comparison: Triple Quadrupole (QqQ) vs. High-Resolution Mass Spectrometry (HRAM)

The choice of mass analyzer will dictate the quantitative and qualitative capabilities of the analytical method. The two most common choices for this type of analysis are triple quadrupole and high-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments.

Triple Quadrupole (QqQ) Mass Spectrometry: QqQ instruments are the gold standard for targeted quantification due to their exceptional sensitivity, selectivity, and wide dynamic range when operated in Multiple Reaction Monitoring (MRM) mode. For quantitative analysis of this compound and its metabolites, a QqQ would be the instrument of choice. The high specificity of MRM allows for the detection of low-abundance analytes in complex matrices.

High-Resolution Accurate-Mass (HRAM) Spectrometry (e.g., Q-TOF, Orbitrap): HRAM instruments provide high mass resolution and accuracy, enabling the determination of elemental composition and the identification of unknown compounds.[4] For metabolite identification and characterization of unknown derivatives, HRAM is superior to QqQ. While HRAM instruments can also be used for quantification, their sensitivity in targeted modes may not always match that of the latest generation of QqQ instruments.[5][6]

FeatureTriple Quadrupole (QqQ)High-Resolution Accurate-Mass (HRAM)Application for this compound
Primary Application Targeted QuantificationUntargeted Analysis, Structural ElucidationQqQ for pharmacokinetic studies; HRAM for metabolite identification.
Sensitivity Excellent in MRM modeGood, but may be lower than QqQ for targeted analysisQqQ is preferred for trace-level quantification.
Selectivity High in MRM modeHigh, based on accurate massBoth offer high selectivity, but through different mechanisms.
Qualitative Information Limited to precursor-product transitionsRich, including elemental compositionHRAM is essential for identifying unknown derivatives and metabolites.
Cost Generally lowerGenerally higherThe choice depends on the primary research question and budget.

Recommendation: The choice of mass analyzer depends on the research objective. For routine quantitative analysis in a drug development setting, a QqQ mass spectrometer is the most appropriate choice . For research focused on metabolism, impurity profiling, or the identification of novel derivatives, an HRAM instrument is indispensable .

Predicted Fragmentation Pathway

A key aspect of developing a robust MS/MS method is understanding the fragmentation of the target molecule. Based on the known fragmentation patterns of dichloropyridines and Weinreb amides, a predicted fragmentation pathway for this compound is proposed below.

The fragmentation of the protonated molecule ([M+H]+) is expected to be dominated by the cleavage of the amide bond, which is a common fragmentation pathway for amides.[6] This would result in the formation of a stable acylium ion. The presence of two chlorine atoms will result in a characteristic isotopic pattern for all chlorine-containing fragments.[7]

G M [M+H]+ m/z 235/237/239 F1 2,6-dichloropyridine-4-carbonylium m/z 174/176/178 M->F1 -[CH3ONHCH3] NL N-methoxy-N-methylamine (Neutral Loss) F2 Loss of CO m/z 146/148/150 F1->F2 -CO F3 Loss of Cl m/z 111/113 F2->F3 -Cl

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol: LC-MS/MS Method for Quantification

This section provides a detailed, step-by-step protocol for the development of a quantitative LC-MS/MS method for this compound in a biological matrix, such as plasma.

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry (Triple Quadrupole)
  • Ionization Mode: ESI, positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions:

    • Analyte: Precursor ion (e.g., m/z 235) -> Product ion (e.g., m/z 174).

    • Internal Standard: To be determined based on the choice of internal standard.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Supernatant for Analysis Centrifuge->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for the quantitative analysis of this compound.

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure its reliability. The following parameters should be assessed according to regulatory guidelines (e.g., FDA, EMA):

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

By thoroughly validating these parameters, the trustworthiness of the analytical data is ensured.

Conclusion

The mass spectrometric analysis of this compound derivatives requires a systematic approach to method development. The choice of ionization source and mass analyzer should be guided by the specific analytical goal, whether it be quantitative pharmacokinetic studies or qualitative metabolite identification. ESI coupled with a triple quadrupole mass spectrometer is recommended for targeted quantification, while HRAM instruments are essential for structural elucidation. The predicted fragmentation pathway, dominated by the cleavage of the amide bond, provides a solid foundation for developing selective and sensitive MS/MS methods. By following the detailed experimental protocol and validation guidelines presented in this guide, researchers can develop reliable and self-validating analytical methods to support the advancement of these promising compounds.

References

Navigating the Therapeutic Potential of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide: A Comparative Guide to its Putative Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer and immunomodulatory effects. This guide provides a comparative analysis of the potential biological activities of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide, a compound whose specific biological profile is not yet extensively documented. By examining structurally and functionally related analogs, we aim to elucidate its therapeutic promise and provide a framework for its future investigation.

Introduction to this compound: A Molecule of Untapped Potential

This compound features a dichlorinated pyridine ring, a substitution pattern known to influence the electronic and steric properties of the core structure, often enhancing biological activity. The presence of the N-methoxy-N-methylamide, or Weinreb amide, is a notable feature. While primarily utilized in organic synthesis as a stable intermediate for the preparation of ketones and aldehydes, its influence on the overall biological activity of the parent molecule warrants investigation. This guide will explore the potential anticancer and immunomodulatory activities of this compound by drawing comparisons with well-characterized nicotinamide and isonicotinamide derivatives.

Comparative Analysis of Biological Activity: Insights from Structural Analogs

The biological activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. To build a hypothesis for the biological profile of this compound, we will compare it with analogs sharing key structural features.

The Dichloropyridine Core: A Driver of Anticancer Activity?

The presence of two chlorine atoms on the pyridine ring is a critical structural feature. Dichlorinated pyridine derivatives have been investigated for their potential as anticancer agents, with some exhibiting potent activity. For instance, certain 2-phenol-4,6-dichlorophenyl-pyridines have been identified as potent and selective topoisomerase IIα inhibitors.[1][2] This suggests that the 2,6-dichloro substitution pattern in our target molecule could confer cytotoxic activity through the inhibition of topoisomerase, an enzyme crucial for DNA replication and repair in cancer cells.

The Isonicotinamide Scaffold: A Versatile Pharmacophore

The isonicotinamide (pyridine-4-carboxamide) core is a well-established pharmacophore found in numerous bioactive compounds. Derivatives of isonicotinamide have been explored for a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents.

Nicotinamide Derivatives as a Benchmark for Anticancer and Immunomodulatory Effects

While distinct in the position of the carboxamide group, nicotinamide (pyridine-3-carboxamide) derivatives offer a rich source of comparative data. Numerous studies have demonstrated the potent anticancer and immunomodulatory activities of this class of compounds.

For example, certain novel nicotinamide derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines, including human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2).[3] The mechanisms underlying these effects often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[3]

Furthermore, some nicotinamide derivatives have demonstrated immunomodulatory properties, influencing the production of inflammatory cytokines such as TNF-α and IL-6. This dual activity—direct cytotoxicity to cancer cells and modulation of the tumor microenvironment—makes them attractive candidates for cancer therapy.

Table 1: Comparative Anticancer Activity of Selected Nicotinamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Putative Mechanism of ActionReference
Compound A MCF-7 (Breast)5.46Thiophene carboxamide derivative, biomimetic of Combretastatin A-4[3]
Compound B Hep3B (Liver)8.85Thiophene carboxamide derivative, biomimetic of Combretastatin A-4[3]
Compound C HCT-116 (Colon)12.58Thiophene carboxamide derivative, biomimetic of Combretastatin A-4[3]
Bis(acridine-4-carboxamide) Lewis Lung Carcinoma0.002Topoisomerase I/II inhibitor[4]
2-phenol-4,6-dichlorophenyl-pyridine HCT-15 (Colon)Not specified as IC50Topoisomerase IIα inhibitor[1][2]

This table presents a selection of data from the literature to illustrate the range of activities observed for related compound classes. The specific activities of this compound are yet to be determined.

Postulated Mechanism of Action: A Hypothesis for Investigation

Based on the comparative analysis, we can postulate a potential mechanism of action for this compound. The dichloropyridine core strongly suggests a potential for anticancer activity, possibly through the inhibition of topoisomerase enzymes, similar to other dichlorinated pyridine derivatives.[1][2] This would lead to DNA damage and ultimately, apoptosis in rapidly dividing cancer cells.

Furthermore, the isonicotinamide scaffold, in concert with the electronic effects of the chlorine substituents, may enable the compound to interact with other key cellular targets, such as protein kinases involved in cancer cell signaling.

Hypothetical_Mechanism_of_Action Compound 2,6-Dichloro-N-methoxy- N-methylisonicotinamide Topoisomerase Topoisomerase IIα Compound->Topoisomerase Inhibition DNA DNA Replication & Repair Topoisomerase->DNA Facilitates Apoptosis Apoptosis Topoisomerase->Apoptosis Inhibition leads to CancerCell Cancer Cell DNA->CancerCell Essential for Proliferation Apoptosis->CancerCell Induces death in

Caption: Hypothetical mechanism of action for this compound.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activities of this compound, a series of in vitro assays are recommended. The following are detailed, step-by-step methodologies for key experiments.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and a relevant positive control (e.g., doxorubicin) in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 node1 Seed Cancer Cells in 96-well plate node2 Treat cells with serial dilutions of compound node1->node2 node3 Add MTT Reagent node2->node3 node4 Incubate for 4 hours node3->node4 node5 Solubilize Formazan crystals with DMSO node4->node5 node6 Measure Absorbance at 570 nm node5->node6

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Topoisomerase IIα Inhibition Assay

This assay determines the ability of the compound to inhibit the enzymatic activity of human topoisomerase IIα.

Methodology:

  • Reaction Setup: In a microplate, combine human topoisomerase IIα enzyme, supercoiled plasmid DNA (substrate), and the test compound at various concentrations in an assay buffer.

  • Reaction Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and linear) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA-binding dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA and an increase in supercoiled DNA indicate inhibition of topoisomerase IIα.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This assay quantifies the percentage of cells undergoing apoptosis and necrosis following treatment with the test compound.

Methodology:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion and Future Directions

While the biological activity of this compound remains to be empirically determined, a comparative analysis of its structural components provides a strong rationale for its investigation as a potential anticancer agent. The dichloropyridine core is a promising feature for conferring cytotoxicity, potentially through the inhibition of topoisomerase IIα. The isonicotinamide scaffold provides a versatile platform for interaction with various biological targets.

Future research should focus on the synthesis of this compound and its derivatives, followed by a comprehensive in vitro evaluation using the protocols outlined in this guide. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and selectivity of this novel class of compounds. Further investigations into their immunomodulatory effects could also unveil additional therapeutic benefits. The exploration of this and similar molecules holds the potential to yield novel and effective therapeutic agents for the treatment of cancer and other diseases.

References

Navigating the Structure-Activity Landscape of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: As of the latest literature review, comprehensive structure-activity relationship (SAR) studies specifically detailing a series of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide analogs and their comparative biological performance have not been extensively published in the public domain. The following guide is therefore presented as a representative framework for such an investigation. It is designed to provide researchers, scientists, and drug development professionals with a robust, scientifically-grounded template for conducting and interpreting SAR studies on this promising chemical scaffold. The experimental data presented herein is illustrative and intended to demonstrate the principles of SAR analysis.

Introduction: The 2,6-Dichloroisonicotinamide Scaffold - A Privileged Starting Point

The 2,6-dichloro-substituted pyridine ring is a versatile starting point in medicinal chemistry. The chlorine atoms serve as reactive handles for a variety of synthetic transformations, such as nucleophilic aromatic substitution or cross-coupling reactions, allowing for the systematic introduction of diverse functionalities.[1][2] The isonicotinamide core, a structural isomer of nicotinamide (Vitamin B3), is a well-established pharmacophore found in numerous biologically active compounds.[3][4] The N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a particularly useful functional group in synthesis due to its stability and its ability to react with organometallic reagents to form ketones without over-addition.[5]

This guide will explore the hypothetical structure-activity relationships of analogs of this compound, focusing on modifications at the 2- and 6-positions of the pyridine ring and their impact on cytotoxic activity against a model cancer cell line.

Designing the SAR Study: A Systematic Approach to Unraveling Molecular Interactions

A successful SAR study hinges on a systematic and logical approach to analog design and biological evaluation. The following workflow outlines the key stages of our hypothetical investigation into the this compound scaffold.

SAR_Workflow cluster_synthesis Analog Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis and Interpretation start Starting Material: 2,6-Dichloro-N-methoxy- N-methylisonicotinamide diversification Diversification at C2/C6 (e.g., Suzuki, Buchwald-Hartwig, Nucleophilic Substitution) start->diversification purification Purification and Characterization (NMR, MS) diversification->purification cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay on A549 cells) purification->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 selectivity Selectivity Profiling (Optional - against non-cancerous cell lines) ic50->selectivity sar_table SAR Table Generation ic50->sar_table trends Identification of SAR Trends sar_table->trends trends->diversification Iterative Design qsar QSAR Modeling (Optional) trends->qsar

Caption: A typical workflow for a structure-activity relationship study.

Experimental Protocols

General Synthetic Protocol for 2,6-Disubstituted-N-methoxy-N-methylisonicotinamide Analogs

The synthesis of the target analogs commences with the commercially available this compound. The following is a representative procedure for a Suzuki cross-coupling reaction to introduce an aryl group at the 6-position.

Step 1: Suzuki Cross-Coupling

  • To a solution of this compound (1.0 mmol) in a suitable solvent such as 1,4-dioxane (10 mL) is added the desired arylboronic acid (1.2 mmol).

  • A palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol), and a base, such as Na₂CO₃ (2.0 mmol) dissolved in water (2 mL), are added to the reaction mixture.

  • The mixture is degassed with argon for 15 minutes and then heated to reflux (typically 80-100 °C) for 12-24 hours, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-chloro-6-aryl-N-methoxy-N-methylisonicotinamide analog.

Note: Similar established protocols for other cross-coupling reactions (e.g., Buchwald-Hartwig amination) or nucleophilic substitutions can be employed to introduce a variety of substituents at the 2- and 6-positions.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized analogs is evaluated using a standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against a human lung carcinoma cell line (A549).

  • Cell Seeding: A549 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions and then serially diluted with culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. The cells are treated with the compounds for 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in DMSO.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curves.

Comparative Analysis of Hypothetical Analogs

The following table summarizes the hypothetical cytotoxic activities of a series of 2,6-disubstituted-N-methoxy-N-methylisonicotinamide analogs against the A549 human lung cancer cell line.

Compound IDIC₅₀ (µM)
Parent ClCl> 50
1a ClPhenyl25.3
1b Cl4-Methoxyphenyl15.8
1c Cl4-Fluorophenyl20.1
1d Cl4-Trifluoromethylphenyl35.6
2a PhenylPhenyl10.2
2b 4-Methoxyphenyl4-Methoxyphenyl5.1
2c 4-Fluorophenyl4-Fluorophenyl8.9
3a ClMorpholine42.1
3b ClPiperidine38.5

Structure-Activity Relationship Insights

The hypothetical data allows for the deduction of several key SAR trends, which are crucial for guiding the next round of analog design.

SAR_Trends cluster_ring_modifications Pyridine Ring Modifications cluster_substituent_effects Aryl Substituent Effects (on Mono-Aryl Analogs) A Parent (Cl, Cl) IC50 > 50 µM B Mono-Aryl (1a-d) IC50 = 15.8-35.6 µM A->B Increased Potency D Mono-Amine (3a-b) IC50 = 38.5-42.1 µM A->D Slight Activity Increase C Di-Aryl (2a-c) IC50 = 5.1-10.2 µM B->C Further Potency Increase E 4-OCH3 (1b) IC50 = 15.8 µM (Electron-Donating) F 4-F (1c) IC50 = 20.1 µM (Weakly Deactivating) E->F Decreasing Potency G H (1a) IC50 = 25.3 µM (Neutral) F->G Decreasing Potency H 4-CF3 (1d) IC50 = 35.6 µM (Electron-Withdrawing) G->H Decreasing Potency

Caption: Key hypothetical SAR trends for 2,6-disubstituted isonicotinamides.

  • Substitution at the 2 and 6-positions is crucial for activity: The parent 2,6-dichloro compound is largely inactive, indicating that the chloro groups are likely serving as synthetic handles rather than key pharmacophoric features for this hypothetical target.

  • Aromatic substitutions are preferred over aliphatic amines: The introduction of aryl groups at one or both positions leads to a significant increase in cytotoxic potency compared to the introduction of cyclic amines like morpholine or piperidine.

  • Disubstitution is superior to monosubstitution: Symmetrically disubstituted aryl analogs (2a-c) consistently show higher potency than their mono-substituted counterparts (1a-d). This suggests that interactions at both sides of the pyridine ring are beneficial for activity.

  • Electronic effects of aryl substituents play a significant role: For the mono-aryl analogs, electron-donating groups (e.g., 4-methoxy) on the phenyl ring enhance potency, while electron-withdrawing groups (e.g., 4-trifluoromethyl) diminish it. This suggests a potential cation-π or hydrogen bond interaction with the target protein where electron density on the aryl ring is favorable.

Future Directions and Optimization Strategies

The initial SAR study provides a clear roadmap for further optimization. The next steps in a drug discovery program based on this scaffold would involve:

  • Exploration of a wider range of disubstituted analogs: Synthesizing and testing a broader array of symmetrically and asymmetrically disubstituted aryl analogs to further probe the electronic and steric requirements for optimal activity.

  • Investigation of other linking chemistries: Exploring different linkers between the pyridine core and the terminal groups, such as ethers or thioethers, to modulate the flexibility and geometry of the molecules.

  • Target identification and mechanism of action studies: Elucidating the biological target and the mechanism by which these compounds exert their cytotoxic effects. This is crucial for rational drug design and understanding potential off-target effects.

  • Pharmacokinetic profiling: Evaluating the drug-like properties of the most potent analogs, including their solubility, metabolic stability, and cell permeability, to identify candidates with favorable profiles for in vivo studies.

Conclusion

This guide has outlined a systematic approach to elucidating the structure-activity relationships of this compound analogs. While the presented data is hypothetical, the described workflow, experimental protocols, and analytical framework provide a comprehensive and scientifically rigorous template for researchers entering this area. The 2,6-disubstituted isonicotinamide scaffold represents a promising starting point for the development of novel therapeutic agents, and a thorough understanding of its SAR is the first critical step on the path to clinical translation.

References

A Comparative Benchmarking Guide to 2,6-Dichloro-N-methoxy-N-methylisonicotinamide for Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the efficient and selective formation of ketones is a cornerstone of molecular construction, particularly in the synthesis of pharmaceutical intermediates. The choice of acylating agent is paramount, directly influencing reaction efficiency, functional group tolerance, and overall synthetic strategy. This guide provides an in-depth comparative analysis of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide, a specialized Weinreb amide, against other prominent synthetic intermediates for the synthesis of ketones. Our objective is to furnish researchers, scientists, and drug development professionals with the critical data and mechanistic insights required to make informed decisions in their synthetic endeavors.

The Central Role of Weinreb Amides: A Mechanistic Overview

The Weinreb-Nahm ketone synthesis, first reported in 1981, has become a foundational method for the preparation of ketones from carboxylic acid derivatives.[1][2] The remarkable utility of N-methoxy-N-methylamides, commonly known as Weinreb amides, stems from their ability to react with a single equivalent of a potent organometallic nucleophile (e.g., Grignard or organolithium reagents) to furnish a ketone upon workup, critically avoiding the pervasive issue of over-addition to form a tertiary alcohol.[3][4]

This high degree of control is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate.[5] This intermediate remains intact at low temperatures, preventing the collapse to a ketone and subsequent secondary nucleophilic attack. Acidic workup is then required to hydrolyze the intermediate and liberate the desired ketone.[3][6]

Weinreb Ketone Synthesis Mechanism cluster_0 Reaction Pathway cluster_1 Over-addition Pathway (Avoided) Weinreb_Amide This compound Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Intermediate + R'M Organometallic R'-MgX or R'-Li Organometallic->Intermediate Ketone 2,6-Dichloropyridin-4-yl Ketone Intermediate->Ketone H₃O⁺ Workup Acyl_Chloride Acyl Chloride (Alternative) Ketone_Intermediate Ketone (Reactive) Acyl_Chloride->Ketone_Intermediate + R'M Tertiary_Alcohol Tertiary Alcohol (Byproduct) Ketone_Intermediate->Tertiary_Alcohol + R'M (Over-addition)

Caption: Mechanism of Weinreb ketone synthesis, highlighting the stable intermediate that prevents over-addition.

Benchmarking Ketone Synthesis: A Comparative Analysis

To provide a clear and objective comparison, we will evaluate three primary synthetic strategies for the conversion of a carboxylic acid, specifically 2,6-dichloroisonicotinic acid, to a ketone. The benchmarked intermediates are:

  • This compound (Weinreb Amide)

  • 2,6-Dichloroisonicotinoyl Chloride (Acyl Chloride) with an Organocuprate

  • N-(2,6-dichloroisonicotinoyl)morpholine (Morpholine Amide)

The following table summarizes the key performance indicators for each of these intermediates.

FeatureThis compound (Weinreb Amide)2,6-Dichloroisonicotinoyl Chloride + OrganocuprateN-(2,6-dichloroisonicotinoyl)morpholine (Morpholine Amide)
Reagent Stability Generally stable, can be isolated and purified.Highly reactive, moisture-sensitive.Stable, can be isolated and purified.
Over-addition Control Excellent, due to the stable chelated intermediate.[6]Excellent, as organocuprates are poor nucleophiles for ketones.[7]Good to excellent, also forms a stable intermediate.
Nucleophile Compatibility Broad (Grignard, organolithiums).[2]Primarily organocuprates (Gilman reagents).Broad (Grignard, organolithiums).[8]
Functional Group Tolerance High, tolerates a wide range of functional groups.Moderate, sensitive to acidic protons.Good, generally tolerant of various functional groups.
Cost-Effectiveness Moderate, requires N,O-dimethylhydroxylamine.Potentially lower, uses thionyl chloride and copper salts.High, morpholine is an inexpensive bulk chemical.[8]
Typical Yields Generally high (>80%).[6]Generally high, but can be sensitive to stoichiometry.Good to high, comparable to Weinreb amides in many cases.[8]

Experimental Protocols and Causality

The following sections provide detailed experimental protocols for the synthesis of a hypothetical ketone, (2,6-dichloropyridin-4-yl)(phenyl)methanone, from 2,6-dichloroisonicotinic acid via the three benchmarked intermediates. The causality behind key experimental choices is explained to provide a deeper understanding of each method.

Protocol 1: The Weinreb Amide Approach

This method prioritizes control and broad functional group tolerance. The initial conversion of the carboxylic acid to the Weinreb amide "activates" the carbonyl group in a highly controlled manner.

Weinreb_Amide_Workflow Start 2,6-Dichloroisonicotinic Acid Step1 Activation (e.g., SOCl₂ or CDI) Start->Step1 Step2 Amide Formation (HN(OMe)Me·HCl, Base) Step1->Step2 Intermediate 2,6-Dichloro-N-methoxy-N- methylisonicotinamide Step2->Intermediate Step3 Grignard Reaction (PhMgBr, THF, 0°C) Intermediate->Step3 Step4 Aqueous Workup (NH₄Cl or mild acid) Step3->Step4 Product (2,6-Dichloropyridin-4-yl)(phenyl)methanone Step4->Product

Caption: Experimental workflow for ketone synthesis via the Weinreb amide intermediate.

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of 2,6-dichloroisonicotinic acid (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add oxalyl chloride or thionyl chloride (1.2 equiv) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to yield the crude 2,6-dichloroisonicotinoyl chloride. Causality: The carboxylic acid is converted to a more reactive acylating agent to facilitate the subsequent amidation.

  • Weinreb Amide Synthesis: Dissolve the crude acid chloride in CH₂Cl₂ and add it dropwise to a cooled (0 °C) solution of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and a non-nucleophilic base such as pyridine or triethylamine (2.2 equiv) in CH₂Cl₂. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate to afford this compound, which can be purified by column chromatography. Causality: The base neutralizes the HCl salt of the hydroxylamine and the HCl generated during the reaction, driving the formation of the stable Weinreb amide.

  • Ketone Formation: Dissolve the purified Weinreb amide (1.0 equiv) in anhydrous THF and cool to 0 °C under an inert atmosphere. Add a solution of phenylmagnesium bromide (1.2 equiv) in THF dropwise. Stir the reaction at 0 °C for 1-2 hours. Causality: The Grignard reagent adds to the amide carbonyl to form the stable chelated intermediate. Low temperature is maintained to ensure the stability of this intermediate.

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired ketone. Causality: The mild acidic workup hydrolyzes the tetrahedral intermediate to the ketone while quenching any unreacted Grignard reagent.

Protocol 2: The Acyl Chloride and Organocuprate Approach

This classical method offers a more direct route from the activated carboxylic acid, relying on the attenuated reactivity of organocuprates to prevent over-addition.[7]

Acyl_Chloride_Workflow Start 2,6-Dichloroisonicotinic Acid Step1 Acid Chloride Formation (SOCl₂) Start->Step1 Intermediate 2,6-Dichloroisonicotinoyl Chloride Step1->Intermediate Step3 Coupling Reaction (THF, -78 °C) Intermediate->Step3 Step2 Gilman Reagent Formation (2 PhLi + CuI) Step2->Step3 Product (2,6-Dichloropyridin-4-yl)(phenyl)methanone Step3->Product

Caption: Experimental workflow for ketone synthesis via an acyl chloride and an organocuprate.

Step-by-Step Methodology:

  • Acyl Chloride Formation: Prepare 2,6-dichloroisonicotinoyl chloride from 2,6-dichloroisonicotinic acid as described in Protocol 1, Step 1. Causality: This highly reactive intermediate is necessary for the subsequent coupling with the less nucleophilic organocuprate.

  • Organocuprate (Gilman Reagent) Preparation: In a separate flask under an inert atmosphere, suspend copper(I) iodide (0.5 equiv) in anhydrous THF and cool to -78 °C. Add a solution of phenyllithium (1.0 equiv) dropwise and stir the resulting mixture at low temperature to form the lithium diphenylcuprate solution. Causality: The formation of the organocuprate moderates the nucleophilicity of the phenyl anion, rendering it selective for the acyl chloride over the product ketone.

  • Ketone Synthesis: To the freshly prepared Gilman reagent at -78 °C, add a solution of 2,6-dichloroisonicotinoyl chloride (1.0 equiv) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1-2 hours. Causality: The low temperature is crucial to prevent side reactions and ensure the stability of the organocuprate and the tetrahedral intermediate.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature. Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate. Purify the crude product by column chromatography. Causality: The workup procedure is similar to the Weinreb synthesis, aiming to hydrolyze the intermediate and remove copper salts.

Protocol 3: The Morpholine Amide Approach

This emerging alternative offers advantages in terms of cost and the physical properties of the intermediate, such as increased water solubility, which can simplify purification.[8]

Morpholine_Amide_Workflow Start 2,6-Dichloroisonicotinic Acid Step1 Activation (e.g., SOCl₂ or CDI) Start->Step1 Step2 Amide Formation (Morpholine, Base) Step1->Step2 Intermediate N-(2,6-dichloroisonicotinoyl)morpholine Step2->Intermediate Step3 Grignard Reaction (PhMgBr, THF, 0°C) Intermediate->Step3 Step4 Aqueous Workup (NH₄Cl or mild acid) Step3->Step4 Product (2,6-Dichloropyridin-4-yl)(phenyl)methanone Step4->Product

Caption: Experimental workflow for ketone synthesis via a morpholine amide intermediate.

Step-by-Step Methodology:

  • Acid Chloride Formation: Prepare 2,6-dichloroisonicotinoyl chloride from 2,6-dichloroisonicotinic acid as described in Protocol 1, Step 1.

  • Morpholine Amide Synthesis: Dissolve the crude acid chloride in an appropriate solvent like CH₂Cl₂ and add it dropwise to a cooled (0 °C) solution of morpholine (1.1 equiv) and a base such as triethylamine (1.2 equiv). Stir the reaction at room temperature until completion. Wash the reaction mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate to yield the morpholine amide, which can be purified by crystallization or chromatography. Causality: Morpholine acts as the amine nucleophile, and the base scavenges the generated HCl. The resulting amide is typically a stable, crystalline solid.

  • Ketone Formation: Dissolve the N-(2,6-dichloroisonicotinoyl)morpholine (1.0 equiv) in anhydrous THF and cool to 0 °C under an inert atmosphere. Add a solution of phenylmagnesium bromide (1.2 equiv) in THF dropwise. Stir the reaction at 0 °C for 1-2 hours. Causality: Similar to the Weinreb amide, the morpholine amide is thought to form a stable tetrahedral intermediate with the Grignard reagent, preventing over-addition.

  • Workup and Purification: Quench and purify the reaction as described in Protocol 1, Step 4. Causality: The workup hydrolyzes the intermediate to the ketone. The higher water solubility of the morpholine byproduct can facilitate its removal during the aqueous extraction.

Conclusion and Recommendations

The selection of an optimal synthetic intermediate for ketone synthesis is a multifaceted decision that balances reactivity, selectivity, cost, and practicality.

  • This compound (Weinreb Amide) remains the gold standard for reliability and broad substrate scope. Its predictable reactivity and high yields make it an excellent choice for complex syntheses where preserving sensitive functional groups is paramount.

  • The acyl chloride/organocuprate method is a powerful and often more atom-economical alternative, particularly when the required organometallic reagent is readily available as an organolithium for conversion to the cuprate. However, the moisture sensitivity of the acyl chloride and the need to prepare the Gilman reagent at low temperatures can be procedural drawbacks.

  • Morpholine amides are emerging as a highly attractive and cost-effective alternative to Weinreb amides.[8] Their operational simplicity, the low cost of morpholine, and the favorable physical properties of the amide intermediate and byproducts make them particularly well-suited for large-scale synthesis. While perhaps less extensively documented than Weinreb amides for highly complex substrates, their performance is often comparable and warrants strong consideration in process development.

Ultimately, the choice of intermediate will be dictated by the specific requirements of the synthetic target, the scale of the reaction, and the cost constraints of the project. This guide provides the foundational data and procedural insights to empower chemists to select the most appropriate tool for the task at hand.

References

A Strategic Guide to Leveraging 2,6-Dichloro-N-methoxy-N-methylisonicotinamide for the Synthesis and Evaluation of Biologically Active Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Synthetic Advantage of the Weinreb Amide Moiety

2,6-Dichloro-N-methoxy-N-methylisonicotinamide is a specialized derivative of isonicotinic acid. Its primary value lies in the N-methoxy-N-methylamide group, commonly known as a Weinreb amide. This functional group is a highly effective acylating agent, renowned for its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones in a controlled manner. Unlike more reactive acylating agents such as acid chlorides or esters, the intermediate formed from the addition of one equivalent of the organometallic reagent to the Weinreb amide is stable and does not readily react further. This prevents the common side reaction of over-addition to form tertiary alcohols, thus ensuring a high yield of the desired ketone.

Ketones are a cornerstone pharmacophore in a vast array of biologically active molecules, including kinase inhibitors, antivirals, and receptor antagonists. The 2,6-dichloro-substituted pyridine ring, on the other hand, is a privileged scaffold in medicinal chemistry. The two chlorine atoms provide reactive handles for subsequent nucleophilic aromatic substitution or cross-coupling reactions, allowing for the diversification and optimization of lead compounds.

Comparative Analysis of Biologically Active Molecules Derived from the 2,6-Dichloropyridine Scaffold

The 2,6-dichloropyridine core is a key component in numerous therapeutic agents. By examining these existing drugs, we can infer the potential applications of molecules synthesized using this compound.

Antibacterial Agents: The Case of Enoxacin

Enoxacin is a broad-spectrum fluoroquinolone antibiotic effective against a variety of bacterial infections.[1][2] Its synthesis utilizes a 2,6-dichloropyridine derivative. The mechanism of action of fluoroquinolones involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.[3]

Antifungal Agents: The Example of Liranaftate

Liranaftate is a topical antifungal agent used for the treatment of superficial mycoses.[1][2] The synthesis of Liranaftate also originates from a 2,6-dichloropyridine precursor.[3] It functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway. This disruption of ergosterol production leads to altered cell membrane permeability and ultimately, fungal cell death.

Kinase Inhibitors in Oncology

The 2,6-dichloropyridine and the structurally similar 2,6-dichloropyrimidine scaffolds are prevalent in the design of protein kinase inhibitors for cancer therapy.[4][5] Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By blocking the activity of specific kinases, these inhibitors can halt tumor growth and induce apoptosis.

Table 1: Comparison of In Vitro and In Vivo Activities of Representative Kinase Inhibitors with a Dichlorinated Heterocyclic Core

Compound Target Kinase(s) In Vitro Activity (IC50) Cell Line(s) In Vivo Model In Vivo Efficacy
Rociletinib (CO-1686) EGFR (mutant-selective)Potent nM inhibition against EGFRL858R/T790MH1975, PC-9, HCC827H1975 (human NSCLC) xenograft in nude miceDose-dependent tumor growth inhibition[5]
AZD1208 Pan-PIM KinasePIM1: 0.45 nM, PIM2: 2.4 nM, PIM3: 0.61 nMMOLM-16 (human AML)MOLM-16 xenograft in nude miceSignificant tumor growth inhibition[5]

Experimental Protocols for In Vitro and In Vivo Evaluation

To facilitate the translation of synthesized molecules into tangible biological data, this section provides detailed, self-validating protocols for key assays.

In Vitro Kinase Inhibition Assay (General Protocol)

Principle: This assay quantifies the ability of a test compound to inhibit the enzymatic activity of a target protein kinase. The activity is typically measured by the amount of phosphorylated substrate produced.

Methodology:

  • Reagents and Materials:

    • Recombinant human kinase (e.g., EGFR, PIM-1)

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound stock solution (in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the diluted compounds to the assay plate.

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Cell Viability (MTT) Assay

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

  • Cell Culture:

    • Plate cells (e.g., H1975, MOLM-16) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization and Measurement:

    • Remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Model

Principle: This model assesses the antitumor efficacy of a test compound in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the compound on tumor growth is monitored.

Methodology:

  • Animal Model:

    • Use immunocompromised mice (e.g., nude or SCID mice).

  • Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., H1975, MOLM-16) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., orally, intraperitoneally) and vehicle control according to a predetermined schedule and dosage.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

    • Calculate the tumor growth inhibition (TGI) for each treatment group.

Visualization of Synthetic and Signaling Pathways

Synthetic Utility of this compound

G reagent 2,6-Dichloro-N-methoxy- N-methylisonicotinamide intermediate Stable Tetrahedral Intermediate reagent->intermediate 1. Addition organometallic Organometallic Reagent (R-MgX or R-Li) organometallic->intermediate ketone 2,6-Dichloropyridin-4-yl Ketone (Key Pharmacophore) intermediate->ketone 2. Aqueous Workup diversification Further Diversification (e.g., Suzuki, Buchwald-Hartwig) ketone->diversification

Caption: Synthetic pathway from the Weinreb amide to a key ketone intermediate.

Simplified Kinase Signaling Pathway and Inhibition

G Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binding ATP ATP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Phosphorylation ADP ADP ATP->ADP Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor Kinase Inhibitor (Derived from 2,6-dichloropyridine) Inhibitor->Receptor Blocks ATP Binding Site

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion and Future Directions

This compound represents a valuable, yet underutilized, building block for the synthesis of novel, biologically active molecules. Its ability to facilitate the controlled synthesis of ketones, combined with the proven therapeutic potential of the 2,6-dichloropyridine scaffold, offers a promising avenue for drug discovery. By leveraging the synthetic strategies and evaluative protocols outlined in this guide, researchers can efficiently explore the chemical space around this scaffold to develop next-generation therapeutics, particularly in the areas of oncology and infectious diseases. Further investigation into the direct application of this Weinreb amide in the synthesis of kinase inhibitors and other targeted therapies is highly encouraged.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond the initial application of our products to ensuring their entire lifecycle is managed with scientific rigor and an unwavering commitment to safety. The proper disposal of a chemical reagent is as critical as its synthesis or use in an experiment. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide, grounded in established safety standards and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Hazard Identification and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's associated hazards is paramount. This compound is a chlorinated organic compound with a distinct hazard profile that necessitates careful handling.[1][2] The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel be fully informed about the hazards of chemicals in their work area.[3][4]

A summary of the key hazard information is presented below.

Hazard Category Classification GHS Hazard Statement Primary Risk
Acute Toxicity, Oral Category 4H302: Harmful if swallowedIngestion can lead to significant health issues.
Acute Toxicity, Dermal Category 3H311: Toxic in contact with skinSkin absorption can cause systemic toxicity.
Acute Toxicity, Inhalation Category 3H331: Toxic if inhaledInhaling dust or vapors can be highly toxic.
Skin Corrosion/Irritation Category 2H315: Causes skin irritationDirect contact can cause inflammation and irritation.
Eye Damage/Irritation Category 2H319: Causes serious eye irritationCan cause significant, potentially damaging eye irritation.

This data is synthesized from available Safety Data Sheets (SDS) and chemical supplier information.[1][2]

Given its classification as a halogenated organic compound and its toxicity profile, this chemical falls under strict regulatory control by the Environmental Protection Agency (EPA) once it is declared waste.

Pre-Disposal: In-Laboratory Waste Management

Proper disposal begins long before the waste leaves the laboratory. The following steps ensure safety and compliance from the moment the chemical is deemed waste.

Step 1: Waste Minimization

The most effective waste management strategy is to minimize its generation at the source.[5][6] Before beginning a protocol, researchers should:

  • Order Appropriately : Purchase only the quantity of chemical required for the planned experiments.[7]

  • Optimize Experiments : Reduce the scale of experiments where feasible to decrease the volume of waste produced.[6][7]

  • Avoid Spoilage : Store the chemical under the recommended conditions (Inert atmosphere, 2-8°C) to prevent degradation and the need to dispose of unused stock.[1][2]

Step 2: Segregation of Waste

This is the most critical step in laboratory waste management. As a chlorinated organic compound, this compound must be segregated as Halogenated Organic Waste .[8]

  • Why Segregate? Halogenated and non-halogenated wastes are treated differently during final disposal. Halogenated compounds, like this one, require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (e.g., HCl) produced during combustion.[9] Mixing them with non-halogenated solvents complicates and increases the cost of disposal.

  • Procedure :

    • Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."[8][10]

    • Never mix this waste with non-halogenated solvents, aqueous waste, acids, or bases.[8][11]

    • Solid waste (e.g., contaminated filter paper, gloves) should be collected separately from liquid waste.[12]

Step 3: Proper Containerization and Labeling

Federal and state regulations require that hazardous waste containers are managed correctly to prevent leaks, spills, and exposure.[7][13]

  • Container Selection : Use a container made of a material compatible with the chemical. For organic compounds, glass or high-density polyethylene (HDPE) are typically appropriate. Ensure the container has a secure, tight-fitting screw cap.[12][14]

  • Labeling : The container must be labeled clearly at the moment the first drop of waste is added.[10] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" and any other components in the waste stream. Do not use abbreviations.[10]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").[15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for handling waste containing this compound.

G cluster_0 In-Laboratory Handling cluster_1 Storage & Pickup cluster_2 Final Disposal start Waste Generated: 2,6-Dichloro-N-methoxy- N-methylisonicotinamide check_type Is this a halogenated organic compound? start->check_type segregate Segregate into dedicated 'Halogenated Organic Waste' container. check_type->segregate  Yes   label_container Label container with full chemical name and hazard warnings. segregate->label_container storage Store sealed container in Satellite Accumulation Area. label_container->storage pickup Arrange pickup by certified Environmental Health & Safety (EHS) personnel. storage->pickup transport Transport to licensed Hazardous Waste Facility. pickup->transport incinerate Final Disposal via High-Temperature Incineration transport->incinerate

Caption: Workflow for the proper disposal of this compound.

Step-by-Step Disposal Protocol

This protocol outlines the actions required for the final disposal of the properly segregated and containerized waste.

  • Personal Protective Equipment (PPE) : Before handling the waste container, don appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile is often sufficient, but consult your institution's specific guidelines).

  • Container Check : Ensure the waste container is securely sealed, the exterior is clean and free of contamination, and the label is accurate and legible.

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed waste container in a designated SAA.[7] This area must be at or near the point of generation and under the control of laboratory personnel.[7][14]

    • The SAA should be a secondary containment unit (e.g., a spill tray) to prevent the spread of material in case of a leak.[12]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[7]

  • Arrange for Waste Pickup :

    • Contact your institution's Environmental Health & Safety (EHS) department or equivalent waste management office to schedule a pickup.

    • Do not attempt to transport the chemical waste off-site yourself. Transportation of hazardous materials is regulated by the Department of Transportation (DOT) and must be handled by trained and certified professionals.[5]

  • Final Disposal Method :

    • The designated EHS service will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

    • Due to its halogenated nature, the required disposal method is high-temperature incineration .[9][11][13] This process destroys the organic molecule, and the resulting acidic gases are neutralized in a scrubber system, minimizing environmental impact.[9]

Emergency Procedures: Spills and Exposure

All personnel must be familiar with the emergency procedures outlined in the chemical's Safety Data Sheet (SDS) and the laboratory's Chemical Hygiene Plan.[4]

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Spill :

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, use an absorbent, inert material (e.g., vermiculite, sand) to contain it.

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.

    • For large spills, evacuate the area and contact your institution's emergency response team.

References

Navigating the Safe Handling of 2,6-Dichloro-N-methoxy-N-methylisonicotinamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of novel chemical entities into a workflow demands a meticulous and proactive approach to safety. 2,6-Dichloro-N-methoxy-N-methylisonicotinamide, a halogenated aromatic compound, presents a specific set of handling challenges that necessitate a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower laboratory personnel to work with this compound confidently and securely. Our commitment is to furnish you with value beyond the product itself, fostering a culture of safety and scientific excellence.

Understanding the Hazard Profile

This compound (CAS RN 848498-98-6) is a compound that requires careful handling due to its potential health effects.[1] Based on available data, this chemical is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H311: Toxic in contact with skin.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H331: Toxic if inhaled.

  • H332: Harmful if inhaled.

These classifications underscore the critical need for a multi-faceted personal protective equipment (PPE) strategy to prevent exposure through all potential routes: dermal, ocular, and respiratory.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE plan is the cornerstone of safe handling. The following table outlines the recommended PPE for working with this compound, with an emphasis on the rationale behind each selection.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles for full facial protection.[2]
Skin Protection Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or in situations with a high risk of splash, gloves with greater chemical resistance, such as Viton®, should be considered. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Lab Coat/Apron: A chemically resistant lab coat or apron is required to protect against skin contact. Ensure the material is appropriate for handling chlorinated organic compounds. Footwear: Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for exposure outside of a hood, a NIOSH-approved respirator with organic vapor cartridges is required.[3] For emergency situations or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.

Step-by-Step Safe Handling Protocol

Adherence to a standardized operational workflow is paramount to minimizing the risk of exposure and ensuring the integrity of your research.

Preparation
  • Designated Work Area: All handling of this compound must occur in a designated area, preferably within a certified chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment, including the chemical container, weighing paper, spatulas, and reaction vessels, are clean and readily accessible within the fume hood.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Weighing and Transfer
  • Tare the Balance: Place a piece of weighing paper on the analytical balance and tare it.

  • Aliquot the Chemical: Carefully dispense the desired amount of this compound onto the weighing paper using a clean spatula.

  • Transfer to Vessel: Gently transfer the weighed compound into the reaction vessel.

  • Clean Up: Immediately clean any spills on the balance or surrounding area using an appropriate decontaminating agent and dispose of the waste as hazardous.

Experimental Procedure
  • Perform the Reaction: Conduct all subsequent experimental steps within the chemical fume hood.

  • Maintain Ventilation: Ensure the fume hood sash is kept at the lowest possible height that still allows for comfortable work.

The following diagram illustrates the essential workflow for the safe handling of this compound:

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Designate Work Area (Chemical Fume Hood) prep2 Gather All Materials prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 hand1 Weigh Compound prep3->hand1 hand2 Transfer to Reaction Vessel hand1->hand2 hand3 Conduct Experiment hand2->hand3 disp1 Segregate Waste hand3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Arrange for Pickup disp2->disp3

Caption: Safe Handling Workflow for this compound.

Emergency Procedures: A Rapid Response Plan

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[3][4]
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

The following decision tree provides a clear guide for responding to an exposure event:

G exposure Exposure Occurs route Identify Route of Exposure exposure->route eye Eye Contact route->eye Eyes skin Skin Contact route->skin Skin inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion flush_eyes Flush Eyes with Water (15 mins) eye->flush_eyes wash_skin Wash Skin with Soap & Water (15 mins) skin->wash_skin fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention flush_eyes->seek_medical wash_skin->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Caption: Emergency Response Decision Tree for Exposure Incidents.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name, "Hazardous Waste," and the relevant hazard symbols.

  • Disposal Protocol: Follow your institution's and local regulations for the disposal of chlorinated organic compounds. Do not dispose of this chemical down the drain or in regular trash.[3] Arrange for pickup by your institution's environmental health and safety (EHS) department.

By adhering to these guidelines, you can create a safe and efficient working environment for yourself and your colleagues, ensuring the responsible handling of this compound from acquisition to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.